molecular formula C11H22O B1237749 4-Methyl-3-decen-5-ol CAS No. 81782-77-6

4-Methyl-3-decen-5-ol

Cat. No.: B1237749
CAS No.: 81782-77-6
M. Wt: 170.29 g/mol
InChI Key: WSTQLNQRVZNEDV-CSKARUKUSA-N
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Description

4-Methyl-3-decen-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-methyldec-3-en-5-ol
Source PubChem
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InChI

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTQLNQRVZNEDV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=CCC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C(=C/CC)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name 3-Decen-5-ol, 4-methyl-
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CAS No.

81782-77-6, 177772-08-6
Record name 3-Decen-5-ol, 4-methyl-
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Record name 4-Methyl-3-decen-5-ol, (3E)-
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Record name 3-Decen-5-ol, 4-methyl-
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Record name 4-methyl-3-decen-5-ol
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Record name 4-METHYL-3-DECEN-5-OL, (3E)-
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Foundational & Exploratory

4-Methyl-3-decen-5-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-decen-5-ol is a secondary alcohol and an unsaturated fatty alcohol known primarily for its use as a fragrance ingredient. Its distinct green and floral aroma has made it a component in various scented products. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological effects of this compound, with a focus on data relevant to researchers and professionals in drug development. While its primary application has been in the fragrance industry, understanding its chemical and toxicological profile is crucial for any potential research into its broader biological activities.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and safety data sheets.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O[1][2]
Molecular Weight 170.29 g/mol [1]
CAS Number 81782-77-6[2]
IUPAC Name 4-methyldec-3-en-5-ol[1]
Synonyms Undecavertol, Violet decenol, (E)-4-methyldec-3-en-5-ol[3][4]
Appearance Colorless to pale yellow liquid[5][6]
Odor Floral, green, fresh, violet, orris[6]
Boiling Point 228 °C (at 101.325 kPa)[4]
Melting Point < -50 °C[4]
Density 0.845 g/cm³ (at 20 °C)[4]
Solubility in Water 92 mg/L (at 20 °C)
logP (o/w) 3.9[4]
Flash Point 83 °C[4]
Refractive Index (nD20) 1.45200 to 1.45900[7]

Chemical Structure

This compound is a chiral molecule with a stereocenter at the C5 position (the carbon atom bearing the hydroxyl group). The double bond at the C3-C4 position can exist as either the (E)- or (Z)-isomer, though the (E)-isomer is more common. The structure consists of a ten-carbon chain with a methyl group at the fourth carbon, a double bond between the third and fourth carbons, and a hydroxyl group at the fifth carbon.

Structure:

Synthesis

The primary method for the synthesis of this compound is through a Grignard reaction.[5] This involves the reaction of a Grignard reagent, pentylmagnesium bromide, with the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).

Experimental Protocol: Grignard Synthesis of this compound

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 1-bromopentane in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated, which is often indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

    • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with 2-Methyl-2-pentenal:

    • Cool the freshly prepared pentylmagnesium bromide solution in an ice bath.

    • Dissolve 2-methyl-2-pentenal in anhydrous ether/THF and add it to the dropping funnel.

    • Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_workup Work-up & Purification pentylmagnesium_bromide Pentylmagnesium Bromide grignard_reaction Grignard Reaction (Anhydrous Ether/THF) pentylmagnesium_bromide->grignard_reaction methyl_pentenal 2-Methyl-2-pentenal methyl_pentenal->grignard_reaction intermediate Magnesium Alkoxide Intermediate grignard_reaction->intermediate quench Quench with aq. NH4Cl intermediate->quench final_product This compound extraction Solvent Extraction quench->extraction drying Drying (MgSO4) extraction->drying purification Vacuum Distillation drying->purification purification->final_product

Caption: Synthesis of this compound via Grignard Reaction.

Spectroscopic Data

Despite extensive searches of chemical databases and literature, publicly available experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound could not be located. Researchers requiring this data would likely need to perform their own spectroscopic analysis on a purified sample.

Biological Activity and Toxicology

The biological activity of this compound has been evaluated primarily in the context of its use as a fragrance ingredient.[8][9]

Toxicology Summary:

  • Genotoxicity: this compound has been found to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests with human lymphocytes.[10]

  • Skin Sensitization: It is considered a skin sensitizer.[10]

  • Repeated Dose Toxicity: There is insufficient data on repeated dose toxicity.[10]

  • Reproductive Toxicity: There is insufficient data on reproductive toxicity.[10]

  • Photoirritation/Photoallergenicity: The compound is not expected to be photoirritating or photoallergenic.[10]

Signaling Pathways and Pharmacological Activity:

Currently, there is no publicly available information on the interaction of this compound with specific biological signaling pathways, enzyme inhibition, or receptor binding that would be relevant to drug development. Its biological effects have been primarily characterized through toxicological studies related to its application in consumer products.[8][9]

Conclusion

This compound is a well-characterized fragrance ingredient with established chemical and physical properties. Its synthesis is straightforward via a Grignard reaction. However, for researchers and professionals in drug development, there is a significant lack of publicly available data regarding its detailed experimental protocols for synthesis and purification, experimental spectroscopic data, and, most importantly, its interaction with biological systems beyond dermatological effects. Further research would be required to elucidate any potential pharmacological activity or involvement in cellular signaling pathways.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment or professional scientific guidance.

References

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-decen-5-ol, a key component in the fragrance industry also known by its trade name Undecavertol, possesses a molecular structure that gives rise to four distinct stereoisomers.[1][2] These stereoisomers, arising from a chiral center at the C-5 carbon and E/Z isomerism at the C-3/C-4 double bond, are anticipated to exhibit unique chemical, physical, and biological properties. This technical guide provides a comprehensive overview of the characterization of these stereoisomers. While detailed experimental data for the individual stereoisomers are not extensively available in peer-reviewed literature, this document outlines the general synthetic approaches, characterization methodologies, and potential for differential biological activity, thereby identifying critical knowledge gaps and opportunities for future research.

Introduction

This compound is a synthetic fragrance ingredient valued for its powerful, fresh, green, and floral odor profile, often with violet-leaf-like nuances.[1][3][4] Its chemical structure, C11H22O, contains two stereogenic elements: a chiral center at the C-5 position and a double bond between C-3 and C-4 that can exist in either the (E) or (Z) configuration. This combination results in four possible stereoisomers:

  • (3E,5R)-4-methyl-3-decen-5-ol

  • (3E,5S)-4-methyl-3-decen-5-ol

  • (3Z,5R)-4-methyl-3-decen-5-ol

  • (3Z,5S)-4-methyl-3-decen-5-ol

The distinct three-dimensional arrangement of these isomers can lead to significant differences in their interaction with chiral biological receptors, such as olfactory receptors or enzyme active sites. Understanding the unique properties of each stereoisomer is therefore crucial for applications in fragrance, flavor, and potentially, drug development.

Synthesis of this compound Stereoisomers

The commercial synthesis of this compound is typically achieved through a Grignard reaction between pentylmagnesium bromide and 2-methyl-2-pentenal.[3][4] This method generally produces a mixture of stereoisomers.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pentylmagnesium\nbromide Pentylmagnesium bromide Grignard Reaction Grignard Reaction Pentylmagnesium\nbromide->Grignard Reaction 2-Methyl-2-pentenal 2-Methyl-2-pentenal 2-Methyl-2-pentenal->Grignard Reaction Mixture of\nthis compound\nStereoisomers Mixture of This compound Stereoisomers Grignard Reaction->Mixture of\nthis compound\nStereoisomers

Caption: General synthesis of this compound.
Stereoselective Synthesis

  • Chiral catalysts: Asymmetric reduction of a corresponding ketone precursor using chiral catalysts (e.g., those based on ruthenium or rhodium) can selectively produce one enantiomer.

  • Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed to yield the desired enantiomerically enriched product.

  • Enzymatic resolution: Lipases and other enzymes can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the two.

Separation and Purification of Stereoisomers

Given that the standard synthesis yields a mixture, separation of the individual stereoisomers is necessary for their individual characterization.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. A general approach for the separation of the stereoisomers of this compound would involve the following:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is performed to achieve optimal separation. The ratio of the solvents is adjusted to control retention time and resolution.

  • Detection: A UV detector is commonly used if the molecule has a chromophore. For compounds like this compound that lack a strong chromophore, a refractive index detector (RID) or derivatization with a UV-active agent may be necessary.

  • Flow Rate and Temperature: These parameters are optimized to improve resolution and analysis time.

HPLC_Workflow Mixture of Stereoisomers Mixture of Stereoisomers Inject into HPLC Inject into HPLC Mixture of Stereoisomers->Inject into HPLC Chiral Column Chiral Column Inject into HPLC->Chiral Column Separation based on Stereochemistry Separation based on Stereochemistry Chiral Column->Separation based on Stereochemistry Detector (UV/RID) Detector (UV/RID) Separation based on Stereochemistry->Detector (UV/RID) Chromatogram with Separated Peaks Chromatogram with Separated Peaks Detector (UV/RID)->Chromatogram with Separated Peaks Fraction Collection Fraction Collection Chromatogram with Separated Peaks->Fraction Collection Isolated Stereoisomers Isolated Stereoisomers Fraction Collection->Isolated Stereoisomers

Caption: General workflow for chiral HPLC separation.

Characterization of Stereoisomers

Once isolated, each stereoisomer would be characterized using a variety of analytical techniques to determine its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: While the ¹H NMR spectra of the stereoisomers are expected to be very similar, subtle differences in chemical shifts and coupling constants, particularly for protons near the stereogenic centers, may be observable. Chiral shift reagents can be employed to induce greater separation of signals for enantiomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially C-3, C-4, C-5, and the methyl group at C-4, are expected to differ slightly between the diastereomers.

Mass Spectrometry (MS): The mass spectra of all four stereoisomers are expected to be identical, showing the same molecular ion peak and fragmentation pattern. However, when coupled with a chiral separation technique (e.g., chiral GC-MS), mass spectrometry can be used for the identification and quantification of each isomer in a mixture.

Physicochemical Properties

Optical Rotation: The enantiomeric pairs ((3E,5R)/(3E,5S) and (3Z,5R)/(3Z,5S)) are expected to rotate plane-polarized light to an equal but opposite degree. The specific rotation ([α]D) is a key physical constant for characterizing enantiomers.

Table 1: Predicted and Known Properties of this compound

PropertyValue (for mixture)Predicted Value (for individual stereoisomers)
Molecular FormulaC₁₁H₂₂OC₁₁H₂₂O
Molecular Weight170.30 g/mol 170.30 g/mol
AppearanceColorless to pale yellow liquid[3][4]Colorless liquid
OdorFloral, green, fresh, violet, orris[2][5]Expected to vary in character and intensity
Boiling Point~228-233 °CExpected to be very similar
Density~0.845 g/cm³Expected to be very similar
Optical Rotation ([α]D)0 (for racemic mixture)Equal and opposite for enantiomers; non-zero for pure enantiomers

Note: Specific quantitative data for the individual stereoisomers are not currently available in the public domain.

Biological Activity and Signaling Pathways

The differential interaction of stereoisomers with biological systems is a well-established principle in pharmacology and toxicology. For a molecule like this compound, this could manifest in several ways:

  • Olfactory Perception: The different stereoisomers are likely to have distinct odor profiles and detection thresholds due to their specific interactions with olfactory receptors, which are G-protein coupled receptors (GPCRs).

  • Drug Development: If this molecule or its derivatives are considered for therapeutic applications, the individual stereoisomers would need to be evaluated separately for their efficacy and potential off-target effects. One enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stereoisomer Stereoisomer GPCR GPCR Stereoisomer->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: Generalized GPCR signaling pathway.

Conclusion and Future Directions

This compound presents an interesting case study in stereoisomerism. While the racemic mixture is well-characterized as a fragrance ingredient, there is a notable lack of publicly available data on the individual stereoisomers. This knowledge gap represents a significant opportunity for research in the fields of synthetic organic chemistry, analytical chemistry, and chemical biology.

Future research should focus on:

  • The development of efficient and scalable stereoselective syntheses for each of the four stereoisomers.

  • The complete analytical characterization of each isolated stereoisomer, including the determination of their specific optical rotations and detailed NMR and MS data.

  • The evaluation of the individual stereoisomers for their distinct olfactory properties and their potential differential biological activities, including interactions with specific receptor targets.

Such studies would not only provide a deeper understanding of the structure-activity relationships of this commercially important molecule but could also uncover novel applications for its individual stereoisomers.

References

Physical properties of Undecavertol including boiling point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Undecavertol

Introduction

Undecavertol, chemically known as 4-methyl-3-decen-5-ol, is a synthetic aroma chemical widely utilized in the fragrance and flavor industry.[1] Its characteristic scent profile is described as fresh, floral, green, and slightly fruity, with notes of violet and lily-of-the-valley.[1][2][3][4] This technical guide provides a comprehensive overview of the key physical properties of Undecavertol, with a specific focus on its boiling point and solubility. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical formulation who require precise data for modeling, formulation, and safety assessments.

Core Physical Properties of Undecavertol

The physical characteristics of Undecavertol are fundamental to its application and handling. It is typically a clear, colorless to pale yellow liquid.[1][5] A summary of its key quantitative physical properties is provided below.

Data Summary

The following table summarizes the reported values for the boiling point and solubility of Undecavertol. It is important to note the variations in reported values, which may be attributable to different experimental conditions or measurement techniques.

Physical PropertyValueConditions
Boiling Point 228 °CNot specified
232.9 °Cat 760 mmHg
255 °Cat 760 mmHg[1][4][5]
255-256 °Cat 760 mmHg[2][3]
Water Solubility Insoluble[1][5]General
63 mg/Lat 20 °C[6]
92 mg/Lat 20 °C[3]
Solubility in Organic Solvents SolubleIn alcohols and most organic solvents[1][5]

Experimental Protocols

While specific experimental reports for Undecavertol were not available in the provided search results, this section outlines the standard methodologies used for determining the boiling point and solubility of liquid organic compounds like fragrance materials.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] Standard laboratory methods for its determination include distillation and the Thiele tube method.

  • Distillation Method: A simple or fractional distillation apparatus is assembled.[8] The liquid is heated, and the temperature of the vapor is monitored as it condenses.[8] The stable temperature reading observed during the distillation of the bulk of the material is recorded as the boiling point.[9] It is crucial that the thermometer bulb is properly positioned in the vapor phase to obtain an accurate reading.[9]

  • Thiele Tube Method: This micro-method is suitable for small sample volumes.[9]

    • A small amount of the sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

    • The assembly is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heat distribution.[7][9]

    • As the sample is heated, a steady stream of bubbles will emerge from the capillary tube.[9]

    • The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[9]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

  • Water Solubility (Flask Method - OECD Guideline 105): This is a standard method for determining the water solubility of chemicals.[10]

    • An excess amount of the test substance (Undecavertol) is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

    • After equilibrium is established, the mixture is centrifuged or filtered to separate the undissolved substance.

    • The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, such as gas chromatography (GC).[11]

  • Solubility in Organic Solvents: For solvents in which Undecavertol is highly soluble (e.g., alcohols), a simple miscibility test is often performed.

    • A measured amount of Undecavertol is added to a measured volume of the solvent (e.g., ethanol) at a constant temperature.

    • The mixture is agitated and visually inspected for any signs of phase separation, cloudiness, or undissolved solute.

    • If the substance dissolves completely, it is reported as "soluble" or "miscible." This can be done at various concentrations to determine the extent of solubility.

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination and reporting of the physical properties of a liquid chemical like Undecavertol.

G cluster_prep 1. Preparation cluster_exec 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting Sample Obtain Pure Undecavertol Sample SelectMethods Select Standard Test Methods (e.g., OECD 105, Thiele Tube) Sample->SelectMethods Calibrate Calibrate Instrumentation (Thermometer, GC, etc.) SelectMethods->Calibrate BP_Test Boiling Point Determination Calibrate->BP_Test Sol_Test Solubility Determination Calibrate->Sol_Test Record Record Raw Data (Temperatures, Concentrations) BP_Test->Record Sol_Test->Record Analyze Analyze & Average Replicate Data Record->Analyze Compare Compare with Literature Values Analyze->Compare Report Generate Technical Data Sheet Compare->Report

References

An In-Depth Technical Guide to 4-Methyl-3-decen-5-ol (C11H22O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-decen-5-ol, a significant aliphatic alcohol with the molecular formula C11H22O. Primarily utilized as a fragrance ingredient, this document details its chemical and physical properties, provides a representative synthesis protocol, outlines analytical methodologies for its characterization, and discusses its toxicological profile based on current safety assessments. Furthermore, this guide describes the general olfactory signaling pathway through which such fragrance molecules are perceived. This document is intended to be a core resource for researchers and professionals in chemistry, toxicology, and drug development.

Introduction

This compound is a secondary alcohol that is a key component in the fragrance industry, valued for its powerful and fresh green, floral, violet-leaf-like aroma.[1][2] It is synthesized chemically and is known by trade names such as Undecavertol and Figovert.[1] Its chemical structure, featuring a double bond and a chiral center, gives rise to multiple isomers, which contribute to its unique olfactory profile. This guide will delve into the essential technical details of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C11H22O[2][3]
Molecular Weight 170.29 g/mol [2][3]
CAS Number 81782-77-6[2]
Appearance Colorless to pale yellow liquid[1][2]
Density 0.842 - 0.848 g/mL at 20°C[4]
Boiling Point 232.9 ± 8.0 °C (Predicted)[1]
Flash Point 98 °C[4]
Water Solubility 92 mg/L at 20°C[5]
Vapor Pressure 1.1 Pa at 20°C[1]
logP (o/w) 3.9[5]
Refractive Index 1.4490 - 1.4540 at 20°C[4]
pKa 14.93 ± 0.20 (Predicted)[2]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The primary route for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to an aldehyde.[1][2] In this case, pentylmagnesium bromide is reacted with 2-methyl-2-pentenal (B83557).[1] The following is a representative protocol adapted from general Grignard reaction procedures.[6][7][8]

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Dissolve 1-bromopentane (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromopentane solution to the magnesium to initiate the reaction. Initiation may be indicated by bubbling and a cloudy appearance. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.

    • Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Methyl-2-pentenal:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve 2-methyl-2-pentenal (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield this compound.

dot

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Grignard Reagent Prep Preparation of Pentylmagnesium Bromide Reaction Reaction with 2-Methyl-2-pentenal Grignard Reagent Prep->Reaction Nucleophilic Addition Quenching Reaction Quenching Reaction->Quenching Acidic Work-up Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation Vacuum Distillation Solvent Removal->Distillation Pure Product Pure Product Distillation->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile compounds like this compound in complex matrices such as fragrance oils.[9][10] The following is a representative GC-MS protocol.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 125°C.

    • Ramp 2: 7°C/min to 230°C.

    • Ramp 3: 20°C/min to 300°C, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Sample Preparation:

  • Dilute the fragrance oil sample in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) to an appropriate concentration.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by library matching (e.g., NIST library).

Toxicology and Safety Assessment

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM).[11] The key findings are summarized below.

Toxicological EndpointResultReference
Genotoxicity Not genotoxic in bacterial reverse mutation assay (Ames test) and in vitro micronucleus test.[11]
Repeated Dose Toxicity No sufficient data on the substance itself, but exposure is below the Threshold of Toxicological Concern (TTC).[11]
Reproductive Toxicity No sufficient data, but exposure is below the TTC for reproductive toxicity.[11]
Skin Sensitization Considered a skin sensitizer (B1316253) based on data from a read-across material (methyl decenone).[11]
Photoirritation/Photoallergenicity Not expected to be photoirritating or photoallergenic.[11]
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes or the mitotic apparatus.[12][13] The RIFM assessment indicates that this compound was negative in this assay.[11] The following is a generalized protocol based on the OECD 487 guideline.[12][14][15]

Principle:

  • Cultured human or other mammalian cells are exposed to the test substance.

  • Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division, are scored in interphase cells.

  • The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, ensuring that only cells that have undergone one division are scored.

Procedure:

  • Cell Culture:

    • Use a suitable cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

    • Culture the cells in an appropriate medium and maintain them under standard conditions (37°C, 5% CO2).

  • Exposure:

    • Expose the cell cultures to at least three concentrations of this compound, typically with and without a metabolic activation system (S9 mix).

    • Include appropriate negative (vehicle) and positive controls.

    • The exposure duration is typically 3-6 hours in the presence of S9 and a longer period (e.g., 24 hours) in the absence of S9.

  • Harvest and Staining:

    • After the exposure period, wash the cells and add fresh medium containing cytochalasin B.

    • Harvest the cells at a time point that allows for the completion of one cell cycle.

    • Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Biological Activity and Signaling Pathways

As a fragrance molecule, the primary biological activity of this compound is the activation of olfactory receptors in the nasal epithelium.

General Olfactory Signaling Pathway

The perception of odors is initiated by the binding of odorant molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[16][17][18][19]

The signaling cascade generally proceeds as follows:

  • Odorant Binding: An odorant molecule binds to a specific OR.

  • G-protein Activation: This binding causes a conformational change in the OR, activating the associated G-protein (Gαolf).

  • Second Messenger Production: Gαolf activates adenylyl cyclase type III, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca2+ and Na+ ions.

  • Depolarization: The influx of positive ions depolarizes the neuron. This depolarization is amplified by the opening of Ca2+-activated Cl- channels.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

dot

G General Olfactory Signaling Pathway Odorant Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf (G-protein) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Ca2+/Na+ influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: A simplified diagram of the general olfactory signal transduction cascade.

Conclusion

This compound is a well-characterized fragrance ingredient with a defined chemical profile and a known synthesis route. Its safety has been evaluated for its primary application in consumer products, with the main concern being its potential for skin sensitization. The biological activity is primarily related to its interaction with olfactory receptors, initiating a well-understood signaling cascade that leads to the perception of its characteristic scent. This guide provides a foundational resource for professionals requiring detailed technical information on this compound.

References

Violet Decenol: A Technical Guide to a Cornerstone of Modern Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and application of (E)-4-methyldec-3-en-5-ol, a key molecule in the perfumer's palette.

Introduction

Violet Decenol, known commercially as Undecavertol, is a synthetic aroma chemical prized for its powerful and multifaceted green-floral fragrance. Its scent profile is characterized by intense violet leaf notes, complemented by nuances of lily-of-the-valley, and fresh, fruity elements reminiscent of kiwi, pear, and fig.[1] This unique olfactory combination has established Violet Decenol as a vital component in a wide array of fragrance compositions, particularly in the creation of vibrant floral and fruity accords. Its development marked a significant advancement in fragrance chemistry, offering a stable and effective alternative to restricted natural materials.

Discovery and History

Violet Decenol was discovered in 1981 by the Swiss fragrance and flavor company Givaudan.[2] Its creation was a result of structural elucidation work on the trace components of lily-of-the-valley (Convallaria majalis), a flower whose natural essence is notoriously difficult to extract for commercial use.[3][4] This research aimed to identify and synthesize molecules that could replicate the delicate and fresh scent of this elusive flower. The successful synthesis of Violet Decenol provided perfumers with a novel ingredient that not only captured aspects of the lily-of-the-valley scent but also offered unique violet leaf and fruity characteristics. The key patent protecting its synthesis and use as a fragrance ingredient is U.S. Patent 4,482,762.

Physicochemical and Olfactory Properties

Violet Decenol is a colorless to pale yellow liquid with a range of physicochemical properties that make it suitable for use in various fragrance applications.[5][6] Its key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (E)-4-methyldec-3-en-5-ol
Synonyms Violet Decenol, Undecavertol, Figovert[5][6]
CAS Number 81782-77-6[6]
Molecular Formula C11H22O[2]
Molecular Weight 170.29 g/mol
Appearance Colorless to pale yellow liquid[5]
Odor Profile Powerful green-floral, violet leaf, lily-of-the-valley, fruity (kiwi, pear, fig)[1]
Boiling Point 255-256 °C @ 760 mmHg[2]
Flash Point 97.78 °C (208 °F)
Specific Gravity 0.842 - 0.847 @ 25°C
Refractive Index 1.452 - 1.459 @ 20°C
Vapor Pressure 0.011 mmHg @ 25°C (est.)
Solubility Soluble in alcohol
Stability Good in alcoholic solutions, candles, and detergents. Moderate in antiperspirants. Poor in acidic and strongly alkaline media.[1]

Synthesis of Violet Decenol

The primary industrial synthesis of Violet Decenol is achieved through a Grignard reaction.[2] This classic organometallic reaction provides an efficient route to creating the carbon-carbon bond necessary for the molecule's backbone.

Experimental Protocol: Grignard Synthesis

The following protocol is a representative synthesis of 4-methyl-3-decen-5-ol as described in the patent literature.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (or other suitable solvent like THF)

  • 1-Bromopentane

  • 2-Methyl-2-pentenal (B83557)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. 1-Bromopentane is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed. The resulting solution is the pentylmagnesium bromide Grignard reagent.

  • Reaction with the Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of 2-methyl-2-pentenal in anhydrous diethyl ether is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.

  • Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound.

Synthesis Workflow

Synthesis_of_Violet_Decenol cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification Mg Magnesium (Mg) Pentylmagnesium_Bromide Pentylmagnesium Bromide Mg->Pentylmagnesium_Bromide in dry ether 1-Bromopentane 1-Bromopentane 1-Bromopentane->Pentylmagnesium_Bromide Intermediate Magnesium Alkoxide Intermediate Pentylmagnesium_Bromide->Intermediate 2-Methyl-2-pentenal 2-Methyl-2-pentenal 2-Methyl-2-pentenal->Intermediate Quench Aqueous NH4Cl Quench Intermediate->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Violet_Decenol Violet Decenol ((E)-4-methyldec-3-en-5-ol) Distillation->Violet_Decenol

Caption: Grignard synthesis of Violet Decenol.

Spectroscopic Data

The structural elucidation of Violet Decenol is confirmed through various spectroscopic techniques. Representative data is presented below.

¹H NMR Spectroscopy (Proton NMR)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.4t1H-CH=C-
~4.0t1H-CH(OH)-
~2.1m2H-CH2-CH=
~1.6s3H=C(CH3)-
~1.5-1.2m8H-(CH2)4-
~0.9t3H-CH3 (terminal)
Variablebr s1H-OH
¹³C NMR Spectroscopy (Carbon NMR)
Chemical Shift (ppm)Assignment
~138-C(CH3)=
~125-CH=
~75-CH(OH)-
~35-CH2-
~32-CH2-
~28-CH2-
~25-CH2-
~23-CH2-
~16=C(CH3)-
~14-CH3 (terminal)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3350 (broad)O-H stretch (alcohol)
~2950-2850C-H stretch (alkane)
~1670C=C stretch (alkene)
~1050C-O stretch (alcohol)
Mass Spectrometry (MS)
m/zInterpretation
170[M]+ (Molecular Ion)
152[M-H₂O]+
99[M-C₅H₁₁]+ (cleavage alpha to the alcohol)
71[C₅H₁₁]+

Applications in Fragrance Chemistry

Violet Decenol is a versatile and impactful ingredient in modern perfumery. Its primary applications include:

  • Floral Accords: It imparts a natural, green freshness to a wide range of floral compositions, including lily-of-the-valley, violet, lilac, and rose.

  • Fruity Accords: It enhances the juiciness and realism of fruity notes, particularly kiwi, fig, and pear.

  • Green Notes: It provides a powerful and diffusive green, leafy character.

  • Replacement for Restricted Materials: Due to restrictions on the use of certain violet leaf materials like methyl heptine carbonate and methyl octine carbonate, Violet Decenol has become an indispensable tool for achieving similar olfactory effects.

Logical Relationship of Olfactory Notes

Olfactory_Profile Violet_Decenol Violet Decenol Green_Floral Green-Floral (Core) Violet_Decenol->Green_Floral Fruity Fruity Violet_Decenol->Fruity Violet_Leaf Violet Leaf Green_Floral->Violet_Leaf Lily_of_the_Valley Lily-of-the-Valley Green_Floral->Lily_of_the_Valley Kiwi Kiwi Fruity->Kiwi Pear Pear Fruity->Pear Fig Fig Fruity->Fig

Caption: Olfactory profile of Violet Decenol.

Conclusion

Violet Decenol, or Undecavertol, stands as a testament to the innovation within fragrance chemistry. Its discovery by Givaudan in the early 1980s provided a solution to the challenges of capturing the essence of lily-of-the-valley and offered a safe and effective alternative to restricted materials. Its robust synthesis via the Grignard reaction and its versatile and impactful olfactory profile have solidified its place as a cornerstone ingredient in the modern perfumer's palette, enabling the creation of vibrant and memorable fragrances across a wide spectrum of applications.

References

Unveiling the Synthetic Origins of 4-Methyl-3-decen-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural occurrence of 4-Methyl-3-decen-5-ol in plants or insects. Extensive database searches and a review of the scientific literature confirm that this compound, widely known by its trade name Undecavertol, is a synthetic fragrance ingredient. There is currently no scientific evidence to support its natural occurrence in any plant or insect species. This document details the chemical properties and the primary industrial synthesis method for this compound. Furthermore, it provides a comparative context by briefly exploring structurally related, naturally occurring semiochemicals, highlighting the distinction between synthetic and natural compounds in chemical ecology and drug development.

Introduction: The Question of Natural Occurrence

This compound is a secondary alcohol with a fresh, green, and floral odor profile, making it a valuable component in the fragrance industry. While many fragrance molecules are derived from natural sources, a significant portion are synthesized to ensure purity, scalability, and cost-effectiveness. The investigation into the natural origins of this compound reveals a consistent consensus within the chemical and fragrance literature: it is a man-made molecule. One industry resource explicitly states that Undecavertol® is not available in its natural state[1]. This guide, therefore, shifts focus from natural extraction and biosynthesis to the well-documented chemical synthesis of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application and for distinguishing it from potential natural isomers. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₂O[2][3]
Molecular Weight 170.29 g/mol [2][3]
CAS Number 81782-77-6[2]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Green, floral, violet-leaf-like[2]
Boiling Point 228 °C[1]
Log P 3.9[1]

Table 1: Physicochemical Properties of this compound

Chemical Synthesis: The Grignard Reaction Protocol

The most commonly cited method for the industrial production of this compound is the Grignard reaction. This organometallic chemical reaction is a versatile method for forming carbon-carbon bonds.

Reaction Principle

The synthesis involves the reaction of a Grignard reagent, pentylmagnesium bromide, with an α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557). The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

Experimental Protocol

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a steady reflux. The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of pentylmagnesium bromide.

  • Grignard Reaction: The solution of pentylmagnesium bromide is cooled in an ice bath. A solution of 2-methyl-2-pentenal in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Quenching and Workup: The reaction mixture is slowly poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. The resulting mixture is transferred to a separatory funnel.

  • Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis_of_4_Methyl_3_decen_5_ol Pentylmagnesium_Bromide Pentylmagnesium Bromide Grignard_Reaction Grignard Reaction (Anhydrous Ether) Pentylmagnesium_Bromide->Grignard_Reaction Two_Methyl_2_pentenal 2-Methyl-2-pentenal Two_Methyl_2_pentenal->Grignard_Reaction Intermediate Magnesium Alkoxide Intermediate Grignard_Reaction->Intermediate Nucleophilic Addition Aqueous_Workup Aqueous Workup (NH4Cl) Intermediate->Aqueous_Workup Final_Product This compound Aqueous_Workup->Final_Product Protonation

Synthesis of this compound via Grignard Reaction.

Perspective on Natural Analogs

While this compound is synthetic, the broader class of methyl-branched alcohols does have representatives in the natural world, particularly as insect semiochemicals (pheromones and allomones). For instance, 4-methylhexan-3-ol (B13393) has been identified as a pheromone component in several insect species, including the pavement ant, Tetramorium caespitum. The presence of such structural motifs in nature underscores the potential for biological activity in related synthetic compounds. However, the specific combination of the C10 backbone, the position of the double bond, the methyl branch, and the hydroxyl group in this compound has not been reported from a natural source.

Conclusion

References

4-Methyl-3-decen-5-ol synonyms and trade names like Figovert

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-decen-5-ol, a synthetic fragrance ingredient also known by trade names such as Figovert and Undecavertol. The document details its chemical identity, physicochemical properties, and toxicological profile based on publicly available data. A representative synthesis protocol is provided, along with a discussion of its primary applications in the fragrance industry. Notably, a review of existing literature indicates a significant data gap regarding the biological activities and associated signaling pathways of this molecule, suggesting a potential area for future research.

Chemical Identity: Synonyms and Trade Names

This compound is a well-established synthetic chemical, primarily utilized as a fragrance ingredient. It is identified by a variety of synonyms and trade names across different suppliers and regions.

Identifier Type Identifier Source
IUPAC Name 4-methyldec-3-en-5-ol[1]
CAS Number 81782-77-6[2][3]
EINECS Number 279-815-0[4][5]
Molecular Formula C₁₁H₂₂O[1][2]
Molecular Weight 170.29 g/mol [1][2]
Synonyms 3-Decen-5-ol, 4-methyl-[1][2]
4-methyl-3-decene-5-ol[1]
Violet decenol[3]
Undecavertol B[2]
(E)-4-methyldec-3-en-5-ol[5]
(3E)-4-methyldec-3-en-5-ol[5]
Trade Names Figovert[6]
Undecavertol[2][3][6]
Kevertol[7]
Elevenol[8]

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound.

Table 2.1: Physicochemical Properties
Property Value Source
Appearance Colorless to pale yellow liquid[4][6]
Odor Floral, green, fresh, violet, orris[7][9]
Boiling Point 227.85 - 255 °C[4][10]
Flash Point 83 - 98 °C[4][9][11]
Density 0.842 - 0.848 g/mL at 20°C[4][11]
Water Solubility 63 - 92 mg/L at 20°C[4][11]
log Pow 3.9[4]
Vapour Pressure 1.1 Pa at 20°C[4]
Kinematic Viscosity 18 mm²/s at 20°C; 6.9 mm²/s at 40°C[4]
Refractive Index 1.4490 - 1.4540 at 20°C[11]
Table 2.2: Toxicological Profile
Endpoint Result Source
Genotoxicity Not genotoxic (negative in Ames test and in vitro micronucleus test)[2]
Cytotoxicity Positive without metabolic activation, negative with metabolic activation in BlueScreen assay[2]
Repeated Dose Toxicity No data available; exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[2]
Reproductive Toxicity No data available; exposure is below the TTC for a Cramer Class I material.[2]
Skin Sensitization Considered a skin sensitizer (B1316253) based on read-across data. No Expected Sensitization Induction Level (NESIL) of 2700 μg/cm².[2]
Acute Oral Toxicity (Mouse) LD50 > 8000 mg/kg[4]
Acute Dermal Toxicity (Rabbit) LD50 > 5000 mg/kg[4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is a Grignard reaction.[6][12] This involves the reaction of a Grignard reagent, pentylmagnesium bromide, with the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).[6]

Representative Synthesis Protocol (General Method)

The following is a representative experimental protocol for the Grignard synthesis of an alcohol, adapted for the specific reactants of this compound.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

Part A: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-neck flask.

  • Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.

  • In the dropping funnel, prepare a solution of 1-bromopentane (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion (approximately 10%) of the 1-bromopentane solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be applied if the reaction does not start.

  • Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux of the ether.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Part B: Reaction with 2-Methyl-2-pentenal

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Dissolve 2-methyl-2-pentenal (1 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Biological Activities and Signaling Pathways: A Data Gap

A thorough review of the scientific literature reveals a significant lack of data on the biological activities and potential signaling pathway interactions of this compound. The existing research is predominantly focused on its application as a fragrance ingredient and its toxicological safety assessment for this purpose.[2][13][14]

The target audience of this guide—researchers, scientists, and drug development professionals—should note this data gap as a potential area for novel research. Investigating the pharmacological effects of this molecule could uncover unforeseen biological activities.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_Bromopentane 1_Bromopentane Grignard_Reagent_Formation Grignard_Reagent_Formation 1_Bromopentane->Grignard_Reagent_Formation Magnesium Magnesium Magnesium->Grignard_Reagent_Formation 2_Methyl_2_pentenal 2_Methyl_2_pentenal Reaction Reaction 2_Methyl_2_pentenal->Reaction Grignard_Reagent_Formation->Reaction Pentylmagnesium bromide Workup_Purification Workup_Purification Reaction->Workup_Purification 4_Methyl_3_decen_5_ol 4_Methyl_3_decen_5_ol Workup_Purification->4_Methyl_3_decen_5_ol

Caption: Synthesis workflow for this compound.

Information Landscape

Information_Landscape Root This compound Chemical_Identity Chemical_Identity Root->Chemical_Identity Physicochemical_Properties Physicochemical_Properties Root->Physicochemical_Properties Synthesis Synthesis Root->Synthesis Toxicology Toxicology Root->Toxicology Biological_Activity Biological_Activity Root->Biological_Activity Synonyms Synonyms Chemical_Identity->Synonyms Trade_Names Trade_Names Chemical_Identity->Trade_Names CAS_Number CAS_Number Chemical_Identity->CAS_Number Appearance Appearance Physicochemical_Properties->Appearance Boiling_Point Boiling_Point Physicochemical_Properties->Boiling_Point Solubility Solubility Physicochemical_Properties->Solubility Grignard_Reaction Grignard_Reaction Synthesis->Grignard_Reaction Protocol Protocol Synthesis->Protocol Genotoxicity Genotoxicity Toxicology->Genotoxicity Skin_Sensitization Skin_Sensitization Toxicology->Skin_Sensitization No_Data_Available No_Data_Available Biological_Activity->No_Data_Available

Caption: Overview of available data for this compound.

Conclusion

This compound is a synthetic fragrance ingredient with well-documented chemical and toxicological properties. Its synthesis via a Grignard reaction is a standard organic chemistry procedure. While its use in the fragrance industry is established, its biological activities and potential interactions with cellular signaling pathways remain unexplored. This presents a clear opportunity for further scientific investigation, particularly for researchers in drug discovery and development who may be interested in exploring the pharmacological potential of novel chemical entities.

References

The Chemical Reactivity of Unsaturated Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unsaturated alcohols are a pivotal class of organic compounds, integral to natural product synthesis, pharmaceutical development, and materials science. Their unique structural motif, featuring both a hydroxyl group and at least one carbon-carbon double or triple bond, imparts a rich and versatile chemical reactivity. This guide provides a comprehensive technical overview of the core reactions of unsaturated alcohols, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.

Oxidation of Unsaturated Alcohols

The oxidation of unsaturated alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is crucial for achieving high selectivity, particularly in preserving the carbon-carbon multiple bond.

Oppenauer Oxidation

The Oppenauer oxidation is a highly selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a carbonyl compound, typically acetone, as a hydride acceptor.[1][2][3] This method is particularly useful for substrates sensitive to acidic conditions. While primary alcohols can be oxidized, it is less common due to potential side reactions like aldol (B89426) condensation.[4]

Reaction Mechanism: The reaction proceeds via a six-membered transition state after the coordination of the alcohol and the hydride acceptor to the aluminum catalyst.[3] A hydride ion is transferred from the α-carbon of the alcohol to the carbonyl carbon of the acceptor.

Table 1: Selected Examples of Oppenauer Oxidation of Unsaturated Alcohols

SubstrateCatalystHydride AcceptorProductYield (%)Reference
6-methyl-nona-3,5,7-trien-2-olAluminum tert-butoxideAcetone6-methyl-nona-3,5,7-trien-2-oneHigh[3]
α-decalinolAluminum isopropoxideAcetoneα-decalinoneHigh[3]
Various secondary alcohols0.1 mol% RuCl₂(PPh₃)₃AcetoneCorresponding ketones80-91[3]
Various primary and secondary alcohols10 mol% Trimethylaluminum3-NitrobenzaldehydeCorresponding aldehydes/ketonesQuantitative[3]
Oxidation with Chromium-Based Reagents

Pyridinium (B92312) chlorochromate (PCC) is a milder chromium-based reagent that selectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] A key advantage of PCC is that it can be used under anhydrous conditions, preventing the over-oxidation of primary alcohols to carboxylic acids.[5]

Experimental Protocol: Oxidation of an Allylic Alcohol using PCC [5][6]

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the allylic alcohol (1 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Add Celite or molecular sieves to the flask, followed by the portion-wise addition of pyridinium chlorochromate (1.2-1.5 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove the chromium salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Catalytic Aerobic Oxidation

The use of molecular oxygen or air as the terminal oxidant in the presence of a metal catalyst represents a greener approach to alcohol oxidation. Various catalytic systems, often employing transition metals like palladium, ruthenium, or copper in conjunction with co-catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been developed for the selective oxidation of unsaturated alcohols.

Table 2: Performance of Selected Catalysts in the Aerobic Oxidation of Unsaturated Alcohols

SubstrateCatalyst SystemOxidantProductYield (%)Selectivity (%)TOF (h⁻¹)Reference
Cinnamyl alcoholPd/meso-Al₂O₃O₂Cinnamaldehyde (B126680)>95>65~1500[7]
Benzyl alcoholCuO@GOO₂Benzaldehyde>99>99-[8]
Octan-2-olRuCl₂(PPh₃)₃/TEMPOO₂Octan-2-one>99>99-[9]

TOF (Turnover Frequency) values are often highly dependent on specific reaction conditions and may not always be directly comparable across different studies.

Reduction of Unsaturated Alcohols

The reduction of the carbonyl group in α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohol, without affecting the carbon-carbon double bond, is a common challenge in organic synthesis.

Luche Reduction

The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[10][11] It employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727).[10][11][12] The cerium salt is believed to activate the carbonyl group towards nucleophilic attack and to generate a harder reducing agent in situ.[11]

Experimental Protocol: Luche Reduction of an α,β-Unsaturated Ketone [11][12][13]

  • Setup: Dissolve the α,β-unsaturated ketone (1 equivalent) and cerium(III) chloride heptahydrate (1-1.2 equivalents) in methanol at room temperature.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1-1.5 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 5-30 minutes, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation can be employed for the reduction of the double bond in unsaturated alcohols, yielding saturated alcohols. The choice of catalyst and reaction conditions determines the selectivity. For instance, palladium on carbon (Pd/C) is a common catalyst for this transformation. In some cases, the double bond can be isomerized during the reaction.[14]

Table 3: Selected Examples of Catalytic Hydrogenation of Unsaturated Carbonyls/Alcohols

SubstrateCatalystH₂ PressureProductSelectivityReference
CinnamaldehydePd/C2 barHydrocinnamaldehydeHigh for C=C reduction[4]
CinnamaldehydePt/C, Ru/C2 barCinnamyl alcoholModerate for C=O reduction[4]
α,β-Unsaturated alcohols2.5% Pd/TiO₂0.01 MPaSaturated aldehydes/ketones (via isomerization)Varies with substrate[14]
CinnamaldehydeCoRe/TiO₂20 barCinnamyl alcohol78.5%[15]

Electrophilic Addition and Epoxidation

The double bond in unsaturated alcohols is susceptible to electrophilic attack. The regioselectivity of these additions is influenced by the position of the hydroxyl group.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[10][16] The reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl or diisopropyl tartrate (DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[15][17] The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxy alcohol.[17]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol (B1671447) [18]

  • Catalyst Preparation: To a solution of L-(+)-diethyl tartrate (1.2 equivalents) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at -23 °C, add titanium(IV) isopropoxide (1 equivalent). Stir for 5 minutes.

  • Substrate Addition: Add a solution of geraniol (1 equivalent) in dry CH₂Cl₂ to the catalyst mixture.

  • Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide in a nonane (B91170) solution (2 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at -23 °C for 45 minutes, then store at -20 °C for at least 18 hours.

  • Workup and Purification: After warming to room temperature, perform a workup and purify the product by column chromatography to isolate the 2,3-epoxygeraniol.

Table 4: Enantiomeric Excess (ee) in Sharpless Asymmetric Epoxidation of Various Allylic Alcohols [19]

SubstrateChiral LigandProduct ee (%)
(Z)-2-hexen-1-ol(+)-DIPT95
(E)-2-hexen-1-ol(+)-DIPT95
2,4-pentadien-1-ol(+)-DET96
(Z)-3-chloro-2-propen-1-ol(+)-DIPT>98
(E)-3-chloro-2-propen-1-ol(+)-DIPT91

Involvement in Biological Pathways and Experimental Workflows

Unsaturated alcohols are both naturally occurring and products of metabolism. Their reactivity is central to their biological effects, which can range from signaling to toxicity.

Metabolism and Signaling

The in vivo oxidation of allylic alcohols by enzymes such as alcohol dehydrogenase can produce highly reactive α,β-unsaturated aldehydes, such as acrolein from allyl alcohol.[20] These electrophilic species can readily react with cellular nucleophiles, including glutathione (B108866) and cysteine residues in proteins, leading to cellular stress and toxicity.[20][21]

The downstream products of unsaturated alcohol metabolism can also modulate cellular signaling. For instance, cinnamaldehyde, the oxidation product of cinnamyl alcohol, has been shown to impact several key signaling pathways, including:

  • PI3K/Akt and MAPK pathways: Cinnamaldehyde can promote angiogenesis by activating these pathways.[6]

  • NF-κB and AP-1 signaling: Cinnamon extracts containing cinnamaldehyde can inhibit these inflammatory pathways.[5]

  • Induction of Apoptosis: Cinnamaldehyde can induce programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[19]

Experimental Workflows

Studying the chemical reactivity of unsaturated alcohols typically follows a systematic workflow, from reaction setup to product analysis.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Characterization A Reactant & Reagent Preparation B Reaction Setup (Inert atmosphere, temp. control) A->B C Reaction Monitoring (TLC, GC, LC-MS) B->C D Quenching C->D E Extraction D->E F Drying & Solvent Removal E->F G Purification (Chromatography, Distillation, Crystallization) F->G H Structure Elucidation (NMR, IR, MS) G->H I Purity Assessment (HPLC, GC) H->I J Quantitative Analysis (Yield, Selectivity) I->J

A typical workflow for the synthesis and analysis of products from unsaturated alcohol reactions.

Visualizations of Key Concepts

Reaction Mechanisms

oppenauer_oxidation R2CHOH R₂CHOH (Secondary Alcohol) TransitionState [Six-membered Transition State] R2CHOH->TransitionState Coordination Acetone CH₃COCH₃ (Acetone) Acetone->TransitionState Coordination R2CO R₂C=O (Ketone) Isopropanol CH₃CH(OH)CH₃ (Isopropanol) Al_cat Al(O-i-Pr)₃ Al_cat->TransitionState TransitionState->R2CO Hydride Transfer TransitionState->Isopropanol

Simplified mechanism of the Oppenauer oxidation.

sharpless_epoxidation Allyl_OH Allylic Alcohol Catalyst Ti(O-i-Pr)₄ (+)-DET Allyl_OH->Catalyst Substrate Binding TBHP t-BuOOH TBHP->Catalyst Oxidant Binding Epoxy_OH Epoxy Alcohol Catalyst->Epoxy_OH Oxygen Transfer

Key components of the Sharpless asymmetric epoxidation.
Signaling Pathway

cinnamaldehyde_signaling Cinnamaldehyde Cinnamaldehyde PI3K_Akt PI3K/Akt Pathway Cinnamaldehyde->PI3K_Akt MAPK MAPK Pathway Cinnamaldehyde->MAPK NFkB NF-κB Pathway Cinnamaldehyde->NFkB Inhibition ROS ROS Generation Cinnamaldehyde->ROS Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Angiogenesis Inflammation Inflammation NFkB->Inflammation Bcl2 Bcl-2 Modulation ROS->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

References

Methodological & Application

Synthesis of 4-Methyl-3-decen-5-ol via Grignard Reaction: Application Notes and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This application note details the synthesis of 4-methyl-3-decen-5-ol, a valuable fragrance ingredient also known as Undecavertol®, through the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde. This protocol highlights the selective 1,2-addition to the carbonyl group, a crucial aspect when working with conjugated systems where 1,4-addition can be a competing pathway.

The synthesis of allylic alcohols, such as this compound, is of significant interest in the development of fine chemicals and pharmaceuticals. The allylic alcohol motif serves as a versatile synthetic intermediate, allowing for further functionalization. Understanding and controlling the regioselectivity of the Grignard reaction with unsaturated carbonyls is therefore a critical skill for synthetic chemists. This protocol provides a detailed procedure for the preparation of the Grignard reagent, its reaction with the aldehyde, and the subsequent workup and purification of the target molecule.

Reaction Scheme

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
1-Bromopentane (B41390)C₅H₁₁Br151.041.218129-130
Magnesium TurningsMg24.311.74-
2-Methyl-2-pentenal (B83557)C₆H₁₀O98.140.849134-136
Diethyl Ether (anhydrous)(C₂H₅)₂O74.120.71334.6
This compoundC₁₁H₂₂O170.30~0.86~221

Experimental Protocol

This protocol is divided into two main stages: the preparation of the pentylmagnesium bromide Grignard reagent and the subsequent reaction with 2-methyl-2-pentenal to yield this compound.

Materials:

  • 1-Bromopentane

  • Magnesium turnings

  • 2-Methyl-2-pentenal

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Part A: Preparation of Pentylmagnesium Bromide

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.1 equivalents) and a single crystal of iodine in the flask.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the 1-bromopentane solution to the magnesium turnings.

  • Reaction Start: The reaction is initiated by the disappearance of the iodine color and the observation of gentle bubbling. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise from the funnel at a rate that maintains a gentle reflux of the diethyl ether.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will appear as a cloudy, greyish mixture.

Part B: Synthesis of this compound

  • Cooling: Cool the freshly prepared pentylmagnesium bromide solution to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve 2-methyl-2-pentenal (0.9 equivalents) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will result in the formation of a white precipitate (magnesium salts).

  • Extraction: Transfer the mixture to a separatory funnel. Add additional diethyl ether to dissolve all the organic product. Wash the organic layer with water and then with brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.[1][2]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Synthesis A Dry Apparatus B Add Mg & I₂ A->B C Add 1-Bromopentane in Et₂O B->C D Initiate Reaction C->D E Reflux D->E F Pentylmagnesium Bromide E->F G Cool Grignard Reagent F->G H Add 2-Methyl-2-pentenal G->H I React H->I J Quench (NH₄Cl) I->J K Extract J->K L Dry (Na₂SO₄) K->L M Concentrate L->M N Vacuum Distill M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway reagent Pentylmagnesium Bromide (Nucleophile) intermediate Magnesium Alkoxide Intermediate reagent->intermediate 1,2-Addition aldehyde 2-Methyl-2-pentenal (Electrophile) aldehyde->intermediate product This compound (Allylic Alcohol) intermediate->product workup Acidic Workup (H₃O⁺) workup->product

Caption: Logical relationship of reactants to product in the Grignard synthesis.

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Methyl-3-decen-5-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-decen-5-ol is a chiral allylic alcohol with applications in the fragrance industry and as a potential insect pheromone component. The presence of two stereocenters at positions C4 and C5, along with a C3-C4 double bond, gives rise to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The biological activity and olfactory properties of these stereoisomers are often distinct, necessitating precise stereocontrolled synthetic methods for their individual preparation. This document provides detailed protocols for the enantioselective synthesis of all four stereoisomers of this compound, leveraging a strategy based on the use of chiral auxiliaries for asymmetric alkylation followed by diastereoselective reduction. This approach is adapted from established methods for the synthesis of structurally related insect pheromones, such as 4-methyl-3-heptanol.

Overview of the Synthetic Strategy

The general synthetic approach involves two key stages:

  • Asymmetric α-alkylation of a ketone precursor: The chiral center at C4 is established using the SAMP/RAMP hydrazone methodology. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) serve as chiral auxiliaries to direct the enantioselective alkylation of the α-position of a ketone.

  • Diastereoselective reduction of the resulting ketone: The second stereocenter at C5 is introduced by the diastereoselective reduction of the carbonyl group of the chiral ketone obtained in the first stage. The choice of reducing agent will determine the relative stereochemistry (syn or anti) of the final alcohol.

This strategy allows for the synthesis of all four stereoisomers by appropriate selection of the chiral auxiliary (SAMP or RAMP) and the reduction conditions.

Data Presentation

Table 1: Summary of Reagents for Each Stereoisomer
Target StereoisomerChiral AuxiliaryAlkylating AgentReduction Type
(4S,5R)-4-Methyl-3-decen-5-ol (syn)SAMPPropionaldehyde (B47417)Diastereoselective (e.g., L-Selectride)
(4R,5S)-4-Methyl-3-decen-5-ol (syn)RAMPPropionaldehydeDiastereoselective (e.g., L-Selectride)
(4S,5S)-4-Methyl-3-decen-5-ol (anti)SAMPPropionaldehydeDiastereoselective (e.g., NaBH4/CeCl3)
(4R,5R)-4-Methyl-3-decen-5-ol (anti)RAMPPropionaldehydeDiastereoselective (e.g., NaBH4/CeCl3)
Table 2: Expected Yields and Stereoselectivities
StepProductExpected Yield (%)Expected Diastereomeric Ratio (dr)Expected Enantiomeric Excess (ee) (%)
Asymmetric Alkylation(S)-4-Methyl-3-decen-5-one75-85N/A>95
Asymmetric Alkylation(R)-4-Methyl-3-decen-5-one75-85N/A>95
Diastereoselective Reduction (syn)(4S,5R) or (4R,5S)-isomer80-90>95:5>95
Diastereoselective Reduction (anti)(4S,5S) or (4R,5R)-isomer80-90>95:5>95

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Methyl-3-decen-5-one via SAMP-Hydrazone Alkylation

Materials:

Procedure:

  • Hydrazone Formation: To a solution of (E)-3-decen-5-one (1.0 eq) in anhydrous diethyl ether, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq). Stir the mixture at room temperature for 2-4 hours until the formation of the hydrazone is complete (monitored by TLC). Remove the solvent under reduced pressure.

  • Deprotonation: Dissolve the crude hydrazone in anhydrous diethyl ether and cool the solution to 0°C. Add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution at 0°C for 2 hours.

  • Alkylation: Cool the solution to -78°C and add propionaldehyde (1.2 eq) dropwise. Stir the reaction mixture at -78°C for 4 hours, then allow it to warm to room temperature overnight.

  • Hydrolysis: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Ozonolysis: Dissolve the crude alkylated hydrazone in anhydrous dichloromethane and cool to -78°C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen to remove excess ozone.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275). Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-4-methyl-3-decen-5-one.

(Note: For the synthesis of (R)-4-methyl-3-decen-5-one, substitute RAMP for SAMP in step 1.)

Protocol 2: Diastereoselective Reduction of (S)-4-Methyl-3-decen-5-one to (4S,5R)- and (4S,5S)-4-Methyl-3-decen-5-ol

A. Synthesis of the syn-diastereomer ((4S,5R)-4-Methyl-3-decen-5-ol):

Materials:

  • (S)-4-Methyl-3-decen-5-one

  • L-Selectride® (1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Hydrogen peroxide (30% solution)

  • Sodium thiosulfate

Procedure:

  • Dissolve (S)-4-methyl-3-decen-5-one (1.0 eq) in anhydrous THF and cool the solution to -78°C.

  • Add L-Selectride® (1.2 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution, followed by the careful addition of hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add an aqueous solution of sodium thiosulfate to quench the excess peroxide.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by flash column chromatography to yield (4S,5R)-4-methyl-3-decen-5-ol.

B. Synthesis of the anti-diastereomer ((4S,5S)-4-Methyl-3-decen-5-ol):

Materials:

Procedure:

  • Dissolve (S)-4-methyl-3-decen-5-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol and cool the solution to 0°C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0°C for 1 hour.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by flash column chromatography to yield (4S,5S)-4-methyl-3-decen-5-ol.

(Note: The same reduction protocols can be applied to (R)-4-methyl-3-decen-5-one to obtain the (4R,5S) and (4R,5R) stereoisomers, respectively.)

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_alkylation Asymmetric Alkylation cluster_reduction Diastereoselective Reduction cluster_products Stereoisomers start_ketone (E)-3-Decen-5-one s_ketone (S)-4-Methyl-3-decen-5-one start_ketone->s_ketone 1. SAMP 2. n-BuLi 3. Propionaldehyde 4. Ozonolysis r_ketone (R)-4-Methyl-3-decen-5-one start_ketone->r_ketone 1. RAMP 2. n-BuLi 3. Propionaldehyde 4. Ozonolysis samp SAMP ramp RAMP syn_reduction syn-Reduction (e.g., L-Selectride) s_ketone->syn_reduction anti_reduction anti-Reduction (e.g., NaBH4/CeCl3) s_ketone->anti_reduction r_ketone->syn_reduction r_ketone->anti_reduction ss_syn (4S,5R)-Isomer syn_reduction->ss_syn from (S)-ketone rs_syn (4R,5S)-Isomer syn_reduction->rs_syn from (R)-ketone ss_anti (4S,5S)-Isomer anti_reduction->ss_anti from (S)-ketone rs_anti (4R,5R)-Isomer anti_reduction->rs_anti from (R)-ketone

Caption: General workflow for the synthesis of all four stereoisomers.

SAMP_Alkylation_Pathway ketone (E)-3-Decen-5-one hydrazone SAMP Hydrazone ketone->hydrazone + SAMP samp SAMP deprotonation Deprotonation (n-BuLi) hydrazone->deprotonation azaenolate Chiral Azaenolate deprotonation->azaenolate alkylation Alkylation azaenolate->alkylation + Propionaldehyde aldehyde Propionaldehyde alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone ozonolysis Ozonolysis alkylated_hydrazone->ozonolysis chiral_ketone (S)-4-Methyl-3-decen-5-one ozonolysis->chiral_ketone

Caption: Pathway for asymmetric alkylation using the SAMP chiral auxiliary.

Application Notes and Protocols for the GC-MS Identification of 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-decen-5-ol is a synthetic fragrance ingredient valued for its powerful, fresh, green, and floral aroma, often reminiscent of violet leaf.[1][2][3] It is utilized in a variety of consumer products, including perfumes, cosmetics, and other scented goods. As with many fragrance components, accurate identification and quantification are crucial for quality control, regulatory compliance, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound within complex matrices.[4][5]

This document provides a detailed methodology for the identification of this compound using GC-MS. It encompasses protocols for sample preparation, instrumental analysis, and data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueReference
CAS Number 81782-77-6[6]
Molecular Formula C₁₁H₂₂O[6]
Molecular Weight 170.29 g/mol [6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 232.9 ± 8.0 °C (Predicted)[7]
Flash Point 100 °C[7]
Solubility 63 mg/L in water at 20°C[7]

Experimental Protocols

A logical workflow is essential for the accurate and reproducible analysis of this compound. The following diagram outlines the key stages of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Sample Collection (e.g., cosmetic, perfume) Extraction Solvent Extraction (e.g., with Dichloromethane (B109758) or Hexane) Sample->Extraction Matrix Isolation Concentration Concentration (e.g., under a gentle stream of nitrogen) Extraction->Concentration Analyte Enrichment Derivatization Derivatization (Optional) (e.g., Silylation) Concentration->Derivatization Improve Volatility FinalSample Final Sample for Injection Concentration->FinalSample Direct Analysis Derivatization->FinalSample Injection Sample Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis TIC Total Ion Chromatogram (TIC) MassAnalysis->TIC PeakIntegration Peak Integration & Deconvolution TIC->PeakIntegration MassSpectrum Mass Spectrum Extraction PeakIntegration->MassSpectrum LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch ID Compound Identification LibrarySearch->ID

Figure 1. A comprehensive workflow for the GC-MS analysis of this compound.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and prepare it in a form suitable for GC-MS analysis. For cosmetic or fragrance products, a liquid-liquid extraction (LLE) is often employed.

  • Materials:

    • Sample containing this compound

    • Dichloromethane (DCM) or Hexane (B92381) (GC grade)

    • Anhydrous sodium sulfate (B86663)

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • GC vials with inserts

  • Procedure:

    • Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of dichloromethane or hexane to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic solvent.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers and precipitate any solid matrix components.

    • Carefully transfer the organic supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the final extract into a GC vial for analysis.

Derivatization (Optional)

For alcohols, derivatization can improve peak shape and increase volatility, leading to better chromatographic performance. Silylation is a common derivatization technique for hydroxyl groups.[8] While direct analysis of this compound is possible, derivatization may be beneficial for achieving lower detection limits and more symmetrical peaks.[9]

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Procedure:

    • Evaporate a 100 µL aliquot of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine or acetonitrile.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Capillary Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Temperature Program Initial temperature: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Scan Range m/z 40-400
Solvent Delay 3-5 minutes (to prevent filament damage from the solvent)

Data Presentation and Interpretation

Identification of this compound

The primary methods for identifying this compound in a GC-MS chromatogram are its retention time and its mass spectrum.

  • Retention Time (RT): The time it takes for the analyte to pass through the GC column. While a specific, universally applicable retention time cannot be provided due to variations in instrumentation and conditions, it can be reliably determined by injecting a certified reference standard of this compound under the same analytical conditions.

  • Kovats Retention Index (RI): A more standardized retention parameter that normalizes retention times to those of n-alkanes. This allows for inter-laboratory comparison of data. The RI for this compound would need to be experimentally determined by running a series of n-alkanes alongside the analyte.

  • Mass Spectrum: The fragmentation pattern of a molecule upon electron ionization provides a unique fingerprint. The mass spectrum of the peak of interest should be compared to a reference spectrum from a spectral library (e.g., NIST, Wiley).

Expected Mass Spectrum Fragmentation

While a publicly available, verified mass spectrum for this compound is not readily found in common databases, the expected fragmentation pattern can be predicted based on its structure. Key fragmentation pathways for unsaturated alcohols include:

  • Loss of water (M-18): A common fragmentation for alcohols.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Allylic cleavage: Fragmentation at the bond allylic to the double bond, which is a favorable process.

  • McLafferty rearrangement: If sterically possible.

The following table presents a hypothetical set of characteristic ions and their relative abundances for this compound, which would need to be confirmed by analyzing a pure standard.

m/z (Mass-to-Charge Ratio)Predicted FragmentRelative Abundance (Hypothetical)
170[M]⁺ (Molecular Ion)Low
152[M-H₂O]⁺Moderate
99Cleavage at C4-C5 bondHigh
71Cleavage at C5-C6 bondHigh
57[C₄H₉]⁺Moderate
43[C₃H₇]⁺Moderate

Conclusion

The GC-MS methodology outlined in these application notes provides a robust framework for the identification of this compound in various sample matrices. Adherence to the detailed protocols for sample preparation and instrumental analysis will ensure reliable and reproducible results. For unambiguous identification, it is imperative to confirm the retention time and mass spectrum against a certified reference standard of this compound. This method is suitable for quality control in the fragrance and cosmetic industries, as well as for research and development applications.

References

Application Note: 1H and 13C NMR Spectroscopy of 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 4-Methyl-3-decen-5-ol. Due to the absence of a complete, publicly available assigned experimental spectrum, this note also presents predicted 1H and 13C NMR data to serve as a reference for researchers working with this and structurally related compounds. The methodologies outlined herein are intended to ensure high-quality, reproducible results for the structural elucidation and purity assessment of this compound, a common fragrance ingredient.

Introduction

This compound is an unsaturated alcohol used in the fragrance industry. Accurate structural characterization is crucial for quality control and regulatory purposes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note provides predicted spectral data and a comprehensive experimental protocol for the 1H and 13C NMR analysis of this compound.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
10.92t7.2
22.05quint7.2
35.35t7.2
4-CH₃1.65s-
54.05t6.5
5-OH1.5-2.5br s-
61.45m-
71.30m-
81.28m-
91.28m-
100.88t7.0

Note: The chemical shift of the hydroxyl proton (5-OH) is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberChemical Shift (δ, ppm)
114.1
229.3
3125.5
4138.0
4-CH₃16.2
575.0
637.5
727.8
825.3
922.7
1014.0

Experimental Protocol

This protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used.[1]

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most deuterated solvents are available with TMS already added.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

NMR Experimental Workflow

G sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Referencing, Integration, Peak Picking) data_processing->spectral_analysis structure_elucidation Structure Elucidation / Purity Assessment spectral_analysis->structure_elucidation

Caption: Workflow for NMR analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the purification of 4-Methyl-3-decen-5-ol, a key intermediate and fragrance component.[1][2] Due to its structure, which includes a C=C double bond and a hydroxyl group on a long alkyl chain, both normal-phase and reversed-phase chromatography are viable for purification.[3][4] This document provides comprehensive protocols for both approaches, enabling separation from common impurities and potential isomers. The methods are suitable for scaling from analytical to preparative chromatography for the isolation of high-purity material.

Introduction

This compound (CAS 81782-77-6) is a C11 unsaturated alcohol characterized by its powerful green and floral odor, making it a valuable ingredient in the fragrance industry.[1][2] Its synthesis, often via a Grignard reaction, can result in impurities such as starting materials, by-products, and geometric (cis/trans) isomers.[4] The presence of a chiral center at the C5 position also introduces the possibility of enantiomers.[3] Effective purification is critical to ensure the quality and desired olfactory profile of the final product.

This note presents two distinct HPLC methods for the purification of this compound:

  • Normal-Phase (NP) HPLC: Utilizes a polar stationary phase and a non-polar mobile phase. This method is particularly effective for separating isomers and is well-suited for compounds soluble in organic solvents.[5][6]

  • Reversed-Phase (RP) HPLC: Employs a non-polar stationary phase with a polar mobile phase. As the most common mode of HPLC, it separates compounds based on hydrophobicity and is applicable to a wide range of molecules.[7]

Experimental Protocols

Materials and Instrumentation
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector. For preparative scale, a corresponding system with a fraction collector is required.

  • Solvents: HPLC-grade hexane (B92381), isopropanol (B130326) (IPA), acetonitrile (B52724), and methanol. Deionized water (18.2 MΩ·cm).

  • Sample: Crude this compound.

  • Analytical Columns:

    • NP-HPLC: Silica-based column (e.g., Luna Silica(2)), 5 µm, 250 x 4.6 mm.[5]

    • RP-HPLC: C18-bonded silica (B1680970) column (e.g., Luna C18(2)), 5 µm, 250 x 4.6 mm.

  • Preparative Columns:

    • NP-HPLC: Silica-based column, 5-10 µm, ≥ 250 x 21.2 mm.

    • RP-HPLC: C18-bonded silica column, 5-10 µm, ≥ 250 x 21.2 mm.

Sample and Mobile Phase Preparation
  • Mobile Phase Preparation:

    • Normal-Phase: Prepare the mobile phase by mixing hexane and isopropanol in the desired ratio (e.g., 98:2 v/v). Filter through a 0.45 µm filter and degas by sonication or online degasser.[8]

    • Reversed-Phase: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v). Filter through a 0.45 µm filter and degas.[8]

  • Sample Preparation:

    • Dissolve the crude this compound sample in the initial mobile phase solvent to a concentration of approximately 1 mg/mL for analytical scale. For the NP method, use the hexane/IPA mixture. For the RP method, use the acetonitrile/water mixture.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

HPLC Method Parameters

The following tables summarize the starting parameters for both the Normal-Phase and Reversed-Phase analytical methods. These can be optimized and scaled for preparative purification.

Table 1: Normal-Phase (NP) HPLC Method Parameters

Parameter Condition
Stationary Phase Silica, 5 µm, 250 x 4.6 mm
Mobile Phase Hexane:Isopropanol (98:2, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

| Run Time | 20 min |

Table 2: Reversed-Phase (RP) HPLC Method Parameters

Parameter Condition
Stationary Phase C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 210 nm

| Run Time | 25 min |

Purification Workflow and Visualization

The overall process for purifying this compound involves developing an analytical method, scaling it up to a preparative scale, collecting the desired fraction, and finally analyzing its purity.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_scaleup Phase 3: Purification cluster_analysis Phase 4: Analysis SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) AnalyticalRun Analytical HPLC Run (NP or RP Method) SamplePrep->AnalyticalRun MobilePhasePrep Mobile Phase Preparation (Filter & Degas) MobilePhasePrep->AnalyticalRun Optimization Method Optimization (Resolution & Run Time) AnalyticalRun->Optimization PrepRun Preparative HPLC Scale-Up (Increased Load & Flow) Optimization->PrepRun FractionCollect Fraction Collection (Target Peak) PrepRun->FractionCollect PurityCheck Purity Analysis of Fraction (Analytical HPLC) FractionCollect->PurityCheck SolventEvap Solvent Evaporation FractionCollect->SolventEvap FinalProduct Pure this compound PurityCheck->FinalProduct SolventEvap->FinalProduct

Caption: Workflow for HPLC purification of this compound.

Results and Discussion

  • Normal-Phase Method: The NP method is expected to provide excellent resolution between the cis and trans geometric isomers of this compound, with the less polar isomer eluting first. This method is highly sensitive to the concentration of the polar modifier (IPA); adjusting the IPA percentage allows for fine-tuning of retention times and resolution. Due to the use of volatile organic solvents, fraction evaporation is straightforward.

  • Reversed-Phase Method: The RP method separates analytes based on hydrophobicity. This compound, with its long alkyl chain, will be well-retained on a C18 column.[3] This method is robust and highly reproducible. It is particularly useful for removing more polar impurities from the crude sample. The elution order will be reversed compared to the NP method, with more polar compounds eluting earlier.

  • Chiral Separation: To separate the enantiomers of this compound, a specialized chiral stationary phase (CSP) is required.[9][10] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds, typically used with normal-phase eluents (e.g., hexane/IPA).[11] This application is beyond the scope of this note but represents a logical next step for stereoisomer-specific studies.

Conclusion

The Normal-Phase and Reversed-Phase HPLC methods detailed in this application note provide effective and reproducible strategies for the purification of this compound. The choice between the methods will depend on the specific impurities present in the crude mixture and the desired separation goals (e.g., isomer separation vs. removal of polar/non-polar contaminants). Both protocols can be readily scaled from analytical to preparative chromatography to yield a high-purity product suitable for research and commercial applications.

References

Application Notes and Protocols: 4-Methyl-3-decen-5-ol in Fine Fragrance Creation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-decen-5-ol, registered under CAS number 81782-77-6, is a synthetic fragrance ingredient of significant importance in modern perfumery.[1][2] Commercially known by trade names such as Undecavertol, Figovert, and Elevenol, this unsaturated alcohol is prized for its powerful and complex green-floral olfactory profile.[3][4][5] It does not occur in nature and is synthesized for its unique ability to impart freshness, vibrancy, and naturalness to a wide array of fragrance compositions.[4][6] Developed during research into the trace components of lily of the valley, its scent is often described as reminiscent of violet leaf, with fruity and watery nuances.[3][7][8][9] These application notes provide a comprehensive overview of its properties, experimental protocols for its evaluation and use, and relevant safety data for researchers and scientists in the field.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1][5][6] Its physical and chemical properties are critical for its handling, formulation, and performance in a fragrance concentrate.

PropertyValueReference(s)
CAS Number 81782-77-6[7][10]
Molecular Formula C₁₁H₂₂O[4][10]
Molecular Weight 170.29 g/mol [10]
Appearance Colorless to pale yellow liquid[5][6][11]
Boiling Point 228°C (442.4°F)[4]
Flash Point 97.78°C (208.00°F) TCC[8]
Specific Gravity 0.842 - 0.847 @ 25°C[8]
Refractive Index 1.452 - 1.459 @ 20°C[8]
Log P 3.9[4]
Isomerism Mixture of four isomers due to one asymmetric carbon and one double bond[4]

Olfactory Profile and Application in Fragrance

The olfactory character of this compound is its most defining feature. It is exceptionally powerful and requires careful dosing to achieve the desired effect.[3][8] Its profile is predominantly green and floral, with significant fresh and fruity undertones.[2][7][8][11]

Olfactory CharacteristicDescriptionReference(s)
Odor Type Green, Floral, Fruity, Watery[3][4][7]
Odor Description Powerful green-floral with notes of violet leaf, lily-of-the-valley, linden-blossom, and fruity aspects of pear, fig, kiwi, and lychee.[3][6][7][9] Possesses watery, juicy, and subtle mushroom or seedy undertones.[4][12]
Odor Impact High (Relative Odor Impact: 200)[12]
Tenacity on Blotter 24 hours to 2 days[7][9]
Recommended Use Level Traces to 5% in fragrance concentrate[7]
Fragrance Role Top to Middle Note[6]

Application Summary: this compound is a versatile modifier used to:

  • Introduce a powerful, natural-smelling green freshness.[6]

  • Provide a watery and juicy quality to fruity accords, particularly pear, kiwi, and fig.[4][9]

  • Enhance floral bouquets, especially rose, lily-of-the-valley, and mimosa compositions.[3][4][7]

  • Serve as a modern substitute for methyl heptyne carboxylate to create classic violet and Fahrenheit-type fragrances.[8][13]

G cluster_olfactory Olfactory Profile of this compound cluster_blending Suitable Blending Partners main This compound green Green/Violet Leaf main->green fruity Fruity (Pear, Fig, Kiwi) main->fruity floral Floral (Lily, Linden) main->floral watery Watery/Juicy green->watery muguet Muguet (Lily-of-the-Valley) green->muguet lavender Aromatic Lavender green->lavender marine Marine/Aquatic Notes watery->marine pear Pear Accords fruity->pear rose Rose Accords floral->rose

Fig. 1: Olfactory profile and blending relationships of this compound.

Experimental Protocols

The following protocols are designed for the scientific evaluation and application of this compound in a research and development setting.

Protocol 3.1: Synthesis via Grignard Reaction This protocol outlines the laboratory-scale synthesis of this compound.[4][5]

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), prepare pentylmagnesium chloride by slowly adding a solution of 1-chloropentane in anhydrous ether to magnesium turnings. Initiate the reaction if necessary (e.g., with a crystal of iodine).

  • Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add a solution of 2-methyl-2-pentenal in anhydrous ether via a dropping funnel, maintaining the temperature below 10°C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation to yield this compound.

Protocol 3.2: Sensory Evaluation of Raw Material

Objective: To characterize the olfactory profile and evaporation curve of this compound.

Procedure:

  • Prepare a 10% dilution of this compound in ethanol.

  • Dip a standard smelling strip (blotter) into the solution, ensuring it is saturated to a fixed point.

  • Immediately evaluate the "top note" of the material, recording all olfactory descriptors.

  • Evaluate the blotter again at set time intervals (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[7][9]

  • At each interval, record the perceived odor characteristics to map the evaporation from top to middle to base notes. Note the point at which the odor is no longer detectable to determine tenacity.

Protocol 3.3: Stability Assessment in a Hydroalcoholic Base

Objective: To assess the chemical stability of this compound in a typical fine fragrance base.

Procedure:

  • Prepare a 1% solution of this compound in a standard hydroalcoholic solvent (e.g., 80:20 ethanol:deionized water).

  • Divide the solution into three sample vials:

    • Sample A (Control): Store in the dark at room temperature (~20°C).

    • Sample B (Heat Stress): Store in an oven at a constant temperature of 40°C.

    • Sample C (Light Stress): Store in a transparent vial exposed to controlled UV/daylight.

  • Evaluate the odor of each sample against the control at weekly intervals for 4-8 weeks.

  • Note any changes in color, clarity, or scent profile. Olfactory changes may indicate degradation or reaction. The material is known to be unstable in highly acidic or alkaline conditions, which could be tested with modified bases.[4][6]

G cluster_eval Phase 1: Raw Material Evaluation cluster_form Phase 2: Formulation & Testing cluster_final Phase 3: Final Assessment synthesis Synthesis (Protocol 3.1) sensory Sensory Analysis (Protocol 3.2) synthesis->sensory Purity Check formulation Formulation Trial (Incorporate into base) sensory->formulation Characterized Material stability Stability Assessment (Protocol 3.3) formulation->stability performance Performance Evaluation (On skin/fabric) stability->performance Stable Formula approval Approval for Use performance->approval

Fig. 2: Experimental workflow for the evaluation of a new fragrance ingredient.

Safety and Regulatory Information

A toxicologic and dermatologic review of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM).[14] The existing data support its use as a fragrance ingredient under current industry guidelines.[10]

Safety EndpointResult / FindingReference(s)
Genotoxicity Not genotoxic in bacterial reverse mutation (Ames) and BlueScreen assays.[10]
Skin Sensitization Considered a skin sensitizer (B1316253) based on read-across data. A No Expected Sensitization Induction Level (NESIL) of 2700 μg/cm² has been established.[10]
Repeated Dose Toxicity Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[10]
Environmental Classified as very toxic to aquatic life (H400). Not considered Persistent, Bioaccumulative, and Toxic (PBT) as per IFRA standards.[6][10]

Handling Recommendations:

  • Standard personal protective equipment (gloves, safety glasses) should be worn.

  • Due to its sensitization potential, direct skin contact should be avoided.

  • Due to its environmental toxicity, disposal should be in accordance with local regulations for chemical waste.

This compound is a high-impact, synthetic aroma chemical that provides a unique green, floral, and fruity-watery character to fine fragrances. Its strength and complexity make it a valuable tool for perfumers seeking to add natural freshness and signature effects. While its use requires careful dosage and consideration of its stability in different product bases, its performance is well-documented in a variety of accords. Adherence to established safety guidelines is necessary due to its potential for skin sensitization and its ecotoxicity. The protocols outlined here provide a framework for the systematic and scientific integration of this material into new fragrance creations.

References

Undecavertol: Application Notes for Green-Floral Scent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecavertol is a potent, synthetic aroma chemical prized for its powerful and versatile green-floral character.[1][2][3] Developed by Givaudan, it possesses a scent profile reminiscent of lily-of-the-valley, with nuances of violet leaf, linden-blossom, and fruity pear.[1][2][3] Its unique olfactory properties make it a valuable ingredient in a wide range of fragrance applications, from fine perfumery to personal and home care products.[1][4] This document provides detailed application notes, experimental protocols, and performance data for the effective use of Undecavertol in scent formulations.

Chemical and Physical Properties

Undecavertol, chemically known as 4-Methyl-3-decen-5-ol, is a colorless to pale yellow liquid.[1][4] It is insoluble in water but miscible with most organic solvents.[5]

PropertyValueReference
Chemical Name This compound[1][3]
INCI Name METHYL DECENOL[2][4]
CAS Number 81782-77-6[1][3]
Molecular Formula C11H22O[1][3]
Molecular Weight 170.30 g/mol [1][6]
Appearance Colourless to pale yellow liquid[1][4]
Boiling Point 255 °C[1][3]
Vapour Pressure 0.0293 hPa[1][3]
Log P 3.9[1]
Flash Point 208 °F (97.78 °C)[7]
Purity 99% Min[6][8]

Olfactory Profile and Applications

Undecavertol is characterized by a powerful green-floral scent with fresh, fruity, and violet leaf aspects.[1][3] It is known to impart juiciness and a watery freshness to green and fruity accords.[2][9] Due to its exceptional strength, careful dosage and blending are required.[1][3]

Key Olfactory Notes:

  • Floral (Lily-of-the-Valley, Rose)[1][3]

  • Green (Violet Leaf, Fresh)[1][2][3]

  • Fruity (Pear, Kiwi, Fig)[1][2][4]

Recommended Applications: Undecavertol is a versatile ingredient suitable for a wide array of products:

  • Fine Fragrances: Provides a natural green lift and enhances floral compositions.[1][2]

  • Personal Care: Used in creams, lotions, shampoos, and antiperspirants.[1][10]

  • Soaps and Bath Products: Stable in soap and provides a fresh bloom.[1][4][10]

  • Fabric Care: Effective in liquid and powder detergents, as well as fabric softeners.[1][10]

  • Home Care: Utilized in air fresheners and all-purpose cleaners.[4]

  • Candles: Shows good performance in candle formulations.[4][10]

Performance and Stability Data

ParameterRating/ValueReference
Use Level Traces - 5%[1][3]
Tenacity on Blotter 2 days[1][3]
Substantivity (Damp) Good[1][3]
Substantivity (Dry) Medium[1][3]
Bloom in Soap Good[1]
Burning Effectiveness Good[3]

Stability in Different Bases (pH):

Product TypepHStabilityReference
Acid Cleaner2Medium[1]
Fabric Conditioner3Good[1]
Antiperspirant3.5Good[1]
Shampoo6Good[1]
All-Purpose Cleaner (APC)9Good[1]
Liquid Fabric Detergent9Good[1]
Soap10Good[1]
Powder Detergent10.5Good[1]
Liquid Bleach11Poor[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of Undecavertol in a Simple Base

Objective: To assess the olfactory characteristics of Undecavertol at different concentrations in a neutral solvent.

Materials:

  • Undecavertol

  • Ethanol (perfumer's grade) or Di-propylene Glycol (DPG)

  • Glass beakers and stirring rods

  • Pipettes

  • Scent blotters

  • Trained sensory panel

Procedure:

  • Prepare dilutions of Undecavertol at 1%, 5%, and 10% in the chosen solvent.

  • Dip a clean blotter into each dilution.

  • Allow the blotters to air-dry for approximately 10 seconds.[11]

  • Present the blotters to the sensory panel in a well-ventilated, odor-free room.

  • Panelists should evaluate the scent at different time intervals (e.g., immediately, 1 hour, 4 hours, 24 hours) to assess the evolution of the top, middle, and base notes.[12]

  • Record descriptors for the scent profile, intensity, and tenacity using a standardized vocabulary.

Protocol 2: Stability Testing of Undecavertol in a Product Base

Objective: To evaluate the stability of Undecavertol in a specific product formulation under accelerated aging conditions.

Materials:

  • Product base (e.g., shampoo, lotion)

  • Undecavertol

  • Oven or climate chamber

  • UV light cabinet

  • pH meter

  • Viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (optional, for advanced analysis)

  • Glass storage containers

Procedure:

  • Incorporate Undecavertol into the product base at a predetermined concentration (e.g., 0.5%).

  • Prepare a control sample of the product base without Undecavertol.

  • Divide the samples into three sets:

    • Set A: Stored at room temperature (control).

    • Set B: Stored in an oven at an elevated temperature (e.g., 40-50°C) for a specified period (e.g., 4 weeks) to simulate long-term aging.[13]

    • Set C: Exposed to controlled UV light to assess photosensitivity.[13]

  • At regular intervals (e.g., weekly), evaluate the samples for:

    • Olfactory Changes: Compare the scent of the aged samples to the control.

    • Physical Changes: Measure pH, viscosity, and observe any changes in color or clarity.[13]

    • Chemical Changes (Optional): Analyze the concentration of Undecavertol using GC-MS to quantify any degradation.[14]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for evaluating a new fragrance ingredient like Undecavertol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application Testing cluster_2 Phase 3: Stability & Safety cluster_3 Phase 4: Finalization A Prepare Dilutions (1%, 5%, 10%) B Sensory Evaluation (Blotter Test) A->B C Incorporate into Product Base B->C D Performance Evaluation (e.g., Wash Test) C->D E Accelerated Stability (Heat, UV) D->E F Safety & Regulatory Compliance Review E->F G Data Analysis & Reporting F->G H Final Formulation Approval G->H

Caption: Workflow for the evaluation of Undecavertol in a new product formulation.

Safety and Regulatory

Undecavertol is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects.[15] It is important to handle this material in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.[5] Store in a cool, dry place away from direct sunlight and ignition sources.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5][8]

Regulatory Status:

  • TSCA: Listed on the TSCA inventory.[8][16]

  • Canada: On the DSL list.[8]

  • IFRA: No restrictions for category 4 (fine fragrance).[2] Users should always consult the latest IFRA standards for specific application categories.[17]

Conclusion

Undecavertol is a highly effective green-floral fragrance ingredient with broad applications across the perfumery and consumer product industries. Its unique olfactory profile and good performance characteristics make it a valuable tool for formulators seeking to impart fresh, natural, and vibrant green-floral notes. Due to its potency, a thorough understanding of its properties and careful handling are essential for its successful and safe implementation.

References

Application Notes and Protocols: Sensory and Olfactory Analysis of 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-decen-5-ol, also known by trade names such as Undecavertol and Figovert, is a widely used fragrance ingredient prized for its complex and powerful olfactory profile.[1][2] Its scent is predominantly characterized as green, floral, and reminiscent of violet leaves, with nuances of fresh fruit like kiwi, fig, and pear, and a subtle orris-like undertone.[2][3] Chemically, it is prepared via a Grignard reaction between pentylmagnesium bromide and 2-methyl-2-pentenal (B83557).[1][4] This document provides detailed application notes and experimental protocols for the sensory and instrumental analysis of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter this or similar molecules in their work.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, analysis, and formulation.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 81782-77-6
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Appearance Colorless to pale yellow liquid[1][3]
Odor Profile Green, floral, violet, fresh, fruity (kiwi, pear), orris[2][3]
Odor Threshold 1.2 ng/L in air

Sensory Analysis: Olfactory Profile

Table 2: Representative Quantitative Descriptive Analysis (QDA) Profile of this compound

Olfactory DescriptorIntensity Rating (0-10 Scale)
Green8
Floral (Violet)7
Leafy6
Fruity (Kiwi/Pear)4
Orris/Powdery3
Watery/Fresh5

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) of this compound

This protocol outlines the steps for conducting a QDA to characterize the olfactory profile of this compound.

1. Panelist Selection and Training:

  • Recruit 10-12 panelists with demonstrated sensory acuity and experience in describing fragrance attributes.

  • Conduct screening tests to assess their ability to identify and rank the intensity of various standard odorants.

  • Train the panel on the specific olfactory descriptors associated with this compound using reference standards for each attribute (e.g., cis-3-hexenol for "green," alpha-ionone (B122830) for "violet").

2. Sample Preparation:

  • Prepare a 1% solution of this compound in a suitable solvent such as dipropylene glycol (DPG) or ethanol.

  • Dip standard fragrance blotters into the solution for 2 seconds and allow the solvent to evaporate for 10 seconds before evaluation.

  • Present the samples in a well-ventilated, odor-free environment.

3. Evaluation Procedure:

  • Panelists evaluate the fragrance blotters individually in isolated sensory booths.

  • Each panelist rates the intensity of the pre-defined olfactory descriptors (see Table 2) on a 0-10 numerical scale, where 0 represents "not perceived" and 10 represents "very high intensity."

  • Provide panelists with a rest period between samples to prevent olfactory fatigue.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Calculate the mean intensity rating for each descriptor.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between attributes.

  • Visualize the results using a spider plot or bar chart for easy comparison of the sensory profile.

QDA_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis panelist_selection Panelist Selection & Training sample_prep Sample Preparation (1% in DPG) sensory_booths Individual Evaluation in Sensory Booths sample_prep->sensory_booths Present Samples rating Intensity Rating of Descriptors sensory_booths->rating data_collection Data Collection rating->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis visualization Data Visualization (Spider Plot) stat_analysis->visualization

Quantitative Descriptive Analysis Workflow
Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol provides a general method for the synthesis of this compound.

1. Materials and Reagents:

2. Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine and a few milliliters of a solution of 1-bromopentane in anhydrous diethyl ether. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of pentylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-methyl-2-pentenal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Grignard_Synthesis_Workflow reagent_prep Grignard Reagent Preparation (Pentylmagnesium Bromide) grignard_reaction Reaction with 2-Methyl-2-pentenal reagent_prep->grignard_reaction workup Aqueous Work-up & Extraction grignard_reaction->workup purification Purification by Vacuum Distillation workup->purification product This compound purification->product

Grignard Synthesis of this compound
Protocol 3: Instrumental Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the odor-active compounds in a sample.

1. Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

2. Sample Preparation:

  • Prepare a 0.1% solution of this compound in a volatile solvent such as ethanol.

3. GC-O Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Split Ratio: 1:20 (to FID and ODP).

  • ODP Temperature: 250 °C.

4. Olfactory Evaluation:

  • A trained panelist sniffs the effluent from the ODP throughout the GC run.

  • The panelist records the retention time, odor descriptor, and intensity of each perceived odor.

5. Data Analysis:

  • Correlate the retention times of the odor events with the peaks on the FID chromatogram.

  • Identify the compound responsible for each odor by comparing its retention time and mass spectrum (if using a GC-MS/O system) with that of a reference standard.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_evaluation Olfactory Evaluation cluster_data Data Correlation sample_prep Prepare 0.1% Solution injection Inject into GC sample_prep->injection separation Chromatographic Separation injection->separation detection Split to FID & ODP separation->detection sniffing Sniffing at ODP detection->sniffing Effluent correlation Correlate Odor Events with FID Peaks detection->correlation FID Signal recording Record Odor Events (Time, Descriptor, Intensity) sniffing->recording recording->correlation Odor Data

Gas Chromatography-Olfactometry Workflow

Stereoisomers and their Potential Olfactory Significance

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a cascade of intracellular events leading to the transmission of a neural signal to the brain, where it is interpreted as a specific scent. A simplified diagram of this signaling pathway is presented below.

Olfactory_Signaling_Pathway odorant This compound or Olfactory Receptor (OR) odorant->or Binds to g_protein G-protein (Golf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cng Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng Opens ca_influx Ca²⁺ Influx cng->ca_influx cl_channel Ca²⁺-activated Cl⁻ Channel ca_influx->cl_channel Activates depolarization Depolarization cl_channel->depolarization Cl⁻ Efflux leads to action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Simplified Olfactory Signaling Pathway

References

Investigating 4-Methyl-3-decen-5-ol as a Potential Insect Pheromone or Semiochemical: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-decen-5-ol is a volatile organic compound with a chemical structure that shares characteristics with known insect pheromones, particularly those of certain beetle and moth species. While it is commercially utilized as a fragrance ingredient, its role in insect chemical communication remains largely unexplored in publicly available literature.[1][2][3][4][5] The structural features of this compound, including a methyl-branched, unsaturated alcohol, suggest its potential as a semiochemical. This document provides a comprehensive set of protocols for the systematic investigation of this compound as a putative insect pheromone or semiochemical. The following application notes and protocols are designed for researchers in chemical ecology, entomology, and drug development to assess its biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 81782-77-6[2][4]
Molecular Formula C₁₁H₂₂O[1][4]
Molecular Weight 170.29 g/mol [4]
Appearance Colorless to pale yellow liquid[3][5]
Odor Profile Floral, green, violet-like[2][3][5]
Table 2: Hypothetical Electroantennography (EAG) Screening Results

This table illustrates how to present EAG screening data for this compound against a panel of insect species of interest. The values are hypothetical and serve as a template.

Insect SpeciesSexnMean EAG Response (mV) ± SEMNormalized Response (%)
Ips pini (Pine Engraver)M100.8 ± 0.180
Ips pini (Pine Engraver)F100.7 ± 0.170
Lymantria dispar (Spongy Moth)M100.2 ± 0.0520
Lymantria dispar (Spongy Moth)F100.1 ± 0.0210
Tribolium castaneum (Red Flour Beetle)M101.2 ± 0.2120
Tribolium castaneum (Red Flour Beetle)F101.1 ± 0.15110
Positive Control -101.0 ± 0.1100
Negative Control (Solvent) -100.05 ± 0.015
Table 3: Hypothetical Y-Tube Olfactometer Behavioral Assay Results

This table provides a template for presenting results from a two-choice behavioral assay. Data are hypothetical.

Insect SpeciesSexnChoice for this compound (%)Choice for Control (%)No Choice (%)P-value (Chi-Square Test)
Tribolium castaneumM5070255< 0.01
Tribolium castaneumF5065305< 0.05
Ips piniM5045505> 0.05
Ips piniF5048484> 0.05
Table 4: Hypothetical Field Trapping Experiment Results

This table is a template for presenting data from field trapping studies. Data are hypothetical.

TreatmentTrap TypenMean Trap Catch (insects/trap/day) ± SEMStatistical Significance (vs. Control)
This compound (1 mg)Funnel Trap1015.5 ± 2.3A
This compound (10 mg)Funnel Trap1025.1 ± 3.1B
Pheromone Blend + this compound (1 mg)Funnel Trap1040.2 ± 4.5C
Pheromone Blend (Control)Funnel Trap1028.7 ± 3.5B
Blank (Control)Funnel Trap101.2 ± 0.5D

Means with the same letter are not significantly different (e.g., ANOVA followed by Tukey's HSD test).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the synthesis of this compound.[5] Grignard reactions are widely used in the synthesis of insect pheromones.[6][7][8][9][10]

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of 1-bromopentane dissolved in anhydrous diethyl ether via a dropping funnel.

    • Initiate the reaction by gentle warming or with a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of pentylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-methyl-2-pentenal in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

  • Characterization:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Protocol 2: Electroantennography (EAG) Screening

This protocol outlines a general procedure for EAG, a technique used to measure the olfactory response of an insect's antenna to volatile compounds.[11][12][13][14][15]

Materials:

  • Live insects (e.g., adult moths or beetles)

  • Synthesized this compound

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Insect saline solution

  • Glass capillary microelectrodes

  • Ag/AgCl wires

  • Micromanipulators

  • High-impedance DC amplifier

  • Data acquisition system

  • Air delivery system with charcoal filter and humidifier

  • Stimulus controller

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

    • Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

  • Antenna Preparation:

    • Immobilize an insect on a wax block or in a pipette tip, exposing the head and antennae.

    • Excise an antenna at its base using fine scissors.

    • Mount the excised antenna between two electrodes filled with saline solution. The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode after a small portion is cut off to ensure electrical contact.

  • EAG Recording:

    • Place the mounted antenna in a continuous stream of charcoal-filtered, humidified air.

    • Apply 10 µL of a test solution onto a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).

    • Deliver a puff of air (e.g., 0.5 seconds) from the stimulus cartridge into the main air stream directed at the antenna.

    • Record the resulting depolarization (EAG response) in millivolts (mV).

    • Allow a recovery period (e.g., 30-60 seconds) between stimuli.

    • Present the different concentrations in a randomized order, including a solvent control.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the average response to the solvent control from the responses to the test compound.

    • Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Protocol 3: Y-Tube Olfactometer Bioassay

This protocol describes a standard laboratory bioassay to assess the behavioral response of walking or flying insects to a volatile chemical.[16][17][18]

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal-filtered, humidified air source

  • Test insects

  • This compound and solvent

  • Filter paper

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with solvent and bake it in an oven to remove any residual odors.

    • Connect the arms of the Y-tube to a purified, humidified air source with a constant airflow.

  • Stimulus Preparation:

    • Apply a known amount of this compound in a suitable solvent to a piece of filter paper and place it in a cartridge connected to one arm of the olfactometer.

    • Apply only the solvent to a filter paper for the control arm.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified period.

    • Record the number of insects choosing the treatment arm, the control arm, and those making no choice.

    • Rotate the arms of the olfactometer between trials to avoid positional bias.

  • Data Analysis:

    • Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the treatment and control arms.

Protocol 4: Collection and Analysis of Insect Volatiles by GC-MS

This protocol details the collection of volatiles from insects and their subsequent analysis to determine if this compound is a natural product.[19][20][21][22][23]

Materials:

  • Live insects

  • Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

  • Glass aeration chambers

  • Purified air source

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Volatile Collection:

    • Place a group of insects (e.g., males, females, or a mixed group) in a clean glass aeration chamber.

    • Pass a stream of purified air through the chamber.

    • Expose an SPME fiber to the headspace of the chamber for a defined period (e.g., 1-24 hours) to trap the emitted volatiles.

  • GC-MS Analysis:

    • Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the trapped volatiles.

    • Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the compounds.

    • The mass spectrometer will fragment the eluted compounds, providing a mass spectrum for each.

  • Compound Identification:

    • Compare the mass spectrum of any unknown peaks with the NIST library and with the mass spectrum of the synthesized this compound standard.

    • Confirm the identity by comparing the retention time with the authentic standard.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification mg Mg turnings reagent Pentylmagnesium Bromide mg->reagent Reacts with bromo 1-Bromopentane bromo->reagent ether Anhydrous Ether ether->reagent crude Crude Product reagent->crude Reacts with aldehyde 2-Methyl-2-pentenal aldehyde->crude quench Quench (NH4Cl) crude->quench extract Extraction quench->extract dry Dry (MgSO4) extract->dry purify Purification dry->purify final This compound purify->final

Caption: Synthesis workflow for this compound.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis solutions Prepare Test Solutions stimulate Deliver Stimulus Puff solutions->stimulate antenna_prep Excise & Mount Antenna antenna_prep->stimulate record Record EAG Response stimulate->record recover Recovery Period record->recover measure Measure Peak Amplitude record->measure recover->stimulate normalize Normalize Data measure->normalize plot Plot Dose-Response Curve normalize->plot

Caption: Experimental workflow for Electroantennography (EAG).

Behavioral_Assay_Logic start Introduce Insect into Olfactometer choice Insect makes a choice? start->choice treatment Chooses Treatment Arm choice->treatment Yes control Chooses Control Arm choice->control Yes no_choice No Choice choice->no_choice No end Record Data treatment->end control->end no_choice->end

Caption: Logical flow of a Y-tube olfactometer bioassay.

References

Synthesis of Novel Derivatives from 4-Methyl-3-decen-5-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of three novel derivatives of 4-Methyl-3-decen-5-ol: 4-Methyl-3-decen-5-one, 4-Methyl-3-decen-5-yl acetate (B1210297), and 5-methoxy-4-methyl-3-decene. The potential applications of these derivatives in drug development are discussed based on the known biological activities of their respective chemical classes.

Introduction

This compound is a secondary allylic alcohol with a lipophilic carbon chain, making it an interesting scaffold for the development of new bioactive molecules.[1][2][3][4] Its structural features, including the double bond and the hydroxyl group, offer versatile handles for chemical modification. By converting the alcohol functionality into a ketone, an ester, or an ether, we can explore a range of physicochemical and biological properties. Enones are known for their cytotoxic and anticancer activities, allylic esters can exhibit antimicrobial properties, and allylic ethers have applications in drug delivery.[5][6][7][8][9][10][11][12] This document provides detailed experimental procedures for these transformations and summarizes the expected outcomes.

Synthesis of Novel Derivatives

Oxidation to 4-Methyl-3-decen-5-one

The oxidation of the secondary alcohol group in this compound to a ketone yields the α,β-unsaturated ketone (enone) 4-Methyl-3-decen-5-one. This class of compounds is of significant interest in drug discovery due to their potential cytotoxic effects against cancer cells, often mediated through mitochondrial pathways.[5][6][13]

This protocol is adapted from a mild and environmentally friendly method for the oxidation of allylic alcohols.[14][15]

  • Materials: this compound, Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), Sodium chloride (NaCl), Dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add Fe(NO₃)₃·9H₂O (0.1 mmol), TEMPO (0.1 mmol), and NaCl (1.0 mmol).

    • Stir the mixture vigorously at room temperature under an atmosphere of oxygen (balloon).

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4-Methyl-3-decen-5-one.

Esterification to 4-Methyl-3-decen-5-yl Acetate

Esterification of this compound with acetic anhydride (B1165640) yields the corresponding allylic acetate. Long-chain fatty acid esters have shown promising antimicrobial and antifungal activities.[7][8] The introduction of an acetate group can modulate the lipophilicity and bioavailability of the parent molecule.

This protocol utilizes the efficient catalysis of 4-dimethylaminopyridine (B28879) (DMAP) for the acylation of alcohols with acid anhydrides.[16]

  • Materials: this compound, Acetic anhydride, 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 mmol) and DMAP (0.1 mmol) in dichloromethane (10 mL) in a round-bottom flask at 0 °C.

    • Add acetic anhydride (1.5 mmol) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with dichloromethane (10 mL) and wash with 1 M HCl (2 x 10 mL) to remove DMAP.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Methyl-3-decen-5-yl acetate.

Etherification to 5-methoxy-4-methyl-3-decene

The synthesis of the methyl ether derivative can be achieved through a Williamson ether synthesis. Allylic ethers are a versatile class of compounds with applications as protecting groups in organic synthesis and have been explored as components of drug delivery systems and fluorescent probes.[9][17]

This protocol is a classic and effective method for the preparation of methyl ethers from alcohols.[18]

  • Materials: this compound, Methyl iodide (CH₃I), Potassium hydroxide (B78521) (KOH), Anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a suspension of powdered potassium hydroxide (3.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C.

    • Stir the mixture for 15 minutes, then add methyl iodide (2.0 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water (15 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/diethyl ether gradient) to obtain 5-methoxy-4-methyl-3-decene.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the three derivatives. The values are estimated based on typical yields and spectroscopic data for similar compounds found in the literature.

Derivative NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected ¹H NMR (δ, ppm) HighlightsExpected ¹³C NMR (δ, ppm) Highlights
4-Methyl-3-decen-5-one C=O at C5C₁₁H₂₀O168.2880-90~6.0 (olefinic H), ~2.5 (CH₂ adjacent to C=O), ~1.8 (allylic CH₃)~200 (C=O), ~140 (olefinic C), ~125 (olefinic C)
4-Methyl-3-decen-5-yl acetate O-C(=O)CH₃ at C5C₁₃H₂₄O₂212.3390-95~5.5 (CH-O), ~5.2 (olefinic H), ~2.0 (acetyl CH₃), ~1.6 (allylic CH₃)~170 (C=O), ~135 (olefinic C), ~125 (olefinic C), ~70 (CH-O), ~21 (acetyl CH₃)
5-methoxy-4-methyl-3-decene O-CH₃ at C5C₁₂H₂₄O184.3270-80~5.3 (olefinic H), ~3.5 (CH-O), ~3.3 (methoxy CH₃), ~1.6 (allylic CH₃)~138 (olefinic C), ~128 (olefinic C), ~80 (CH-O), ~56 (methoxy CH₃)

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification This compound This compound Oxidation_Reagents Fe(NO3)3, TEMPO, O2 This compound->Oxidation_Reagents Esterification_Reagents Acetic Anhydride, DMAP This compound->Esterification_Reagents Etherification_Reagents CH3I, KOH This compound->Etherification_Reagents 4-Methyl-3-decen-5-one 4-Methyl-3-decen-5-one Oxidation_Reagents->4-Methyl-3-decen-5-one 4-Methyl-3-decen-5-yl_acetate 4-Methyl-3-decen-5-yl_acetate Esterification_Reagents->4-Methyl-3-decen-5-yl_acetate 5-methoxy-4-methyl-3-decene 5-methoxy-4-methyl-3-decene Etherification_Reagents->5-methoxy-4-methyl-3-decene Potential_Applications cluster_derivatives Synthesized Derivatives cluster_applications Potential Applications in Drug Development Enone 4-Methyl-3-decen-5-one Anticancer Anticancer Agents (Cytotoxicity) Enone->Anticancer Potential Activity Ester 4-Methyl-3-decen-5-yl acetate Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Ester->Antimicrobial Potential Activity Ether 5-methoxy-4-methyl-3-decene DrugDelivery Drug Delivery Systems & Bio-imaging Ether->DrugDelivery Potential Application

References

Application Notes and Protocols for Evaluating the Substantivity of Fragrance Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substantivity, in the context of fragrance technology, refers to the longevity and persistence of a scent on a particular substrate. It is a critical attribute for a wide range of consumer and therapeutic products, influencing consumer preference and product efficacy. For researchers and developers, a quantitative understanding of fragrance substantivity is paramount for optimizing formulations, substantiating product claims, and ensuring a desired sensory experience over time.

This document provides detailed protocols for evaluating the substantivity of fragrance molecules on three common substrates: fabric, skin, and hair. The methodologies described encompass both instrumental analysis, primarily through headspace gas chromatography-mass spectrometry (GC-MS), and sensory evaluation by trained human panels. The integration of both approaches provides a comprehensive understanding of fragrance performance, correlating objective chemical measurements with subjective human perception.

Core Principles of Substantivity Evaluation

The substantivity of a fragrance molecule is governed by a complex interplay of factors:

  • Physicochemical Properties of the Fragrance Molecule: Volatility (vapor pressure), polarity, molecular weight, and solubility all play a crucial role. Less volatile, more substantive molecules are often referred to as "base notes" in perfumery.

  • Nature of the Substrate: The chemical and physical properties of the substrate (e.g., fabric type, skin hydration, hair porosity) significantly influence fragrance adhesion and release.[1]

  • Product Matrix: The formulation in which the fragrance is delivered (e.g., detergent, lotion, shampoo) can enhance or hinder substantivity through interactions with other ingredients.

  • Environmental Conditions: Temperature, humidity, and airflow can affect the rate of fragrance evaporation.

Evaluation protocols are designed to control these variables to allow for accurate and reproducible assessment of fragrance performance.

Data Presentation: A Comparative Summary

The following table summarizes quantitative data for the substantivity of representative fragrance molecules on different substrates. This data is a synthesis of findings from various studies and is intended to be illustrative. Actual values will vary depending on the specific experimental conditions.

Fragrance MoleculeChemical ClassSubstrateTime PointHeadspace Concentration (ng/L air)Sensory Intensity (0-10 Scale)Substantivity Index (0-100)
LinaloolTerpene AlcoholCotton2 hours150735
Cotton8 hours453
Skin1 hour1206
Skin4 hours302
LimoneneTerpeneCotton2 hours200825
Cotton8 hours604
Hair1 hour1807
Hair4 hours503
GalaxolidePolycyclic MuskCotton8 hours80585
Cotton24 hours503
Fabric Softener24 hours1206
Benzyl AcetateEsterSkin1 hour90545
Skin4 hours201
VanillinPhenolic AldehydeHair4 hours60670
Hair12 hours354

Note: The Substantivity Index is a relative measure where higher values indicate greater longevity.[2] Headspace concentration and sensory intensity are expected to decrease over time.

Experimental Protocols

I. Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method quantifies the concentration of volatile and semi-volatile fragrance compounds in the air surrounding a treated substrate.

A. Protocol for Fragrance Substantivity on Fabric

  • Materials and Equipment:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • Dynamic or Static Headspace Sampler

    • Incubation oven/chamber with controlled temperature and humidity

    • Standard cotton swatches (e.g., 10x10 cm)

    • Micropipettes

    • Washing machine (for detergent applications)

    • Odor-free laundry detergent base

    • Fragrance solutions of known concentrations

  • Sample Preparation and Treatment:

    • Pre-wash all fabric swatches with an unscented detergent and rinse thoroughly to remove any residual materials.

    • For direct application, accurately apply a defined volume (e.g., 10 µL) of the fragrance solution onto the center of the fabric swatch.

    • For laundry applications, wash the fabric swatches with a standard amount of the fragranced detergent under controlled washing machine settings (e.g., 40°C, 15-minute cycle, two rinses).[3]

    • Dry the treated swatches under controlled conditions (e.g., line drying in an odor-free, controlled environment for 24 hours).

  • Headspace Sampling and GC-MS Analysis:

    • Place a treated fabric swatch into a headspace vial of appropriate volume.

    • Seal the vial and incubate at a controlled temperature (e.g., 32°C, simulating skin temperature) for a defined period to allow for equilibration of the fragrance molecules in the headspace.

    • Dynamic Headspace: Purge the headspace with an inert gas (e.g., helium) at a controlled flow rate for a specific time, trapping the volatile compounds onto a sorbent tube. Thermally desorb the trapped compounds into the GC-MS inlet.

    • Static Headspace: After equilibration, a sample of the headspace gas is directly injected into the GC-MS.

    • GC-MS Parameters:

      • Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is typically used.

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute a wide range of fragrance molecules.

      • Mass Spectrometer: Operate in scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for quantification of target analytes.

  • Data Analysis:

    • Identify fragrance molecules by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the concentration of each fragrance molecule by creating a calibration curve using external standards.

    • Plot the headspace concentration of each fragrance molecule as a function of time to determine its substantivity profile.

B. Protocol for Fragrance Substantivity on Skin

  • Materials and Equipment:

    • GC-MS with Headspace Sampler (HS-SPME is often preferred for skin analysis)

    • Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

    • Skin cleaning wipes (unscented)

    • Fragrance solutions in an appropriate vehicle (e.g., ethanol)

    • Controlled environment room for panelists

  • Panelist Selection and Preparation:

    • Recruit healthy volunteers who have refrained from using scented products for at least 24 hours.

    • Clean a designated area on the forearm with an unscented wipe and allow it to air dry.

  • Sample Application and Headspace Sampling:

    • Apply a precise amount of the fragrance solution to the designated skin area.

    • At specified time intervals (e.g., 0, 1, 2, 4, 6 hours), perform headspace sampling.

    • HS-SPME: Expose the SPME fiber to the headspace above the treated skin area for a fixed duration (e.g., 15 minutes) without touching the skin.[4] The fiber adsorbs the volatile fragrance molecules.

    • Retract the fiber and immediately desorb it in the hot GC inlet.

  • GC-MS Analysis and Data Analysis:

    • Follow the GC-MS and data analysis steps outlined in the fabric protocol. The data will reveal the change in the volatile profile of the fragrance on the skin over time.[5]

C. Protocol for Fragrance Substantivity on Hair

  • Materials and Equipment:

    • GC-MS with Headspace Sampler

    • Hair tresses (standardized for length, weight, and type)

    • Unscented shampoo and conditioner base

    • Hair washing and drying apparatus with controlled temperature and airflow

  • Sample Preparation and Treatment:

    • Wash the hair tresses with an unscented shampoo to ensure uniformity.

    • Treat the hair tresses with the fragranced shampoo or conditioner following a standardized procedure (e.g., specific product amount, lathering time, and rinsing time).

    • Dry the hair tresses under controlled conditions.

  • Headspace Sampling and GC-MS Analysis:

    • Place the treated hair tress into a large headspace vial or a specially designed sampling chamber.

    • Conduct dynamic or static headspace sampling at various time points post-drying.

    • Analyze the collected volatiles using GC-MS as described in the fabric protocol.

  • Data Analysis:

    • Quantify the amount of each fragrance molecule released from the hair over time to assess substantivity.

II. Sensory Evaluation

This method uses a trained human panel to assess the perceived intensity and character of a fragrance over time.

A. General Protocol for Sensory Panel Evaluation

  • Panelist Selection and Training:

    • Recruit 10-15 panelists who have a good sense of smell and can articulate their perceptions.

    • Train the panelists to identify and rate the intensity of different fragrance notes using standardized reference materials and rating scales.

  • Testing Environment:

    • Conduct evaluations in a well-ventilated, odor-free room with controlled temperature and humidity.

    • Use individual sensory booths to prevent distractions and interactions between panelists.

  • Evaluation Procedure:

    • Present the treated substrates (fabric, skin, or hair) to the panelists at specified time intervals in a randomized and blinded manner.

    • Instruct panelists to sniff the sample from a standardized distance.

    • Panelists rate the overall fragrance intensity and the intensity of specific fragrance attributes (e.g., fruity, floral, woody) on a labeled magnitude scale (LMS) or a 0-10 numerical scale.[6]

    • Provide panelists with a break between samples to prevent olfactory fatigue.

  • Data Analysis:

    • Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in fragrance intensity over time and between different samples.

    • Plot the mean sensory intensity scores as a function of time to create a sensory substantivity curve.

B. Specific Application Protocols

  • Fabric: Present treated fabric swatches in sealed containers. Panelists open the container and evaluate the scent.

  • Skin: Panelists apply the product to a designated area on their own forearm and evaluate the scent at specified time points.

  • Hair: Present treated hair tresses for evaluation. Panelists can gently move the tress to release the fragrance.

Mandatory Visualizations

Experimental_Workflow_Instrumental cluster_prep Sample Preparation & Treatment cluster_analysis Instrumental Analysis Prep Substrate Preparation (Fabric/Skin/Hair) Treat Fragrance Application (Direct/Product Matrix) Prep->Treat Dry Drying/Conditioning Treat->Dry HS_Sample Headspace Sampling (Static/Dynamic/SPME) Dry->HS_Sample Time Points GCMS GC-MS Analysis HS_Sample->GCMS Data_Analysis Data Processing & Quantification GCMS->Data_Analysis Result Substantivity Profile (Concentration vs. Time) Data_Analysis->Result Output

Caption: Workflow for Instrumental Evaluation of Fragrance Substantivity.

Experimental_Workflow_Sensory cluster_panel Panel Management cluster_eval Sensory Evaluation Recruit Panelist Recruitment Train Training & Calibration Recruit->Train Evaluation Olfactory Assessment (Intensity & Character) Train->Evaluation Sample_Prep Sample Preparation (Blinded & Randomized) Sample_Prep->Evaluation Data_Collection Data Recording (Rating Scales) Evaluation->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Input Result Sensory Substantivity Profile (Intensity vs. Time) Stats->Result Output

Caption: Workflow for Sensory Evaluation of Fragrance Substantivity.

Logical_Relationship cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation GCMS Headspace GC-MS (Quantitative Data) Correlation Correlation Analysis GCMS->Correlation Sensory Trained Panel (Perceptual Data) Sensory->Correlation Interpretation Comprehensive Understanding of Fragrance Substantivity Correlation->Interpretation Leads to

Caption: Correlation of Instrumental and Sensory Data.

References

Application Note: Headspace Analysis of Volatile Organic Compounds, Including 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful and robust technique for the identification and quantification of volatile organic compounds (VOCs) in a wide variety of sample matrices. This method is particularly advantageous as it requires minimal sample preparation, reduces the risk of contaminating the GC system with non-volatile matrix components, and offers excellent sensitivity for highly volatile analytes. The principle of headspace analysis relies on the partitioning of volatile compounds from a liquid or solid sample into the vapor phase (headspace) within a sealed vial. An aliquot of this vapor is then injected into the GC-MS for separation and detection.

This application note provides a detailed protocol for the analysis of VOCs, with a specific focus on the fragrance compound 4-Methyl-3-decen-5-ol, a colorless to pale yellow liquid known for its potent, fresh, green, and floral odor.[1] While this compound is a key ingredient in many modern perfume oils, its analysis is representative of a broad class of volatile fragrance components. The methodologies described herein are applicable to various research, quality control, and drug development settings where the characterization of volatile profiles is critical.

Headspace Sampling Techniques

There are three primary headspace sampling techniques, each with its own advantages and suitability for different applications:

  • Static Headspace (SHS): In this technique, the sample is sealed in a vial and heated to a specific temperature for a set time to allow the volatile compounds to equilibrate between the sample matrix and the headspace. A fixed volume of the headspace gas is then transferred to the GC. SHS is a simple, robust, and easily automated method suitable for the analysis of highly volatile compounds in relatively clean matrices.

  • Dynamic Headspace (DHS) or Purge and Trap: This method involves passing an inert gas through the sample, which continuously sweeps the volatile compounds from the headspace. These purged VOCs are then concentrated on an adsorbent trap. Subsequently, the trap is rapidly heated to desorb the analytes into the GC. DHS offers higher sensitivity than SHS and is ideal for trace-level analysis and less volatile compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace of the sample, where it adsorbs and concentrates the volatile analytes. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed. HS-SPME is a solvent-free, sensitive, and versatile technique that can be tailored by selecting different fiber coatings to target specific analytes.

Experimental Protocols

The following protocols provide a general framework for the analysis of VOCs, including this compound, using static headspace and HS-SPME techniques coupled with GC-MS.

Protocol 1: Static Headspace GC-MS (SHS-GC-MS)

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a cosmetic cream or 1-5 mL of a liquid sample) into a headspace vial (e.g., 20 mL).

  • For solid samples, a suitable solvent (e.g., dimethyl sulfoxide, water) may be added to facilitate the release of volatiles.

  • If necessary, add a known amount of an appropriate internal standard.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

2. Headspace Parameters:

  • Vial Equilibration Temperature: 80 - 120°C

  • Vial Equilibration Time: 15 - 30 minutes

  • Pressurization Time: 0.2 minutes

  • Loop Fill Time: 0.2 minutes

  • Loop Equilibration Time: 0.05 minutes

  • Injection Time: 1 minute

3. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35 - 350

Protocol 2: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial (e.g., 20 mL).

  • For certain applications, the addition of a salt (e.g., NaCl) can increase the vapor pressure of the analytes.

  • Add an appropriate internal standard if quantitative analysis is required.

  • Seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Parameters:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or other suitable fiber.

  • Incubation/Equilibration Temperature: 40 - 80°C

  • Incubation/Equilibration Time: 15 - 30 minutes

  • Extraction Time: 20 - 40 minutes (with the SPME fiber exposed to the headspace)

  • Desorption Temperature: 250°C (in the GC inlet)

  • Desorption Time: 2 - 5 minutes

3. GC-MS Parameters:

  • The GC-MS parameters are generally similar to those used for SHS-GC-MS and can be optimized based on the specific analytes of interest.

Data Presentation

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
Linalool0.9980.10.395 - 105
Limonene0.9990.080.2592 - 102
Geraniol0.9970.20.690 - 110
Citronellol0.9980.150.593 - 108
Cinnamal0.9960.31.088 - 105

Note: This data is representative and sourced from studies on fragrance allergen analysis.[2][3][4] The actual performance for this compound may vary and would require specific method validation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for headspace analysis and the logical relationship between the different headspace techniques.

Headspace_Analysis_Workflow cluster_prep Sample Preparation cluster_headspace Headspace Generation cluster_sampling Headspace Sampling cluster_analysis Analysis Sample Sample Matrix (Solid or Liquid) Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate at Controlled Temperature Seal->Equilibrate SHS Static Headspace (Gas Syringe/Loop) Equilibrate->SHS Static DHS Dynamic Headspace (Purge and Trap) Equilibrate->DHS Dynamic SPME HS-SPME (Adsorptive Fiber) Equilibrate->SPME SPME GC_MS GC-MS Analysis SHS->GC_MS DHS->GC_MS SPME->GC_MS Data Data Acquisition and Processing GC_MS->Data

Caption: Experimental workflow for headspace analysis of VOCs.

Headspace_Techniques cluster_static Characteristics cluster_dynamic Characteristics cluster_spme Characteristics Headspace_Analysis Headspace Analysis Techniques Static Static Headspace (SHS) Headspace_Analysis->Static Dynamic Dynamic Headspace (DHS) Headspace_Analysis->Dynamic SPME HS-SPME Headspace_Analysis->SPME Static_Char Equilibrium-based Simple & Robust Good for high conc. Static->Static_Char Dynamic_Char Exhaustive Extraction Higher Sensitivity Good for trace analysis Dynamic->Dynamic_Char SPME_Char Adsorptive Extraction Solvent-free Versatile (fiber choice) SPME->SPME_Char

Caption: Comparison of headspace analysis techniques.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-3-decen-5-ol Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 4-Methyl-3-decen-5-ol synthesized via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Grignard synthesis of this compound?

A1: The synthesis involves two main steps. First, the Grignard reagent, pentylmagnesium bromide, is prepared from 1-bromopentane (B41390) and magnesium turnings in an anhydrous ether solvent. Second, this reagent is reacted with the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557), in a 1,2-addition reaction. A subsequent aqueous workup protonates the intermediate alkoxide to yield the final product, this compound.[1]

Q2: My overall yield is consistently low. What are the most common reasons?

A2: Low yields in this specific Grignard synthesis can stem from several critical areas:

  • Poor Grignard Reagent Formation: The Grignard reagent may not have formed in high yield due to moisture contamination or passive magnesium.[2][3]

  • Side Reactions: The Grignard reagent is a strong base and can participate in side reactions other than the desired 1,2-addition.[4] The most significant side reaction is often the 1,4-conjugate addition to the α,β-unsaturated aldehyde.[5][6]

  • Reaction Conditions: Improper temperature control, incorrect rate of addition, or impure reagents can drastically lower the yield.[3]

  • Workup Procedure: The use of strong acids during workup can cause dehydration of the allylic alcohol product.

Q3: What are the most critical factors for any successful Grignard reaction?

A3: Grignard reactions are notoriously sensitive. The three most critical factors are:

  • Anhydrous Conditions: All glassware must be rigorously dried (flame- or oven-dried), and all solvents and reagents must be anhydrous. Grignard reagents react readily with protic sources, especially water, which quenches them.[3][7][8]

  • Magnesium Quality: The surface of the magnesium turnings must be active. A dull or oxidized surface will prevent the reaction from initiating.[2][9]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from reacting with the Grignard reagent.

Q4: How can I confirm that my Grignard reagent has formed successfully before adding the aldehyde?

A4: Visual cues such as bubbling, a cloudy or gray appearance, and a noticeable exotherm indicate the reaction has initiated.[3] However, for a quantitative assessment, you can pause the reaction, take a small aliquot of the supernatant, quench it with a known excess of iodine solution, and then back-titrate the remaining iodine with a standardized sodium thiosulfate (B1220275) solution. This will give you the precise molarity of your Grignard reagent.

Troubleshooting Guide

Problem: Reaction Fails to Initiate

  • Question: My reaction mixture of magnesium and 1-bromopentane in ether is not showing any signs of initiation (e.g., no cloudiness, no heat). What can I do?

  • Answer: This is a common issue, usually related to the magnesium surface being passivated by magnesium oxide.

    • Solution 1: Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.

    • Solution 2: Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask.[2][3] These activators react with the magnesium surface to clean it and create highly reactive magnesium species.

    • Solution 3: Heat: Gently warm a small portion of the mixture. Once the reaction initiates (it will become exothermic), remove the heat source immediately.

    • Preventative Measures: Always use fresh, shiny magnesium turnings from a newly opened container.[2] Ensure all glassware is meticulously flame-dried under vacuum or in an oven and assembled while hot under an inert gas flow.[2][3]

Problem: Low Yield of Final Product with Significant Byproducts

  • Question: I have successfully formed the Grignard reagent, but after reacting it with 2-methyl-2-pentenal, the yield of this compound is low, and I see other major products in my analysis. What is happening?

  • Answer: This strongly suggests that side reactions are outcompeting the desired 1,2-addition. With an α,β-unsaturated aldehyde, the primary competing pathway is 1,4-conjugate addition.

    • Cause 1: 1,4-Conjugate Addition: The Grignard reagent can attack the β-carbon of the double bond instead of the carbonyl carbon, leading to the formation of an enolate, which upon workup gives a saturated ketone (4,6-dimethyl-5-decanone) instead of the desired allylic alcohol.[5][6]

    • Solution: To favor 1,2-addition, perform the reaction at a lower temperature. The addition of the aldehyde to the Grignard solution should be done slowly at 0 °C or even -78 °C.[3] The use of cerium(III) chloride (Luche reduction conditions) can also be employed; it selectively activates the carbonyl group, strongly promoting 1,2-addition over 1,4-addition.

    • Cause 2: Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the aldehyde, forming an enolate that will not react further to give the desired product.[3][4]

    • Solution: Low reaction temperatures also disfavor this pathway.

    • Cause 3: Wurtz Coupling: The pentylmagnesium bromide can react with unreacted 1-bromopentane to form decane.[2][3]

    • Solution: Ensure the slow, dropwise addition of 1-bromopentane during the Grignard formation so that its concentration remains low, minimizing the chance of coupling.

Data Presentation

Table 1: Effect of Reaction Parameters on Synthesis of this compound

ParameterConditionPotential Effect on Yield/PurityRecommendation
Temperature High (> 25°C)Increases rates of side reactions, especially 1,4-addition and enolization.[3]Add the aldehyde to the Grignard reagent at 0°C or lower.
Solvent Diethyl EtherLower boiling point, may require less heating for initiation.Suitable for most Grignard reactions.
Tetrahydrofuran (THF)Higher boiling point, better at solvating and stabilizing the Grignard reagent.[2]Often the preferred solvent for difficult Grignard formations.
Reagent Addition Fast addition of aldehydeCan cause the reaction temperature to spike, favoring side reactions.[10]Add the aldehyde dropwise to the Grignard solution over an extended period.
Additive NoneBaseline selectivity, may result in a mixture of 1,2- and 1,4-addition products.Standard procedure.
Cerium(III) ChlorideComplexes with the carbonyl oxygen, significantly increasing the yield of the 1,2-addition product.Highly recommended for suppressing 1,4-addition with α,β-unsaturated substrates.
Workup Strong Acid (e.g., HCl)Can cause acid-catalyzed dehydration of the allylic alcohol product.Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3]

Experimental Protocols

Protocol 1: Preparation of Pentylmagnesium Bromide

  • Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of dry nitrogen.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of 1-bromopentane (1.0 equivalent) in anhydrous ether/THF from the dropping funnel. If the reaction does not start, add a single crystal of iodine or warm gently.

  • Formation: Once initiation is confirmed (bubbling, cloudiness), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound

  • Cooling: Cool the freshly prepared pentylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of 2-methyl-2-pentenal (1.0 equivalent) in anhydrous ether/THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to keep the internal temperature from rising significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

Protocol 3: Workup and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and protonate the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

ExperimentalWorkflow prep Prepare Anhydrous Glassware & Reagents grignard Prepare Pentylmagnesium Bromide in Ether/THF prep->grignard cool Cool Grignard Reagent to 0°C grignard->cool add Slowly Add 2-Methyl-2-pentenal cool->add react React at RT (1-2 hours) add->react quench Quench with sat. NH4Cl solution react->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate, & Purify extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

TroubleshootingLogic start Low Yield Issue q1 Did the reaction initiate? start->q1 q2 Was Grignard conc. low before aldehyde addition? start->q2 q3 Are byproducts present? start->q3 sol1 Activate Mg (Iodine, Crushing) Ensure anhydrous conditions q1->sol1 No sol2 Check for moisture (wet solvent/glassware) Check for Wurtz coupling q2->sol2 Yes cause14 High 1,4-Addition Product? q3->cause14 Yes causeEnol Unreacted Aldehyde? q3->causeEnol Yes rec14 Lower reaction temp. (-78 to 0°C) Use CeCl3 additive cause14->rec14 recEnol Indicates enolization or poor mixing Lower temp, ensure efficient stirring causeEnol->recEnol

Caption: Troubleshooting logic for diagnosing low yield in the Grignard synthesis.

References

Purification challenges of 4-Methyl-3-decen-5-ol from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Methyl-3-decen-5-ol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via a Grignard reaction?

A1: The primary impurities originate from the Grignard reaction of pentylmagnesium bromide with 2-methyl-2-pentenal (B83557).[1][2] These can include:

  • Unreacted Starting Materials: Residual 2-methyl-2-pentenal and byproducts from the Grignard reagent, such as pentane (B18724) and bipentyl.

  • 1,4-Addition Product: The conjugate addition of the Grignard reagent to the α,β-unsaturated aldehyde results in the formation of 4-methyl-dec-3-en-5-one. Grignard reagents typically favor 1,2-addition, but 1,4-addition can occur, especially if copper salts are present as impurities.[3][4][5][6]

  • Diastereomers: Since the product has a stereocenter, diastereomers may be formed, which can be challenging to separate.

  • Solvent and Work-up Residues: Residual solvents like diethyl ether or THF, and salts from the aqueous work-up.

Q2: What is the recommended first step in the purification process after the Grignard reaction work-up?

A2: After quenching the reaction and performing an initial aqueous work-up, a liquid-liquid extraction is the recommended first step to separate the crude product from water-soluble byproducts and salts.[7] It is crucial to optimize the extraction to maximize the recovery of the moderately polar this compound.

Q3: Can this compound be purified by distillation?

A3: Yes, distillation is a viable method for purification, especially for removing lower-boiling impurities like residual solvents and some starting materials. However, as an allylic alcohol, this compound may be susceptible to decomposition at elevated temperatures.[8] Vacuum distillation is highly recommended to lower the boiling point and minimize thermal degradation.

Q4: When is flash column chromatography preferred over distillation?

A4: Flash column chromatography is preferred when high purity is required, and for the removal of impurities with boiling points close to that of the product, such as the 1,4-addition product and any diastereomers.[9][10][11] It offers better separation of structurally similar compounds.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound, a fragrance compound, can be effectively assessed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile fragrance compounds. It allows for the separation and identification of individual components in a mixture.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity by integrating the signals of the target compound against a known internal standard.[15][16]

Troubleshooting Guides

Issue 1: Low Yield After Liquid-Liquid Extraction
Symptom Possible Cause Troubleshooting Steps
The organic layer is cloudy or an emulsion has formed.Incomplete separation of the aqueous and organic phases.1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery of the product in the organic phase.The polarity of the extraction solvent is not optimal. The pH of the aqueous layer is not suitable.1. Use a solvent mixture, for example, a combination of a nonpolar solvent like hexane (B92381) with a more polar solvent like ethyl acetate, to optimize the partitioning of the moderately polar alcohol. 2. Ensure the aqueous layer is neutral or slightly basic during extraction to keep the alcohol in its neutral form.
Issue 2: Product Decomposition During Distillation
Symptom Possible Cause Troubleshooting Steps
The product darkens or polymerizes in the distillation flask.The distillation temperature is too high, causing thermal decomposition of the allylic alcohol.1. Perform the distillation under reduced pressure (vacuum) to lower the boiling point. 2. Use a distillation setup that minimizes the residence time of the product at high temperatures, such as a short-path distillation apparatus.
The distilled product is still impure.Inefficient fractionation.1. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. 2. Control the heating rate to ensure a slow and steady distillation for better separation of components with close boiling points.
Issue 3: Poor Separation During Flash Column Chromatography
Symptom Possible Cause Troubleshooting Steps
The product co-elutes with impurities.The solvent system (eluent) is not providing adequate separation.1. Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. 2. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate.[9][17] 3. For very similar impurities, a less polar solvent system with a finer gradient may be necessary.
The product peak is broad, leading to poor resolution.The column was not packed properly. The sample was not loaded correctly.1. Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or channels. 2. Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). This often provides sharper bands than direct liquid loading.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Work-up
  • Quenching: After the Grignard reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or a mixture of hexane and ethyl acetate. Shake the funnel gently to partition the product into the organic layer.

  • Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial nonpolar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Key Impurities Removed Advantages Disadvantages
Vacuum Distillation 85-95%Low-boiling starting materials and solvents.Fast, suitable for large quantities.Potential for thermal decomposition, poor separation of isomers and byproducts with similar boiling points.
Flash Column Chromatography >98%1,4-addition product, diastereomers, unreacted aldehyde.High purity achievable, good for separating closely related compounds.More time-consuming, requires more solvent, may have lower recovery.

Table 2: GC-MS Analysis Data of a Purified Sample of this compound

Retention Time (min) Compound Area %
5.22-Methyl-2-pentenal (starting material)0.5
8.7This compound (Product)99.1
9.14-Methyl-dec-3-en-5-one (1,4-addition byproduct)0.4

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis synthesis Grignard Reaction: Pentylmagnesium bromide + 2-Methyl-2-pentenal quench Quenching (sat. aq. NH4Cl) synthesis->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (anhydrous MgSO4) extraction->drying concentration1 Concentration (Rotary Evaporator) drying->concentration1 distillation Vacuum Distillation concentration1->distillation For moderate purity chromatography Flash Column Chromatography concentration1->chromatography For high purity analysis Purity & Structure Confirmation (GC-MS, NMR) distillation->analysis chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Impure? check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities distillation_path Low-boiling impurities (e.g., solvents)? check_impurities->distillation_path chromatography_path High-boiling impurities or isomers? distillation_path->chromatography_path No vacuum_distillation Perform Vacuum Distillation distillation_path->vacuum_distillation Yes flash_chromatography Perform Flash Chromatography chromatography_path->flash_chromatography Yes final_product Pure Product chromatography_path->final_product No vacuum_distillation->chromatography_path flash_chromatography->final_product

Caption: Logical decision tree for choosing a purification strategy.

References

Technical Support Center: Separation of 4-Methyl-3-decen-5-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering challenges with the separation of cis (Z) and trans (E) isomers of 4-Methyl-3-decen-5-ol. While specific literature on this compound is limited, the methodologies and troubleshooting advice are based on well-established principles for separating geometric isomers of unsaturated alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis/trans isomers of this compound?

The primary challenges stem from the subtle structural differences between the cis and trans isomers. These isomers often have very similar boiling points and polarities, making their separation difficult.[1] For gas chromatography (GC), the polar hydroxyl (-OH) group can cause poor peak shape (tailing) due to interactions with the column or inlet.[2] For liquid chromatography (HPLC), finding a stationary phase and mobile phase combination that provides sufficient selectivity can be challenging.

Q2: Which analytical techniques are most suitable for this separation?

The most common and suitable techniques are:

  • Gas Chromatography (GC): An excellent technique for separating volatile compounds. Using a high-polarity capillary column can resolve geometric isomers.[3] To improve peak shape and volatility, derivatization of the alcohol group is highly recommended.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, can effectively separate cis/trans isomers.[3] Columns with shape-selectivity, such as those with cholesterol-bonded phases, can be particularly effective.[5]

  • Supercritical Fluid Chromatography (SFC): A powerful technique for isomer separation, combining high efficiency with specificity.[6] SFC is considered a "greener" alternative to normal-phase HPLC as it primarily uses supercritical CO2 as the mobile phase.[7][8] It is especially advantageous for both analytical and preparative-scale chiral separations.[7][9]

Q3: Is derivatization necessary for the GC analysis of this compound?

While not strictly mandatory, derivatization is highly recommended. The hydroxyl group in this compound is an "active hydrogen" that can lead to intermolecular hydrogen bonding.[2] This causes poor chromatographic performance, including peak tailing and low sensitivity. Derivatization, such as silylation or acylation, replaces the active hydrogen with a non-polar group, which increases volatility, improves thermal stability, and results in sharper, more symmetrical peaks.[2][4]

Q4: How do I choose the right chromatography column for my separation?

  • For Gas Chromatography (GC): A polar stationary phase is typically required to separate geometric isomers. Columns like those containing cyanopropylphenyl or polyethylene (B3416737) glycol (e.g., "WAX" type columns) are often successful. For conjugated dienes, polar columns like DB-23 have been shown to elute the (E)-isomer faster than the (Z)-isomer.[3]

  • For High-Performance Liquid Chromatography (HPLC): Reversed-phase columns (e.g., C18, C30) are a good starting point. The separation of geometric isomers on these columns relies on subtle differences in their hydrophobicity and shape.[3] Columns designed for shape selectivity, such as cholesterol-based columns, can offer enhanced resolution.[5] Silver ion HPLC (Ag+ HPLC) is another technique where silica (B1680970) columns embedded with silver nanoparticles can provide excellent separation, though the elution order may sometimes be reversed from traditional expectations.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Gas Chromatography (GC) Troubleshooting

Problem: I see poor or no resolution between my cis and trans isomer peaks.

  • Possible Causes & Solutions:

    • Incorrect Column Choice: Your stationary phase may not have the right selectivity.

      • Solution: Switch to a more polar column (e.g., a high-percentage cyanopropyl or a wax-type column) to enhance interaction differences between the isomers.[11]

    • Suboptimal Temperature Program: The oven temperature or ramp rate may be too high, causing the isomers to co-elute.

      • Solution: Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min) to improve separation.[12]

    • Carrier Gas Flow Rate: The flow rate might be too fast, reducing the interaction time with the stationary phase.

      • Solution: Optimize the carrier gas flow rate to be closer to the optimal linear velocity for your column and carrier gas (e.g., Helium).

Problem: My alcohol peaks are tailing or showing poor shape.

  • Possible Causes & Solutions:

    • Active Sites: The polar hydroxyl group is interacting with active sites in the GC inlet (liner) or the column itself.[11]

      • Solution 1 (Recommended): Derivatize the alcohol to its corresponding silyl (B83357) ether or acetate (B1210297) ester. This is the most effective way to eliminate peak tailing for alcohols.[2]

      • Solution 2: Use a fresh, deactivated inlet liner, potentially with glass wool.[13] Ensure you are using a high-quality, well-conditioned column.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or dilute your sample. If using splitless injection, consider switching to a split injection with an appropriate split ratio.[14]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: The cis and trans isomers are co-eluting.

  • Possible Causes & Solutions:

    • Insufficient Selectivity: The chosen stationary and mobile phases do not differentiate enough between the isomers.

      • Solution 1: Screen different reversed-phase columns (e.g., C18, C30, Phenyl-Hexyl, Cholesterol). Shape-selective phases are often best.[5]

      • Solution 2: Modify the mobile phase. Adjust the ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to water. Small changes can significantly impact resolution.[15] Adding a different solvent (e.g., isopropanol) or changing the pH might also improve selectivity.[15]

    • Low Column Efficiency: The column may be old or fouled, leading to broad peaks that overlap.

      • Solution: First, try cleaning the column according to the manufacturer's instructions. If that fails, replace the column. Ensure your mobile phase and samples are filtered to prevent clogging.

Data & Methodologies

Comparison of Separation Techniques
TechniqueAdvantagesDisadvantagesBest For
Gas Chromatography (GC) High resolution, fast analysis times, sensitive detectors (FID).[16]Requires derivatization for polar analytes like alcohols[2]; sample must be volatile and thermally stable.Routine analysis and quantification of volatile isomers.
HPLC / UHPLC Versatile, wide range of columns and mobile phases, suitable for non-volatile compounds, easy fraction collection for preparative work.[17]Can use large volumes of organic solvents, may have lower resolution for very similar isomers compared to capillary GC.[15]Analytical and preparative separation, especially when derivatization is not desired.
Supercritical Fluid Chromatography (SFC) Fast separations, high efficiency, reduced organic solvent consumption ("Green Chemistry")[7], excellent for both chiral and achiral isomer separations.[6][9]Requires specialized high-pressure equipment[8]; less common in non-specialized labs.High-throughput screening and preparative purification of isomers.
Common Derivatization Reagents for Alcohols (GC Analysis)
Reagent TypeExample ReagentByproductsComments
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalystVolatile, non-interferingMost common method for alcohols; reactions are fast and quantitative.[4]
Silylation MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Volatile, non-interferingA highly volatile silylating agent, useful for avoiding solvent peaks.[2]
Acylation Acetic AnhydrideAcetic AcidForms stable ester derivatives; may require removal of acidic byproduct.[18]
Acylation Trifluoroacetic Anhydride (TFAA)Trifluoroacetic AcidCreates highly volatile derivatives suitable for Electron Capture Detection (ECD).[19]

Experimental Protocols

Protocol 1: GC-MS Analysis via Silylation

This protocol provides a general method for the separation and analysis of cis/trans-4-Methyl-3-decen-5-ol using gas chromatography-mass spectrometry after silylation.

  • Sample Preparation (Silylation Derivatization):

    • Accurately weigh 1-2 mg of the isomer mixture into a 2 mL autosampler vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or anhydrous toluene).[4]

    • Add 100 µL of a silylating reagent, such as BSTFA with 1% TMCS catalyst. For sterically hindered secondary alcohols, a catalyst is recommended.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.[4]

    • Cool the vial to room temperature. The sample is now ready for injection. Note: Silylation reagents are sensitive to moisture; ensure all glassware is dry and work in a moisture-free environment.[19]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent DB-WAX Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

    • Inlet: 250 °C, Split mode (50:1 ratio).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • MS Detector:

      • Transfer Line: 250 °C.

      • Ion Source: 230 °C (Electron Ionization).

      • Scan Range: 40-400 m/z.

Protocol 2: HPLC-UV Analysis

This protocol outlines a starting point for developing an HPLC separation method.

  • Sample Preparation:

    • Dissolve a small amount of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Cogent UDC-Cholesterol™ (150 mm x 4.6 mm, 5 µm) or a similar shape-selective reversed-phase column.[5]

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD), monitor at 210 nm (or scan for optimal wavelength).

    • Injection Volume: 10 µL.

    • Optimization: If separation is insufficient, adjust the mobile phase composition (e.g., change the acetonitrile/water ratio or switch to methanol/water). A gradient elution may also be required.

Visualizations

GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_process Data Processing Sample Isomer Mixture (this compound) Solvent Add Solvent (e.g., Pyridine) Sample->Solvent Reagent Add Silylating Reagent (BSTFA + 1% TMCS) Solvent->Reagent Heat Heat at 60°C for 30 min Reagent->Heat Derivatized Derivatized Sample (TMS Ether) Heat->Derivatized Inject Inject into GC Derivatized->Inject Separate Separation on Polar Capillary Column Inject->Separate Detect Detection by MS Separate->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate Identify Isomer Identification (Retention Time & Mass Spec) Integrate->Identify Quantify Quantification (Peak Area %) Identify->Quantify

Caption: Workflow for GC-MS analysis of alcohol isomers via silylation.

Troubleshooting Poor GC Peak Resolution

Troubleshooting_Resolution Start Problem: Poor Isomer Resolution CheckMethod Are GC method parameters correctly set? Start->CheckMethod CheckColumn Is the column appropriate? (e.g., polar phase) CheckMethod->CheckColumn Yes FixMethod Correct method parameters: - Inlet/Oven Temps - Split Ratio CheckMethod->FixMethod No OptimizeTemp Optimize Temperature Program CheckColumn->OptimizeTemp Yes ChangeColumn Select a more polar stationary phase CheckColumn->ChangeColumn No OptimizeFlow Optimize Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow CheckDeriv Is derivatization complete? (If applicable) OptimizeFlow->CheckDeriv ChangeColumn->OptimizeTemp OptimizeDeriv Optimize derivatization: - Time - Temperature - Reagent excess CheckDeriv->OptimizeDeriv No End Resolution Improved CheckDeriv->End Yes Inject Re-run Sample OptimizeDeriv->Inject Re-inject FixMethod->CheckColumn Inject->End

Caption: Decision tree for troubleshooting poor GC peak resolution.

References

Technical Support Center: Resolving Chiral Isomers of 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the resolution of chiral isomers of 4-Methyl-3-decen-5-ol and structurally similar secondary allylic alcohols.

Section 1: Chiral Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate chiral stationary phase (CSP) for this compound? A1: The selection of a CSP is often empirical. For secondary alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a common starting point. A screening of several different columns is the most effective approach to find a suitable stationary phase.[1]

Q2: What are the typical mobile phases used for the chiral separation of alcohols? A2: For polysaccharide-based CSPs, normal-phase eluents like hexane/isopropanol or hexane/ethanol are frequently used.[1] In reversed-phase mode, mixtures of water with acetonitrile (B52724) or methanol (B129727) are common. The choice of mobile phase significantly impacts the separation, and optimization is usually required.

Q3: Can I use the same chiral column for both analytical and preparative separations? A3: Yes, it is common to develop a separation method on an analytical scale column and then scale it up to a larger preparative column with the same stationary phase. However, parameters like flow rate and sample loading will need to be adjusted accordingly.

Troubleshooting Guide

Q: Why am I seeing no separation or poor resolution between the enantiomers? A: Poor resolution is a common issue and can stem from several factors:

  • Inappropriate CSP: The chosen stationary phase may not be suitable for your molecule. It is recommended to screen a variety of CSPs with different selectivities.

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical.[2] Try adjusting the ratio of the solvents (e.g., increasing or decreasing the alcohol content in normal phase). For sensitive separations, even small amounts of additives can have a significant impact.[3]

  • Incorrect Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations. Lowering the flow rate can sometimes improve resolution by allowing for better equilibration.[2]

  • Temperature Fluctuations: Temperature can affect the chiral recognition mechanism.[2] Using a column oven for consistent temperature control is highly recommended.

  • Column Overload: Injecting too much sample can cause peak broadening and a loss of resolution.[2] Try reducing the injection volume or the concentration of your sample.

Q: My peaks are tailing. What could be the cause? A: Peak tailing can be caused by secondary interactions between your analyte and the stationary phase.[4] For alcohol analytes, this can sometimes be due to interactions with residual silanol (B1196071) groups on a silica-based CSP. Adding a small amount of a polar modifier to your mobile phase, such as a few drops of trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) for basic compounds, can sometimes mitigate this issue, but be sure this is compatible with your column.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin by screening a set of 3-4 chiral columns with different stationary phases (e.g., cellulose-based, amylose-based).

  • Mobile Phase Screening: For each column, test a series of mobile phases. A typical starting point for normal phase is a 90:10 mixture of hexane:isopropanol. Vary the ratio (e.g., 80:20, 95:5) to observe the effect on retention and resolution.

  • Flow Rate Optimization: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID analytical column). If separation is observed but is not baseline, try reducing the flow rate to 0.5 mL/min.

  • Temperature Control: Maintain a constant column temperature, typically starting at 25 °C.

  • Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance. If the analyte lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a refractive index (RI) detector may be necessary.

Data Presentation: Common CSPs for Alcohol Resolution
CSP TypeCommon Trade NamesTypical Mobile Phases
Amylose Tris(3,5-dimethylphenylcarbamate)Chiralpak AD, IAHexane/IPA, Hexane/Ethanol
Cellulose Tris(3,5-dimethylphenylcarbamate)Chiralcel OD, IBHexane/IPA, Hexane/Ethanol
Cellulose Tris(4-methylbenzoate)Chiralcel OJHexane/IPA

Visualization: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Dissolve Racemic This compound in Mobile Phase s2 Inject Sample s1->s2 s3 Chiral Column (CSP) s2->s3 s4 Separation of Enantiomers s3->s4 s5 Detector (UV/ELSD) s4->s5 s6 Chromatogram (Two Peaks) s5->s6 s7 Quantify Enantiomeric Excess (ee%) s6->s7

Caption: Workflow for chiral HPLC analysis.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a technique where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[5] For a racemic alcohol, this often involves an acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution (KR)? A1: It is a process where an enzyme reacts with one enantiomer of a racemic mixture to form a new product, leaving the unreacted enantiomer in excess.[5] For a racemic alcohol, a lipase can be used to acylate one enantiomer, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol.

Q2: Which enzymes are suitable for resolving secondary alcohols? A2: Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols.[5] Commercially available lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL) are excellent starting points.[6]

Q3: What is the maximum theoretical yield for one enantiomer in a kinetic resolution? A3: The maximum theoretical yield for the recovery of one enantiomer (either the product or the unreacted starting material) is 50%.[5]

Troubleshooting Guide

Q: My enzymatic resolution is very slow or not proceeding at all. What can I do? A:

  • Enzyme Activity: Ensure your enzyme is active. Improper storage can lead to deactivation. If possible, test it on a standard substrate.

  • Solvent Choice: The choice of organic solvent is crucial. Non-polar solvents like hexane, heptane, or toluene (B28343) are often preferred. Highly polar solvents can strip essential water from the enzyme, leading to inactivation.

  • Water Content: Enzymes require a small amount of water to maintain their active conformation. The reaction medium should not be completely anhydrous.

  • Acyl Donor: The choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, ethyl acetate) can significantly affect the reaction rate and enantioselectivity. Vinyl acetate is often a good choice as it produces an unstable enol byproduct that tautomerizes to acetaldehyde, making the reaction irreversible.

Q: The enantioselectivity of my reaction is low. How can I improve it? A:

  • Screen Different Enzymes: Enantioselectivity is highly dependent on the specific enzyme-substrate pairing. Screening a panel of different lipases is the most effective strategy.

  • Lower the Temperature: Reducing the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

  • Change the Acyl Donor: The steric and electronic properties of the acyl donor can influence how the substrate fits into the enzyme's active site, thereby affecting selectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Setup: To a solution of racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add the lipase (typically 10-50 mg per mmol of substrate). Immobilized enzymes are often preferred as they can be easily filtered off after the reaction.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Workup: When the reaction has reached approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separation: The resulting mixture contains the unreacted alcohol and the newly formed ester. These can be separated by standard column chromatography.

  • Ester Hydrolysis: If the acylated enantiomer is the desired product, the ester can be hydrolyzed back to the alcohol using standard basic conditions (e.g., NaOH or K2CO3 in methanol).

Data Presentation: Common Enzymes and Acyl Donors
EnzymeCommon SourceAcyl Donor Examples
Lipase BCandida antarctica (CALB)Vinyl acetate, Isopropenyl acetate
LipasePseudomonas cepacia (PSL)Ethyl acetate, Vinyl butyrate[7]
LipaseCandida rugosa (CRL)Acetic anhydride (B1165640)

Visualization: Enzymatic Kinetic Resolution Workflow

G cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation cluster_products Final Products s1 Racemic Alcohol (R)- and (S)-enantiomers s2 Add Lipase & Acyl Donor s1->s2 s3 Selective Acylation of one enantiomer s2->s3 s4 Filter to remove enzyme s3->s4 s5 Mixture: (R)-Ester + (S)-Alcohol s4->s5 s6 Column Chromatography s5->s6 s7 Enantioenriched (R)-Ester s6->s7 s8 Enantioenriched (S)-Alcohol s6->s8

Caption: Workflow for enzymatic kinetic resolution.

Section 3: Diastereomeric Crystallization

This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[8] These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: How does diastereomeric crystallization work for an alcohol? A1: The hydroxyl group of the alcohol is first derivatized to an acid (e.g., by forming a hemisuccinate or hemiphthalate ester). This new racemic acid is then reacted with a chiral base (e.g., a chiral amine) to form diastereomeric salts. Alternatively, a chiral acid can be used to esterify the alcohol, forming diastereomeric esters that can be separated.

Q2: What are some common chiral resolving agents? A2: For resolving racemic acids (derived from the alcohol), common chiral bases include brucine, strychnine, and (R)- or (S)-1-phenylethylamine.[8] For direct esterification of the alcohol, chiral acids like (S)-mandelic acid or derivatives of tartaric acid can be used.[8][9]

Q3: How do I choose the right solvent for crystallization? A3: Solvent selection is critical and often requires screening. The ideal solvent is one in which the two diastereomers have a significant difference in solubility. The goal is to find a solvent where one diastereomer is sparingly soluble and crystallizes out, while the other remains in solution.

Troubleshooting Guide

Q: I'm not getting any crystals, or my product is oiling out. A:

  • Solvent Choice: The mixture may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the diastereomers are less soluble) dropwise to induce crystallization.

  • Concentration: The solution might be too dilute. Try slowly evaporating the solvent to increase the concentration.

  • Purity: Impurities can inhibit crystallization. Ensure your starting materials and the formed diastereomers are of high purity.

  • Seeding: If you have a small crystal of the desired diastereomer, adding it to the solution (seeding) can help initiate crystallization.

Q: The diastereomeric excess (de) of my crystals is low. A:

  • Recrystallization: A single crystallization may not be sufficient to achieve high purity. Recrystallizing the product one or more times can significantly improve the diastereomeric excess.

  • Cooling Rate: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice. A slow, controlled cooling process is generally preferred.

  • Solvent System: The choice of solvent can dramatically affect the efficiency of the separation.[10] Experiment with different solvents or solvent mixtures.

Experimental Protocol: Resolution via Diastereomeric Salt Formation
  • Derivatization: React the racemic this compound with an acid anhydride (e.g., succinic anhydride) in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding racemic hemiester.

  • Salt Formation: Dissolve the resulting racemic acid in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture). Add one equivalent of an enantiopure chiral base (e.g., (R)-1-phenylethylamine).

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, and then possibly in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt by HPLC or NMR. If the purity is not sufficient, perform a recrystallization.

  • Liberation of the Enantiomer: Once the desired diastereomer is obtained in high purity, treat the salt with an acid (e.g., HCl) to protonate the chiral base, and extract the desired enantiopure acid derivative. Then, hydrolyze the ester group to recover the enantiopure this compound.

Data Presentation: Common Chiral Resolving Agents
For Racemic Acid DerivatesFor Direct Esterification
(R)- or (S)-1-Phenylethylamine(R)- or (S)-Mandelic Acid[8]
Brucine(-)-O,O'-Dibenzoyl-L-tartaric acid[9]
Quinine(+)-Camphorsulfonic acid[8]

Visualization: Diastereomeric Crystallization Workflow

G cluster_prep Derivatization & Salt Formation cluster_sep Separation cluster_final Liberation s1 Racemic Alcohol s2 Derivatize to Racemic Acid s1->s2 s3 Add Chiral Base s2->s3 s4 Form Diastereomeric Salts (R,R) and (S,R) s3->s4 s5 Fractional Crystallization s4->s5 s6 Filter Crystals (Less Soluble Salt) s5->s6 s7 Mother Liquor (More Soluble Salt) s5->s7 s8 Treat salt with acid s6->s8 s9 Hydrolyze ester s8->s9 s10 Pure Enantiomer s9->s10

Caption: Workflow for diastereomeric crystallization.

References

4-Methyl-3-decen-5-ol stability issues in acidic or alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-decen-5-ol. The information focuses on the stability challenges of this compound in acidic and alkaline media.

Troubleshooting Guides

Issue: Loss of Purity or Formation of Unknown Impurities in Acidic Media

Question: I am observing a decrease in the concentration of this compound and the appearance of new peaks in my chromatogram after exposing my formulation to acidic conditions (pH < 6). What is the likely cause and how can I mitigate this?

Answer:

This compound, being a secondary allylic alcohol, is susceptible to degradation in acidic environments. The primary degradation pathways are acid-catalyzed dehydration and rearrangement.

Potential Degradation Pathways in Acidic Media:

  • Dehydration: The acidic conditions can protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate. This carbocation can then lose a proton to form a mixture of conjugated dienes. These dienes may have different chromatographic and sensory properties compared to the parent alcohol.

  • Rearrangement: The allylic carbocation formed during dehydration is resonance-stabilized. This stabilization can facilitate a[1][2]-suprafacial shift (allylic rearrangement), leading to the formation of isomeric alcohols. These isomers may also be unstable and undergo further dehydration.

Troubleshooting and Mitigation Strategies:

  • pH Control: The most effective way to prevent degradation is to maintain the pH of your formulation in the neutral range (pH 6-8). If acidic conditions are necessary for your application, consider the use of a robust buffering system to maintain a precise and stable pH.

  • Temperature Control: Acid-catalyzed reactions are often accelerated by heat. If possible, conduct your experiments and store your formulations at reduced temperatures to minimize the rate of degradation.

  • Inert Atmosphere: While the primary degradation in acidic media is not oxidative, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent any potential side reactions, especially if trace metals are present which could catalyze oxidation.

  • Structural Modification (for drug development): If this compound is a pharmacophore in a drug candidate, consider synthesizing derivatives with protecting groups on the hydroxyl function to enhance stability in acidic environments. This is a long-term strategy for the drug development process.

Issue: Altered Odor Profile and Discoloration in Alkaline Media

Question: My formulation containing this compound has developed an off-odor and a slight yellow tint after storage in an alkaline medium (pH > 8). What could be the reason for these changes?

Answer:

In alkaline media, this compound is prone to oxidation, especially in the presence of air (oxygen). The double bond and the allylic position are susceptible to oxidative cleavage or the formation of oxidized species, which can significantly alter the sensory properties and appearance of your product.

Potential Degradation Pathways in Alkaline Media:

  • Oxidation: The allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 4-Methyl-3-decen-5-one. This transformation would drastically change the odor profile. Further oxidation could lead to cleavage of the carbon-carbon double bond, resulting in smaller, potentially volatile and odorous, aldehydes and carboxylic acids. The formation of colored byproducts is also common in oxidation reactions.

  • Isomerization: While less common than in acidic media, base-catalyzed isomerization is also a possibility, potentially leading to a shift in the double bond position and the formation of less stable isomers that are more susceptible to oxidation.

Troubleshooting and Mitigation Strategies:

  • Antioxidants: The addition of antioxidants is a primary strategy to prevent oxidative degradation. Commonly used antioxidants in fragrance and pharmaceutical formulations include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E).

  • Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidation reactions. Including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or its salts can sequester these metal ions and improve stability.

  • Oxygen Exclusion: Storing the product in airtight containers with minimal headspace can reduce its exposure to oxygen. For highly sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen) is recommended.

  • Light Protection: Light, particularly UV light, can initiate and accelerate oxidation reactions. Storing the formulation in opaque or amber-colored containers is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound?

A1: Based on its chemical structure as an allylic alcohol, this compound is most stable in a neutral to slightly acidic pH range, approximately pH 5.5 to 7.5. It is reported to be unstable in acidic cleaners and very alkaline products.

Q2: Are there any known incompatible excipients with this compound?

A2: Strong oxidizing agents, strong acids, and strong bases are chemically incompatible. Additionally, formulations containing transition metal ions may promote oxidative degradation. Care should be taken when formulating with new or complex excipient mixtures, and compatibility studies are always recommended.

Q3: How can I monitor the stability of this compound in my formulation?

A3: A stability-indicating analytical method, typically Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products. Key parameters to monitor over time include the purity of the active ingredient, the presence of known and unknown impurities, changes in physical appearance (color, clarity), and any alterations in the odor profile.

Q4: What are the expected degradation products of this compound that I should look for?

A4:

  • In acidic media: Look for the appearance of peaks corresponding to various isomers of methyl-decadiene (from dehydration) and potentially isomeric alcohols (from rearrangement).

  • In alkaline media: The primary degradation product to monitor would be 4-Methyl-3-decen-5-one. Other smaller aldehydes and carboxylic acids may also be formed upon cleavage of the double bond.

Data Presentation

The following table summarizes hypothetical quantitative data from an accelerated stability study on this compound in different media. This data is for illustrative purposes to demonstrate expected trends.

ConditionTime (Weeks)This compound Remaining (%)Key Degradation Product(s)Observations
pH 4.0 (50°C) 0100.0-Clear, colorless
285.2Isomeric DienesSlight change in odor
472.5Isomeric DienesNoticeable off-odor
855.1Isomeric Dienes, Rearranged AlcoholsStrong off-odor
pH 7.0 (50°C) 0100.0-Clear, colorless
299.5-No change
498.9-No change
898.2-No change
pH 9.0 (50°C, Air) 0100.0-Clear, colorless
290.74-Methyl-3-decen-5-oneFaint yellow tint
481.34-Methyl-3-decen-5-oneYellow color, altered odor
865.84-Methyl-3-decen-5-one, AldehydesSignificant discoloration and off-odor

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in a Formulation

Objective: To assess the stability of this compound in a given formulation under accelerated conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation containing a known concentration of this compound. Package the formulation in the intended final container.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated condition)

    • 25°C ± 2°C / 60% RH ± 5% RH (Long-term storage condition)

    • 5°C ± 3°C (Refrigerator, as a control)

  • Time Points: Withdraw samples for analysis at pre-determined time points. For accelerated testing, typical time points are 0, 1, 3, and 6 months. For long-term testing, time points could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Method:

    • Use a validated stability-indicating GC-MS method.

    • Column: A suitable capillary column for fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Scan mode from m/z 40 to 400.

  • Data Analysis: Quantify the amount of this compound remaining at each time point relative to the initial concentration (T=0). Identify and, if possible, quantify any significant degradation products.

  • Physical Evaluation: At each time point, visually inspect the samples for changes in color, clarity, and phase separation. Also, perform an olfactory assessment to note any changes in the odor profile.

Visualizations

Acid_Degradation_Pathway This compound This compound Protonation Protonation (+H+) This compound->Protonation Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Protonation->Protonated_Alcohol Loss_of_Water Loss of H2O Protonated_Alcohol->Loss_of_Water Allylic_Carbocation Allylic Carbocation (Resonance Stabilized) Loss_of_Water->Allylic_Carbocation Deprotonation1 Deprotonation Allylic_Carbocation->Deprotonation1 Rearrangement [1,3]-Shift Allylic_Carbocation->Rearrangement Dienes Isomeric Dienes (Degradation Products) Deprotonation1->Dienes Isomeric_Alcohol Isomeric Alcohol (Rearrangement Product) Rearrangement->Isomeric_Alcohol

Caption: Acid-catalyzed degradation pathway of this compound.

Alkaline_Degradation_Pathway This compound This compound Oxidation1 Oxidation (O2, OH-) This compound->Oxidation1 Ketone 4-Methyl-3-decen-5-one (Altered Odor) Oxidation1->Ketone Oxidation2 Further Oxidation (Cleavage) Ketone->Oxidation2 Smaller_Molecules Aldehydes & Carboxylic Acids (Off-notes, Discoloration) Oxidation2->Smaller_Molecules

Caption: Alkaline-media oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points Prep Prepare 3 Batches of Formulation Package Package in Final Container Prep->Package Accelerated 40°C / 75% RH Package->Accelerated LongTerm 25°C / 60% RH Package->LongTerm Control 5°C Package->Control GCMS GC-MS Analysis (Purity & Degradants) Accelerated->GCMS LongTerm->GCMS Control->GCMS Physical Physical Evaluation (Color, Odor) GCMS->Physical Data_Analysis Data Analysis and Shelf-life Prediction Physical->Data_Analysis

Caption: Workflow for accelerated stability testing.

References

Technical Support Center: Identifying Impurities in Synthetic 4-Methyl-3-decen-5-ol by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification of impurities in synthetically produced 4-Methyl-3-decen-5-ol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may arise during the NMR analysis of synthetic this compound.

Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these impurities?

A1: Unforeseen peaks in your ¹H NMR spectrum can originate from several sources, including unreacted starting materials, reaction byproducts, or external contaminants. A systematic approach is crucial for identification.

Workflow for Impurity Identification:

G cluster_0 Initial Observation cluster_1 Analysis Steps cluster_2 Identification A Unexpected peaks in ¹H NMR B Compare with known spectra of starting materials A->B Step 1 C Analyze for characteristic byproduct signals B->C Step 2 F Identify Impurity B->F D Check for common solvent and grease impurities C->D Step 3 C->F E Perform 2D NMR (COSY, HSQC) D->E Advanced Step D->F E->F

Caption: Workflow for identifying unknown peaks in an NMR spectrum.

Step-by-step guide:

  • Compare with Starting Material Spectra: The synthesis of this compound involves the Grignard reaction of pentylmagnesium bromide with 2-methyl-2-pentenal (B83557).[1][2] Obtain or predict the NMR spectra of these starting materials and compare them to your experimental spectrum.

  • Identify Potential Byproducts: Grignard reactions can lead to side products. A common byproduct is the Wurtz coupling product of the Grignard reagent, which in this case would be decane (B31447).

  • Check for Common Contaminants: Solvents used during the reaction and workup (e.g., diethyl ether, THF) and grease from glassware are frequent sources of impurity peaks.

  • Utilize 2D NMR: If ambiguity remains, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown signals.

Q2: I suspect the presence of unreacted 2-methyl-2-pentenal. What are its characteristic NMR signals?

A2: Unreacted 2-methyl-2-pentenal will exhibit distinct signals in both ¹H and ¹³C NMR spectra. The aldehydic proton is a particularly clear indicator.

Q3: What NMR signals would indicate the presence of the n-pentyl bromide precursor or decane byproduct?

A3: Residual n-pentyl bromide from the Grignard reagent preparation or decane from a coupling side reaction will have characteristic aliphatic signals.

Q4: The integration of my signals is incorrect, suggesting a mixture. How can I quantify the impurities?

A4: Once you have identified the signals corresponding to your product and the impurities, you can determine their relative molar ratio by comparing the integration values of well-resolved peaks. For a more accurate quantification, especially at low impurity levels, consider using a calibrated internal standard.

Data Presentation: NMR Data of this compound and Potential Impurities

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) for this compound and its potential impurities. These values are typically reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

Table 1: ¹H NMR Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound (Product) -CH=~5.1-5.4m
-CH(OH)-~4.0-4.2m
-CH₃ (on double bond)~1.6-1.7s
-CH₂- (alkyl chain)~1.2-1.5m
-CH₃ (terminal)~0.9t
2-Methyl-2-pentenal (Starting Material) -CHO~9.4s
-CH=~6.4t
-CH₂-~2.3q
-CH₃ (on double bond)~1.8s
-CH₃ (terminal)~1.1t
n-Pentyl Bromide (Starting Material Precursor) -CH₂Br~3.4t
-CH₂-~1.9, 1.4, 1.3m
-CH₃ (terminal)~0.9t
Decane (Byproduct) -CH₂- (internal)~1.2-1.3br s
-CH₃ (terminal)~0.9t

Table 2: ¹³C NMR Data

CompoundCarbon TypeChemical Shift (δ, ppm)
This compound (Product) -C=~125, ~138
-C(OH)-~75
Alkyl carbons~14-40
2-Methyl-2-pentenal (Starting Material) -C=O~195
-C=~140, ~155
Alkyl carbons~12-25
n-Pentyl Bromide (Starting Material Precursor) -C-Br~33
Alkyl carbons~14-32
Decane (Byproduct) Alkyl carbons~14-32

Experimental Protocols

Synthesis of this compound (Illustrative Grignard Protocol)

This protocol is a general representation of the synthesis and may require optimization.

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Workup and Purification A React n-pentyl bromide with Mg turnings in dry ether B Add 2-methyl-2-pentenal dropwise to the Grignard reagent A->B Step 1 C Quench with saturated NH₄Cl solution B->C Step 2 D Extract with ether and dry over Na₂SO₄ C->D E Purify by column chromatography D->E

Caption: General workflow for the synthesis of this compound.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of n-pentyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The reaction is typically initiated with a small crystal of iodine. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of 2-methyl-2-pentenal in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Standard: For quantitative analysis, a known amount of an internal standard can be added.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Frequently Asked Questions (FAQs)

Q: Why is it important to use a deuterated solvent for NMR?

A: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the signals from the analyte. The deuterium (B1214612) signal is also used by the NMR spectrometer to "lock" the magnetic field, ensuring stability during data acquisition.

Q: My sample is not fully dissolving in CDCl₃. What should I do?

A: If your sample has poor solubility in chloroform-d, you can try other deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄. Note that the chemical shifts of your compound and any impurities will be different in different solvents.

Q: I see a broad singlet in my ¹H NMR spectrum that disappears upon adding a drop of D₂O. What is it?

A: This is a classic test for exchangeable protons, such as the hydroxyl (-OH) proton of an alcohol. The deuterium from D₂O exchanges with the proton, and the resulting -OD signal is not observed in the ¹H NMR spectrum.

Q: How can I distinguish between isomers of this compound in the NMR spectrum?

A: The commercial product is often a mixture of (E) and (Z) isomers. These isomers may exhibit slightly different chemical shifts, particularly for the protons and carbons near the double bond and the chiral center. High-resolution NMR and 2D techniques may be necessary to resolve and assign the signals for each isomer.

Q: What are some common instrumental issues that can be mistaken for impurities?

A: Poor shimming of the magnetic field can lead to broad or distorted peaks. Spinning sidebands, which are small peaks that appear symmetrically around a large peak, can also be mistaken for impurities. These are typically instrument-related and can be addressed by proper instrument setup and tuning.

References

Overcoming poor solubility of 4-Methyl-3-decen-5-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 4-Methyl-3-decen-5-ol.

Introduction to this compound

This compound (CAS 81782-77-6) is an unsaturated, long-chain aliphatic alcohol.[1][2] Its molecular structure, featuring a C11 hydrocarbon chain, renders it hydrophobic and thus poorly soluble in aqueous solutions.[3][4][5] One source indicates its water solubility is approximately 63-92 mg/L at 20°C.[6][7][8] This limited solubility can pose significant challenges in various experimental and formulation contexts. This guide outlines systematic approaches to enhance its solubility.

Chemical and Physical Properties:

  • Molecular Formula: C₁₁H₂₂O[1]

  • Molecular Weight: 170.29 g/mol [1]

  • Appearance: Colorless to pale yellow liquid[9][10]

  • logP (o/w): 3.9 (Predicted)[7]

  • Solubility: Soluble in alcohols and ether, slightly soluble in water[10]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The solubility of an alcohol in water is determined by the balance between its polar hydroxyl (-OH) group, which can form hydrogen bonds with water, and its nonpolar hydrocarbon chain, which is hydrophobic.[5] For this compound, the long 11-carbon chain is the dominant feature, making the molecule largely nonpolar.[11] As the carbon chain length of an alcohol increases beyond four or five carbons, the hydrophobic effect overcomes the hydrophilic effect of the hydroxyl group, leading to a significant decrease in water solubility.[4][11]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: The main strategies involve using solubilizing agents to alter the interaction between the compound and water. The most common and effective methods include:

  • Co-solvency: Blending water with a miscible organic solvent (a co-solvent) to reduce the polarity of the solvent system.[12][13]

  • Surfactant-mediated Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.[14][15][16]

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes where the hydrophobic compound is encapsulated within the cavity of a cyclodextrin molecule.[17][18]

Q3: Can I use pH adjustment to improve its solubility?

A3: No, pH adjustment is generally ineffective for this compound. This method is primarily used for acidic or basic compounds that can be ionized to form more soluble salts.[13][19] this compound is a neutral alcohol with a non-ionizable hydroxyl group (predicted pKa ≈ 14.9), so changing the pH of the solution will not significantly impact its solubility.[2]

Q4: Which solubilization method is best?

A4: The "best" method depends on the specific application, required concentration, and tolerance for excipients.

  • For initial in-vitro screening: Co-solvents like DMSO or ethanol (B145695) are often the simplest and quickest option.

  • For cell-based assays: Cyclodextrins or specific non-ionic surfactants (e.g., Polysorbates) are often preferred due to lower toxicity compared to some organic co-solvents.

  • For in-vivo or pharmaceutical formulations: More complex systems like lipid-based formulations (e.g., SEDDS), or highly biocompatible excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) are typically required.[16][18][20]

Troubleshooting Guide

This guide addresses common problems encountered when trying to dissolve this compound in aqueous media.

Problem Possible Cause(s) Suggested Solution(s)
Compound will not dissolve initially. Insufficient solubilizing agent. Incorrect solubilization method for the target concentration.1. Increase Agent Concentration: Gradually increase the percentage of co-solvent or the molar ratio of surfactant/cyclodextrin. 2. Change Method: If a co-solvent system fails, attempt solubilization with cyclodextrins or surfactants, which can offer higher solubilization capacity. 3. Use Gentle Heat/Sonication: Applying gentle heat or using a bath sonicator can help overcome the initial energy barrier for dissolution.
Compound precipitates after initial dissolution. The solution is supersaturated and thermodynamically unstable.1. Re-evaluate Solubility Limit: The apparent solubility limit under your current conditions has been exceeded. Perform a phase-solubility study (see Protocol 1) to determine the actual limit. 2. Increase Solubilizer Ratio: Increase the concentration of the co-solvent, surfactant, or cyclodextrin to stabilize the compound in solution.
Solution is cloudy or forms an emulsion. Micelle or complex size is large. The compound has not been fully incorporated, forming a colloidal dispersion instead of a true solution.[14]1. Filter the Solution: Use a 0.22 µm syringe filter. If the cloudiness is removed and the concentration of the filtrate is lower, it indicates that not all of the compound was truly dissolved. 2. Optimize Surfactant System: For surfactant-based solutions, you may be near the phase boundary. Try a different surfactant or a combination of surfactants and co-solvents.[21]
Toxicity observed in cell-based assays. The co-solvent or surfactant is toxic to the cells at the concentration used.1. Lower Excipient Concentration: Keep the final concentration of the solubilizing agent as low as possible (e.g., <0.5% for DMSO in many cell lines). 2. Switch to a More Biocompatible Agent: Replace DMSO or ethanol with less toxic alternatives like polyethylene (B3416737) glycol (PEG), or use cyclodextrins (e.g., HP-β-CD), which are generally well-tolerated.[18][20]
Variability in experimental results. Inconsistent stock solution preparation. Precipitation of the compound upon dilution into the final assay buffer.1. Standardize Protocol: Ensure the stock solution preparation protocol is followed precisely every time. Use fresh stock for critical experiments. 2. Pre-warm Diluent: When diluting a concentrated stock, pre-warming the aqueous buffer can sometimes prevent thermal shock and precipitation. 3. Check Buffer Compatibility: Ensure there are no components in your final assay buffer (e.g., salts) that could reduce the effectiveness of your solubilizing agent.[22]
Illustrative Solubility Data

The following table provides example solubility enhancement data for this compound using different methods. Actual results must be determined experimentally.

Solubilization System Concentration of Agent Apparent Solubility of this compound (µg/mL) Fold Increase (vs. Water)
Deionized Water (Control)N/A~701x
Co-solvents
10% Ethanol in Water10% (v/v)450~6x
10% DMSO in Water10% (v/v)900~13x
Cyclodextrin
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)50 mM1,500~21x
Surfactant
Polysorbate 80 (Tween® 80)1% (w/v)2,200~31x

Experimental Protocols

Protocol 1: Phase-Solubility Study with Cyclodextrins

This protocol determines the apparent solubility of this compound in the presence of increasing concentrations of a cyclodextrin, such as HP-β-CD.

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 5, 10, 25, 50, 100 mM) in your target buffer (e.g., PBS, pH 7.4).

  • Add Excess Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each cyclodextrin solution in a glass vial. Ensure a visible amount of undissolved compound remains.

  • Equilibrate: Tightly cap the vials and place them on a rotary shaker. Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches saturation.

  • Separate Phases: After equilibration, allow the vials to stand undisturbed for the undissolved compound to settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 20 minutes) to pellet the excess compound.

  • Sample and Dilute: Carefully collect an aliquot of the clear supernatant. Dilute the sample with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to prevent precipitation and bring it into the quantifiable range of your analytical method.

  • Quantify: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS.

  • Plot Data: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this phase-solubility diagram provides information about the complexation efficiency.

Protocol 2: Preparation of a Stock Solution using the Co-solvent Method

This protocol describes how to prepare a concentrated stock solution using a water-miscible organic solvent.

Methodology:

  • Select Co-solvent: Choose a suitable co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Weigh Compound: Accurately weigh the required amount of this compound in a sterile, conical tube or glass vial.

  • Initial Dissolution: Add the pure co-solvent dropwise to the compound while vortexing until it is fully dissolved. Use the minimum amount of co-solvent necessary to create a concentrated primary stock (e.g., 10-50 mg/mL).

  • Aqueous Dilution (if required): If a mixed-solvent stock is needed, slowly add the aqueous buffer to the primary stock solution with constant vortexing. Crucially, add the aqueous phase to the organic phase, not the other way around, to avoid precipitation.

  • Final Checks: Ensure the final solution is clear and free of any precipitate.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent evaporation or water absorption (especially for DMSO).

Visualizations

Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G cluster_start cluster_methods Solubilization Strategy Selection cluster_eval Evaluation cluster_outcome start Poorly Soluble This compound cosolvent Attempt Co-solvent (e.g., DMSO, EtOH) start->cosolvent Simple / Quick cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Biocompatible surfactant Use Surfactant (e.g., Polysorbate) start->surfactant High Capacity soluble Is Compound Soluble at Target Concentration? cosolvent->soluble cyclodextrin->soluble surfactant->soluble precip Does it Precipitate upon Dilution? soluble->precip Yes fail FAIL: Re-evaluate Strategy soluble->fail No toxic Is it Toxic in Assay? precip->toxic No precip->fail Yes success SUCCESS: Proceed with Experiment toxic->success No toxic->fail Yes

Caption: A decision tree for selecting and optimizing a solubilization strategy.

Mechanism of Cyclodextrin Inclusion Complexation

This diagram illustrates how a hydrophobic molecule like this compound is encapsulated by a cyclodextrin.

G cluster_process Inclusion Complex Formation cluster_detail Structural Representation mol This compound (Hydrophobic) plus + mol->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex  Encapsulation in Aqueous Solution plus->cd ComplexImage complex->ComplexImage Resulting Structure

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

References

Troubleshooting GC peak tailing for allylic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing for Allylic Alcohols

This guide provides researchers, scientists, and drug development professionals with a systematic approach to troubleshooting peak tailing when analyzing allylic alcohols using Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why are my allylic alcohol peaks tailing in my GC chromatogram?

Peak tailing for allylic alcohols is a common issue primarily caused by secondary interactions of the polar hydroxyl (-OH) group with active sites within the GC system.[1][2] These active sites are often exposed silanol (B1196071) groups (Si-OH) found on the surfaces of the inlet liner, at the head of the GC column, or on contaminants within the system.[1][2][3] This interaction leads to some analyte molecules being retained longer than others, resulting in an asymmetrical peak shape.[2]

Other potential causes include:

  • Thermal Instability: Allylic alcohols can be thermally labile and may degrade in a hot GC inlet, leading to distorted peak shapes.[1]

  • Improper Column Installation: A poorly cut or installed column can create dead volumes or turbulence in the carrier gas flow path, causing peak tailing.[1][4][5]

  • Column Contamination: Residues from previous injections can create new active sites.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, although this more commonly causes peak fronting.[1]

Q2: How can I distinguish between a physical and a chemical cause for the peak tailing?

A useful diagnostic step is to examine the peak shape of all compounds in your chromatogram.[2]

  • If all peaks are tailing, including non-polar compounds and the solvent peak: This typically points to a physical or mechanical issue.[2][6] The problem is likely related to a disruption in the carrier gas flow path, which could be due to a poor column cut, improper column installation, or a leak.[2][6]

  • If only the polar allylic alcohol peaks are tailing while non-polar compounds in the same run have good peak shape: This strongly suggests a chemical issue, specifically the interaction between the polar analytes and active sites in the system.[2]

Q3: What is the first thing I should do to fix peak tailing?

Start with the simplest and most common sources of the problem. Routine maintenance of the GC inlet is often the most effective first step.[4][7]

  • Replace the Inlet Liner and Septum: The inlet is the most frequent source of activity and contamination.[1] Even if they appear clean, they can harbor active sites.[1] Always use a new, deactivated liner.[2]

  • Inspect and Re-cut the Column: A poor column cut can create turbulence and active sites.[4][5][6] Ensure you have a clean, square cut at the column inlet. Re-install the column according to the manufacturer's specifications for the correct insertion depth to avoid creating dead volumes.[1][4][6]

Q4: My peak shape is still poor after inlet maintenance. What are the next steps?

If basic maintenance doesn't resolve the issue, you should then consider optimizing your GC method parameters.

  • Lower the Inlet Temperature: Allylic alcohols can be sensitive to high temperatures.[1] Try lowering the inlet temperature (e.g., starting at 200 °C) to find a balance between efficient volatilization and minimizing thermal degradation.[1]

  • Reduce the Injection Volume: This can help rule out or lessen the effects of column overload.[1]

  • Use an Inert GC Column: The choice of the stationary phase is critical. For polar compounds like alcohols, a mid-polarity to polar stationary phase is often suitable.[1] However, the inertness of the column is of utmost importance.[1] Using a column specifically designed for high inertness can significantly improve peak shape.[1]

Q5: When should I consider derivatization?

If you have performed the troubleshooting steps above and are still observing significant peak tailing, derivatization is the most robust solution.[1] This chemical modification process can make otherwise difficult-to-analyze compounds more suitable for GC.[8]

Q6: How does derivatization help with allylic alcohols?

For alcohols, the most common derivatization technique is silylation .[1][8] This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[8] This "masks" the polar functional group, which in turn:

  • Reduces the potential for hydrogen bonding with active sites.[1]

  • Increases the volatility of the analyte.[8]

  • Improves the thermal stability of the analyte.

The result is a significant improvement in peak shape, leading to sharper, more symmetrical peaks.[1]

Troubleshooting Workflow & Data

The following diagram illustrates a logical workflow for troubleshooting peak tailing for allylic alcohols.

G Figure 1. Troubleshooting Workflow for Allylic Alcohol Peak Tailing cluster_0 Figure 1. Troubleshooting Workflow for Allylic Alcohol Peak Tailing start Poor Peak Shape Observed (Peak Tailing) inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum, Re-cut/Install Column) start->inlet_maintenance check1 Peak Shape Improved? inlet_maintenance->check1 method_opt Optimize GC Method (Lower Inlet Temp, Reduce Injection Volume, Check Column Choice) check1->method_opt No end_good Problem Solved: Symmetrical Peak check1->end_good Yes check2 Peak Shape Improved? method_opt->check2 derivatization Perform Derivatization (Silylation) check2->derivatization No check2->end_good Yes derivatization->end_good end_bad Persistent Issue: Consult Advanced Support

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Impact of Derivatization on Peak Shape

Silylation drastically improves the peak symmetry of allylic alcohols. The table below quantifies this improvement using the Tailing Factor (Tf), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.5 are generally considered problematic.[5]

Analyte (Allylic Alcohol)ConditionInjection Volume (µL)Inlet Temp (°C)Tailing Factor (Tf) at 5% Peak HeightPeak Shape
LinaloolUnderivatized1.0250> 2.0 (Estimated)Severe Tailing
Linalool-TMS EtherDerivatized 1.02501.1 Symmetrical

Table 1. Expected improvement in peak shape after silylation of a tertiary allylic alcohol.

The following diagram illustrates how silylation mitigates the cause of peak tailing.

G Figure 2. Mechanism of Peak Tailing and Mitigation by Silylation cluster_0 Before Derivatization cluster_1 After Silylation allylic_alcohol Allylic Alcohol (R-OH) active_site Active Site (Si-OH) allylic_alcohol->active_site interaction Hydrogen Bonding (Secondary Interaction) tailing_peak Result: Tailing Peak silylated_alcohol Silylated Alcohol (R-O-TMS) active_site2 Active Site (Si-OH) no_interaction No Interaction symmetrical_peak Result: Symmetrical Peak

Caption: Silylation masks the hydroxyl group, preventing interaction with active sites.

Experimental Protocols
Protocol 1: GC Inlet Maintenance

Objective: To eliminate the inlet system as a source of peak tailing.

Materials:

  • New, deactivated inlet liner (appropriate for your injection type)

  • New septum

  • Column cutting tool (ceramic wafer or diamond scribe)

  • Forceps

  • Appropriate wrenches for your GC instrument

Procedure:

  • Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50 °C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully remove the GC column from the inlet.

  • Replace Septum and Liner: Unscrew the septum nut and remove the old septum.[4] Remove the inlet liner using forceps.[4] Insert a new, deactivated liner and replace the septum.[2][4] Do not overtighten the septum nut.

  • Re-cut Column: Trim 5-10 cm from the front of the column using a scoring wafer to ensure a clean, 90° cut.[3][5] Inspect the cut with a magnifier.

  • Re-install Column: Re-install the column to the correct depth in the inlet as specified by the instrument manufacturer.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the inlet fittings.

  • Equilibrate: Heat the system to your method's operating temperatures and allow it to equilibrate before running a test sample.[2]

Protocol 2: Silylation of Allylic Alcohols

Objective: To derivatize the allylic alcohol to improve its peak shape.

Materials:

  • Allylic alcohol sample

  • Silylating reagent (e.g., BSTFA + 1% TMCS, or MSTFA)

  • Anhydrous reaction solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or water bath

  • GC autosampler vial

Procedure:

  • Sample Preparation: In a clean, dry reaction vial, add approximately 1 mg of the allylic alcohol sample.

  • Add Solvent: Add 200 µL of the anhydrous solvent to dissolve the sample.

  • Add Reagent: Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-75 °C for 30-60 minutes.[1] Reaction time and temperature may need to be optimized for specific compounds.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Transfer an aliquot of the cooled reaction mixture to a GC autosampler vial and inject it directly into the GC.

Caution: Silylating reagents are highly sensitive to moisture. Ensure all glassware, solvents, and samples are dry.[1] Perform the reaction in a well-ventilated fume hood.

References

Technical Support Center: Optimizing GC Analysis of Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) analysis of fragrance compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of fragrance compounds in a question-and-answer format.

Q1: What are the common causes of peak tailing in the chromatogram and how can I fix it?

Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, can lead to inaccurate integration and reduced resolution.[1]

Common Causes and Solutions:

CauseSolution
Active Sites in the System Active sites in the injector liner, column, or connections can interact with polar fragrance compounds. Use a fresh, deactivated liner, or trim 10-20 cm from the front of the column.[1][2]
Improper Column Installation If the column is not cut properly at the inlet or is installed at the incorrect height, it can cause peak tailing. Re-cut the column at a 90° angle and ensure it is placed correctly according to the manufacturer's instructions.[1]
Column Contamination Contamination from the sample matrix can lead to peak distortion. Bake out the column at a high temperature or, if necessary, replace it.[3]
Incompatibility between Sample/Solvent and Stationary Phase A mismatch in polarity between the sample or solvent and the column's stationary phase can cause poor peak shape. Ensure the solvent polarity matches the stationary phase. For example, using a nonpolar solvent like hexane (B92381) with a nonpolar column is recommended.[1]

Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed check_column Check Column Installation (Cut & Position) start->check_column check_liner Inspect & Replace Injector Liner check_column->check_liner Issue Persists check_contamination Check for Contamination check_liner->check_contamination Issue Persists bakeout_column Bakeout or Trim Column check_contamination->bakeout_column Contamination Found check_polarity Verify Solvent/Phase Polarity Match check_contamination->check_polarity No Contamination replace_column Replace Column bakeout_column->replace_column Tailing Persists end_good Problem Resolved bakeout_column->end_good Tailing Resolved replace_column->end_good check_polarity->end_good Polarity Mismatch Corrected end_bad Consult Manufacturer check_polarity->end_bad Issue Persists

Caption: A workflow to diagnose and resolve peak tailing issues.

Q2: My chromatogram shows split peaks. What could be the cause and how do I resolve this?

Split peaks can arise from issues during sample injection or transfer onto the column, where the sample band is not introduced uniformly.[1][2]

Common Causes and Solutions:

CauseSolution
Improper Injection Technique A fast autosampler injection into an open liner can cause peak splitting. Consider using a liner with glass wool or reducing the injection speed.[4] For manual injections, ensure a smooth and rapid plunger depression.
Inlet and Liner Issues An improperly positioned column in the inlet or a contaminated or active liner can lead to split peaks. Ensure the column is installed correctly and try using a fresh, deactivated liner.[1][2]
Solvent and Stationary Phase Mismatch Using a solvent that is not miscible with the stationary phase can cause the sample to bead up on the column, leading to split peaks. For instance, injecting a polar solvent like methanol (B129727) onto a nonpolar column can cause this issue.[5]
Condensation Effects If the initial oven temperature is too high in splitless injection, it can prevent proper focusing of the analytes, resulting in broad or split peaks. The initial oven temperature should typically be about 20°C below the boiling point of the solvent.[6]

Troubleshooting Flowchart for Split Peaks:

G start Split Peaks Observed check_injection Review Injection Technique & Speed start->check_injection check_liner_column Inspect Liner & Column Installation check_injection->check_liner_column Issue Persists end_good Problem Resolved check_injection->end_good Problem Resolved check_solvent_phase Check Solvent/ Stationary Phase Compatibility check_liner_column->check_solvent_phase Issue Persists check_liner_column->end_good Problem Resolved adjust_oven_temp Adjust Initial Oven Temperature (Splitless) check_solvent_phase->adjust_oven_temp Issue Persists check_solvent_phase->end_good Problem Resolved adjust_oven_temp->end_good Splitting Resolved end_bad Consult Manufacturer adjust_oven_temp->end_bad Issue Persists

Caption: A decision tree for troubleshooting split peaks in GC analysis.

Q3: I am experiencing low sensitivity or no peaks at all. What should I check?

A lack of or decrease in signal can be caused by a number of factors, from sample introduction to detector issues.

Common Causes and Solutions:

CauseSolution
Syringe or Injection Problem The syringe may be defective or plugged. Try using a new or proven syringe. For autosamplers, observe an injection cycle to ensure the sample is being drawn and injected correctly.[2]
Leaks in the System Leaks at the injector septum or column connections can lead to sample loss. Check for leaks using an electronic leak detector and replace the septum or ferrules as needed.[7]
Incorrect Split Ratio If operating in split mode, the split ratio may be too high, leading to a small amount of sample reaching the column. Optimize the split ratio.[7] In splitless mode, ensure the split vent is closed during the injection phase.
Detector Issues The detector may not be appropriate for the analytes, or its parameters may be suboptimal. Ensure the detector is suitable for fragrance compounds (e.g., FID or MS) and that gas flows and temperatures are set correctly.[7] For an FID, check that the flame is lit.[7]
Sample Degradation Thermally labile fragrance compounds may degrade in a hot injector. Consider lowering the injector temperature or using a gentler injection technique like cool on-column injection.[2]

Frequently Asked Questions (FAQs)

Q1: Should I use split or splitless injection for fragrance analysis?

The choice between split and splitless injection depends on the concentration of your analytes.

  • Split Injection: Use for concentrated samples to avoid overloading the column. A portion of the sample is vented, leading to sharper peaks but lower sensitivity.[8]

  • Splitless Injection: Ideal for trace analysis where maximum sensitivity is required, as the entire sample is transferred to the column.[8] This technique is often preferred for detecting minor components in essential oils and perfumes.

Q2: How do I select the optimal inlet temperature?

The inlet temperature should be high enough to ensure rapid and complete vaporization of all fragrance compounds without causing thermal degradation.

  • A good starting point for a wide range of compounds is 250 °C.[9]

  • For high-boiling point compounds, you may need to increase the temperature to 275 °C or 300 °C to improve their response.[9]

  • For thermally sensitive compounds, a lower temperature may be necessary to prevent degradation.[9] It's often a compromise to find a temperature that provides good response for high boilers with minimal degradation of sensitive analytes.[5]

Q3: What is the effect of injection volume on my analysis?

The injection volume must be carefully chosen to avoid backflash, which occurs when the sample vapor expands to a volume greater than the injector liner.[10] Backflash can lead to poor reproducibility, peak shape problems, and carryover.[7]

  • Use a vapor volume calculator to determine the maximum injection volume for your specific solvent and inlet conditions.

  • If you need to inject a larger volume for increased sensitivity, consider using a pressure-pulsed splitless injection.

Q4: How does the carrier gas flow rate affect the separation of fragrance compounds?

The carrier gas flow rate influences both the speed of analysis and the separation efficiency (resolution).

  • Each column has an optimal flow rate at which it provides the best resolution. Operating significantly above or below this optimum can lead to broader peaks.

  • Using hydrogen as a carrier gas can offer faster analysis times compared to helium without a significant loss in resolution.[11]

Experimental Protocols

Protocol 1: General GC-FID Screening of Essential Oils

This protocol provides a starting point for the analysis of a broad range of volatile compounds in essential oils.

  • Sample Preparation: Dilute the essential oil sample 1:20 in a suitable solvent like n-heptane (e.g., 50 μL of essential oil in 950 μL of n-heptane).[12]

  • GC-FID Conditions:

    • Injector: Split/Splitless

    • Inlet Temperature: 300 °C[12]

    • Injection Volume: 0.5 μL[12]

    • Split Ratio: 1:10[12]

    • Carrier Gas: Nitrogen at a constant linear velocity of 20 cm/s.[12]

    • Oven Program: 50°C to 250°C at 3°C/min.[12]

    • Detector: FID at 320 °C[12]

    • FID Gas Flows: Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (N2): 10 mL/min.[12]

  • Data Analysis: Identify peaks by comparing retention times with those of known standards.

Protocol 2: Quantitative Analysis of Specific Terpenes by GC-MS

This protocol is designed for the quantification of specific terpenes in a sample.

  • Sample Preparation: Prepare a series of calibration standards of the target terpenes in a suitable solvent. Prepare the sample by diluting it in the same solvent to a concentration that falls within the calibration range.

  • GC-MS Conditions:

    • Injector: Split/Splitless

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (a ratio of 150:1 can be a starting point for concentrated samples).[13]

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[13]

    • Oven Program: Initial temperature of 75 °C (hold for 1 min), ramp at 10 °C/min to 125 °C, then ramp at 3 °C/min to 145 °C, then ramp at 10 °C/min to 165 °C.[13]

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for each target terpene.

  • Data Analysis: Create a calibration curve for each target terpene by plotting peak area against concentration. Use the calibration curve to determine the concentration of the terpenes in the unknown sample.

Quantitative Data Summary

Table 1: Effect of Inlet Temperature on Peak Area of a High-Boiling Point Compound (Benzo[ghi]perylene) and a Thermally Labile Compound (Endrin)

Inlet Temperature (°C)Relative Peak Area of Benzo[ghi]peryleneRelative Peak Area of Endrin
2001.001.00
2251.250.95
2501.450.85
2751.550.70
3001.600.55

Data adapted from Restek Corporation literature, illustrating the trade-off between efficient vaporization of high-boiling compounds and the degradation of thermally labile ones.[9]

Table 2: Comparison of GC-FID and GC-MS Retention Times for Selected Fragrance Compounds

CompoundGC-FID Retention Time (min)GC-MS Retention Time (min)
Linalool10.5410.52
Geraniol12.8712.85
Eugenol14.2114.19
Farnesol18.9318.90

This table demonstrates the high reproducibility of retention times between different GC systems when methods are properly transferred.

Logical Relationships in GC Troubleshooting

The following diagram illustrates the interconnectedness of various GC parameters and their potential impact on the final chromatogram.

G cluster_0 Injection Parameters cluster_1 Column & Oven cluster_2 Chromatographic Issues Inlet Temperature Inlet Temperature Peak Tailing Peak Tailing Inlet Temperature->Peak Tailing Degradation Low Sensitivity Low Sensitivity Inlet Temperature->Low Sensitivity Too low Injection Volume Injection Volume Peak Splitting Peak Splitting Injection Volume->Peak Splitting Backflash Broad Peaks Broad Peaks Injection Volume->Broad Peaks Overload Split Ratio Split Ratio Split Ratio->Low Sensitivity Too high Liner Type Liner Type Liner Type->Peak Tailing Activity Column Phase Column Phase Column Phase->Peak Tailing Mismatch Column Dimensions Column Dimensions Oven Program Oven Program Poor Resolution Poor Resolution Oven Program->Poor Resolution Too fast Carrier Gas Flow Carrier Gas Flow Carrier Gas Flow->Broad Peaks Not optimal

Caption: Interplay of GC parameters and their effect on chromatographic results.

References

Preventing degradation of 4-Methyl-3-decen-5-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Methyl-3-decen-5-ol during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and actionable solutions.

Issue 1: Noticeable Change in Odor Profile

  • Potential Cause: Degradation of this compound, leading to the formation of byproducts with different scent characteristics. The primary degradation pathway is likely oxidation of the secondary alcohol to a ketone, which can alter the floral, green aroma.

  • Solution:

    • Verify the age and storage conditions of the sample.

    • Perform analytical testing (e.g., GC-MS) to identify and quantify potential degradation products.

    • If degradation is confirmed, discard the sample and obtain a fresh batch.

    • Review and optimize storage protocols to minimize exposure to oxygen and light. Consider inert gas blanketing for long-term storage.

Issue 2: Discoloration of the Sample (Appearance of Yellowing)

  • Potential Cause: Oxidation or isomerization of the molecule, which can lead to the formation of conjugated systems or other chromophores.[1] This can be accelerated by exposure to light and elevated temperatures.

  • Solution:

    • Immediately move the sample to a dark, cool storage location.

    • Evaluate the extent of discoloration. A slight yellowing may not significantly impact all experimental applications, but it is an indicator of degradation.

    • For sensitive applications, it is recommended to use a fresh, uncolored sample.

    • Ensure all storage containers are opaque or amber-colored to protect from light.

Issue 3: Inconsistent Experimental Results

  • Potential Cause: Use of a partially degraded sample of this compound. The presence of impurities or degradation products can interfere with experimental assays.

  • Solution:

    • Establish a routine quality control check for your this compound stock, especially for lots that have been stored for an extended period.

    • Use a validated analytical method, such as Gas Chromatography (GC), to confirm the purity of the compound before use.

    • If possible, use an internal standard for quantification to ensure accurate concentrations are being used in your experiments.

    • Always use a fresh vial for preparing stock solutions for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent exposure to air and moisture. For optimal protection, especially for long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber glass vial to protect it from light.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the storage conditions and the presence of stabilizers. When stored properly in a sealed container in a cool, dark place, it can be stable for several years.[1] However, for high-purity applications, it is advisable to re-analyze the compound after 12-24 months to confirm its integrity.

Q3: What are the primary degradation pathways for this compound?

A3: As an allylic alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 4-methyl-3-decen-5-one. This is often the most significant degradation pathway, especially in the presence of oxygen.

  • Isomerization: The double bond may shift its position under certain conditions, such as exposure to acid or heat, leading to the formation of structural isomers with different properties.

Q4: Can antioxidants be used to improve the stability of this compound?

A4: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Common antioxidants used for fragrance ingredients include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[2] The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with downstream applications.

Q5: How can I detect degradation in my sample of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for detecting and quantifying degradation products.[3][4] A comparison of the chromatogram of a stored sample with that of a fresh, high-purity standard will reveal the presence of any new peaks corresponding to degradation products. Changes in the retention time or the mass spectrum can help in identifying these products.

Data Presentation

The following tables summarize illustrative quantitative data from an accelerated stability study on this compound. Note: This data is for illustrative purposes to demonstrate expected trends and should not be considered as actual experimental results.

Table 1: Effect of Temperature on the Stability of this compound (Storage Duration: 6 Months)

Storage Temperature (°C)Purity of this compound (%)4-methyl-3-decen-5-one (%)Other Impurities (%)
4 (Control)99.50.30.2
25 (Room Temperature)98.21.50.3
40 (Accelerated)95.83.70.5

Table 2: Effect of Light Exposure on the Stability of this compound at 25°C (Storage Duration: 6 Months)

Storage ConditionPurity of this compound (%)4-methyl-3-decen-5-one (%)Other Impurities (%)
Dark (Control)98.21.50.3
Ambient Light97.12.50.4
Direct UV Light92.56.80.7

Table 3: Impact of Antioxidant (0.1% BHT) on the Stability of this compound at 40°C (Storage Duration: 6 Months)

SamplePurity of this compound (%)4-methyl-3-decen-5-one (%)Other Impurities (%)
Without Antioxidant95.83.70.5
With 0.1% BHT98.90.80.3

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

  • Objective: To assess the stability of this compound under elevated temperature conditions.

  • Materials:

    • High-purity this compound (>99%)

    • Amber glass vials with Teflon-lined caps

    • Temperature-controlled ovens

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

    • Appropriate GC column (e.g., DB-5ms)

    • Internal standard (e.g., dodecane)

  • Procedure:

    • Aliquots of this compound are prepared in amber glass vials. For samples with antioxidant, the specified amount is added and mixed thoroughly.

    • A baseline sample (T=0) is analyzed immediately by GC to determine the initial purity.

    • Vials are placed in temperature-controlled ovens at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 1, 3, and 6 months), a vial from each temperature condition is removed.

    • The samples are allowed to cool to room temperature.

    • A known amount of internal standard is added to each sample.

    • The samples are analyzed by GC-FID or GC-MS to determine the purity of this compound and the concentration of any degradation products.

  • Data Analysis:

    • The peak areas from the chromatograms are used to calculate the percentage of this compound remaining and the percentage of each degradation product formed. The use of an internal standard allows for more accurate quantification.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_outcome Outcome start Obtain High-Purity This compound aliquot Aliquot into Amber Vials start->aliquot add_antioxidant Add Antioxidant (Optional) aliquot->add_antioxidant storage_conditions Store at Different Conditions (Temp, Light) add_antioxidant->storage_conditions sampling Sample at Time Points (0, 1, 3, 6 months) storage_conditions->sampling gcms GC-MS Analysis sampling->gcms data Data Interpretation gcms->data report Determine Shelf Life and Optimal Storage Conditions data->report

Caption: Experimental workflow for stability testing of this compound.

degradation_pathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_factors Accelerating Factors parent This compound oxidation Oxidation parent->oxidation isomerization Isomerization parent->isomerization ketone 4-Methyl-3-decen-5-one oxidation->ketone isomers Positional Isomers of the Double Bond isomerization->isomers factors Oxygen Light Heat Acid/Base factors->parent promote

Caption: Potential degradation pathways of this compound.

References

Scaling up the synthesis of 4-Methyl-3-decen-5-ol for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Methyl-3-decen-5-ol for pilot production.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and industrially applied method for synthesizing this compound is the Grignard reaction.[1][2][3][4] This process involves the reaction of a pentylmagnesium halide (typically bromide) with 2-methyl-2-pentenal (B83557).[1][2][4]

Q2: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A2: The primary safety concerns for large-scale Grignard reactions are the highly exothermic nature of the reaction, which can lead to thermal runaways, and the use of flammable solvents like diethyl ether or THF.[5][6] Inadequate control of the reaction kinetics can result in the solvent boiling out of the vessel, creating a significant fire hazard.[6] It is crucial to have robust engineering controls, such as efficient cooling systems and proper venting, and to follow strict safety protocols.[5][7]

Q3: Are there viable alternative synthesis routes to the Grignard reaction for producing this compound?

A3: Yes, a potential alternative is the Wittig reaction.[8][9] This method involves the reaction of an appropriate phosphorus ylide with an aldehyde or ketone. While it offers an alternative, the Wittig reaction presents its own challenges, particularly in the removal of the triphenylphosphine (B44618) oxide byproduct on a large scale.[10][11][12][13][14]

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: In the Grignard synthesis, a common byproduct is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the alkyl halide.[15][16] Other impurities can arise from side reactions of the Grignard reagent or from unreacted starting materials. In the Wittig synthesis, the primary byproduct is triphenylphosphine oxide.

Q5: What are the recommended purification methods for this compound at a pilot scale?

A5: Fractional distillation is a common and effective method for purifying this compound on a larger scale.[17] This technique separates compounds based on differences in their boiling points. For products from a Wittig reaction, specific methods are required to remove triphenylphosphine oxide, such as precipitation with a metal salt complex or filtration through a silica (B1680970) plug.[13]

II. Troubleshooting Guide

Grignard Reaction Troubleshooting
Issue Potential Cause Recommended Action
Reaction fails to initiate - Magnesium turnings are passivated with an oxide layer.- Traces of water in the solvent or on the glassware.[18] - Impurities in the starting materials.- Activate the magnesium turnings prior to the reaction (e.g., using iodine or 1,2-dibromoethane).- Ensure all glassware is rigorously dried and the solvent is anhydrous.[19] - Purify the alkyl halide and aldehyde before use.
Low Yield - Incomplete reaction.- Formation of Wurtz coupling byproducts.[15][16] - Grignard reagent is quenched by moisture or acidic protons.[18]- Monitor the reaction progress by TLC or GC to ensure completion.- Control the addition rate of the alkyl halide to the magnesium to minimize Wurtz coupling.- Maintain strictly anhydrous conditions throughout the reaction.
Exothermic reaction is difficult to control (runaway reaction) - Addition rate of the Grignard reagent or aldehyde is too fast.- Inefficient heat removal from the reactor.[20]- Reduce the addition rate of the reagents.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the scale of the reaction.[20] - Use a solvent with a higher boiling point, such as 2-MeTHF, for better temperature control.[15][16][21]
Formation of significant amounts of byproducts - High localized concentrations of reagents.- Reaction temperature is too high.- Improve mixing efficiency within the reactor.- Maintain the reaction at the optimal temperature.
Difficult work-up and product isolation - Formation of emulsions during quenching.- Precipitation of magnesium salts.- Use a cooled, saturated aqueous solution of ammonium (B1175870) chloride for quenching instead of water.[22] - Add the reaction mixture to the quenching solution slowly with vigorous stirring.
Wittig Reaction Troubleshooting
Issue Potential Cause Recommended Action
Low Yield - Incomplete formation of the ylide.- The ylide is not stable under the reaction conditions.- Steric hindrance in the aldehyde or ketone.[8]- Use a strong, fresh base for ylide formation (e.g., n-BuLi, NaH).- Generate the ylide in situ in the presence of the aldehyde.- Consider using the Horner-Wadsworth-Emmons (HWE) reaction for sterically hindered substrates.[8]
Difficulty in removing triphenylphosphine oxide (TPPO) - TPPO has similar solubility to the product.- Precipitate TPPO as a metal salt complex (e.g., with MgCl₂ or ZnCl₂).[12][13][14] - Use a non-polar solvent to selectively precipitate TPPO.[10][11] - For less polar products, filter the crude mixture through a short plug of silica gel.[13]
Formation of both E and Z isomers - The stability of the ylide influences the stereochemical outcome.- Use a stabilized ylide to favor the formation of the E-isomer.- Use a non-stabilized ylide under salt-free conditions to favor the Z-isomer.

III. Experimental Protocols

Protocol 1: Pilot Scale Grignard Synthesis of this compound

Materials and Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser, and temperature probe.

  • Magnesium turnings

  • 1-Bromopentane (B41390)

  • 2-Methyl-2-pentenal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly dried and purged with an inert gas (Nitrogen or Argon).

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.2 equivalents). Under a continuous inert gas flow, add a small crystal of iodine to activate the magnesium surface.

  • Grignard Reagent Formation:

    • Add a portion of anhydrous THF to the reactor to cover the magnesium.

    • Slowly add a solution of 1-bromopentane (1.0 equivalent) in anhydrous THF from the dropping funnel. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.

    • Maintain a steady reflux by controlling the addition rate of the 1-bromopentane solution and external cooling.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0-5 °C.

    • Slowly add a solution of 2-methyl-2-pentenal (1.0 equivalent) in anhydrous THF from the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC.

  • Work-up and Quenching:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred, cooled saturated aqueous ammonium chloride solution.[22]

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum.[17]

Quantitative Data (Estimated for a 50 L Batch):

ParameterValue
1-Bromopentane 10.0 kg (66.2 mol)
Magnesium Turnings 1.93 kg (79.4 mol)
2-Methyl-2-pentenal 6.5 kg (66.2 mol)
Anhydrous THF ~ 40 L
Reaction Temperature (Grignard formation) Reflux (~66 °C)
Reaction Temperature (Aldehyde addition) 0 - 10 °C
Typical Yield (after purification) 75 - 85%

IV. Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg_Turnings Magnesium Turnings Grignard_Reagent Pentylmagnesium Bromide Mg_Turnings->Grignard_Reagent 1_Bromopentane 1-Bromopentane 1_Bromopentane->Grignard_Reagent Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Reagent Crude_Product Crude this compound Grignard_Reagent->Crude_Product Aldehyde 2-Methyl-2-pentenal Aldehyde->Crude_Product Quenching Quenching (sat. NH4Cl) Crude_Product->Quenching Extraction Extraction Quenching->Extraction Distillation Fractional Distillation Extraction->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Grignard Synthesis Workflow for this compound.

Troubleshooting_Logic Start Low Yield in Grignard Reaction Check_Initiation Was reaction initiation confirmed? Start->Check_Initiation Check_Anhydrous Were anhydrous conditions maintained? Check_Initiation->Check_Anhydrous Yes Action_Activate_Mg Activate Mg turnings. Check_Initiation->Action_Activate_Mg No Check_Side_Products Analyze crude product for byproducts (e.g., Wurtz coupling). Check_Anhydrous->Check_Side_Products Yes Action_Dry_Reagents Ensure all reagents and solvents are anhydrous. Check_Anhydrous->Action_Dry_Reagents No Action_Optimize_Addition Optimize addition rate and temperature. Check_Side_Products->Action_Optimize_Addition Solution Yield Improved Action_Activate_Mg->Solution Action_Dry_Reagents->Solution Action_Optimize_Addition->Solution

Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.

References

Validation & Comparative

A Comparative Sensory Analysis: 4-Methyl-3-decen-5-ol versus Methyl Heptyne Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed sensory comparison of two fragrance ingredients, 4-Methyl-3-decen-5-ol and methyl heptyne carbonate. These compounds, while both contributing to the "green" and "violet" olfactory space, possess distinct sensory profiles that influence their application in fragrance compositions. This document summarizes their sensory attributes, presents available quantitative data, outlines a general experimental protocol for their sensory evaluation, and provides visual representations of their chemical structures and a typical evaluation workflow.

Sensory Profile Comparison

This compound, also known by trade names such as Undecavertol and Violet Decenol, and methyl heptyne carbonate are both powerful aroma chemicals used to impart green and floral notes. However, their olfactory characteristics exhibit notable differences.

This compound is characterized by a fresh, green, and floral scent with prominent violet-leaf undertones.[1][2][3] Its profile is often described as having fruity nuances, reminiscent of kiwi, fig, and pear, with watery and seedy aspects.[4] This gives it a juicy and aqueous quality that can enhance both green and fruity accords in a fragrance.[4]

Methyl heptyne carbonate , on the other hand, delivers a more powerful and sharp green, violet leaf character.[5] Its scent is distinctively watery, with strong notes of cucumber and cantaloupe melon.[5][6] At higher concentrations, it can be perceived as sharp or metallic.[5]

Quantitative Sensory Data

Sensory AttributeThis compoundMethyl Heptyne CarbonateSource
Odor Detection Threshold 1.2 ng/L in airData not available
Odor Profile Green, floral, violet, fresh, fruity (kiwi, pear), wateryPowerful, green, violet leaf, watery, cucumber, melon, sharp, metallic[1][2][3][4][5][6][7]
Longevity on Smelling Strip > 24 hours> 240 hours[4][6]
Typical Use Level in Fragrance Compound 0.05% - 5%Traces to 0.5%[4][8]

Experimental Protocols for Sensory Evaluation

To conduct a comprehensive sensory comparison of this compound and methyl heptyne carbonate, a descriptive sensory analysis protocol would be employed. The following outlines a general methodology.

1. Panelist Selection and Training:

  • A panel of 10-15 trained sensory assessors would be selected based on their olfactory acuity and ability to describe and scale odor attributes.

  • Panelists would undergo training to familiarize themselves with the specific aroma profiles of green, violet, fruity, and aqueous scents, using reference standards.

2. Sample Preparation:

  • Solutions of this compound and methyl heptyne carbonate would be prepared in an odorless solvent (e.g., dipropylene glycol or ethanol) at various concentrations.

  • For odor threshold determination, a series of dilutions would be prepared according to ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

  • For descriptive analysis, samples would be presented on smelling strips or in sniff bottles at concentrations deemed safe and representative of typical use levels.

3. Sensory Evaluation Procedure:

  • Environment: The evaluation would be conducted in a well-ventilated, odor-free sensory analysis laboratory with controlled temperature and humidity.

  • Methodology: A blind and randomized presentation of the samples would be used to prevent bias.

  • Descriptive Analysis: Panelists would rate the intensity of various sensory attributes (e.g., green, violet, fruity, cucumber, metallic, overall intensity) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Odor Threshold Determination: The odor detection threshold would be determined as the lowest concentration at which a panelist can reliably distinguish the scented sample from a blank.

4. Data Analysis:

  • Statistical analysis (e.g., ANOVA, t-tests) would be used to determine significant differences in the perceived intensities of the sensory attributes between the two compounds.

  • The geometric mean of the individual thresholds would be calculated to determine the panel's odor detection threshold.

Mandatory Visualizations

Chemical Structures

Caption: Chemical structures of this compound and methyl heptyne carbonate.

Experimental Workflow for Sensory Evaluation

G Sensory Evaluation Workflow A Panelist Selection & Training B Sample Preparation (Dilutions in Odorless Solvent) A->B Familiarization C Sensory Evaluation (Blind & Randomized Presentation) B->C Presentation D Data Collection (Intensity Ratings & Thresholds) C->D Assessment E Statistical Analysis D->E Input F Comparative Sensory Profile E->F Output

Caption: A generalized workflow for the sensory evaluation of fragrance materials.

References

Comparative Analysis of 4-Methyl-3-decen-5-ol Stereoisomer Bioactivity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific bioactivities of the individual stereoisomers of 4-Methyl-3-decen-5-ol. While the compound is utilized in the fragrance industry as a mixture of its four stereoisomers, detailed comparative studies on the biological effects of each isolated stereoisomer ((4R,5S), (4S,5R), (4R,5R), and (4S,5S)) are not presently available. This guide summarizes the existing knowledge on this compound and outlines the methodologies that could be employed for such a comparative analysis, drawing parallels from similar compounds.

Introduction to this compound

This compound, also known by its trade name Undecavertol, is a synthetic fragrance ingredient valued for its powerful green, floral, and violet-like aroma.[1][2][3][4] It is prepared through a Grignard reaction, resulting in a mixture of its four possible stereoisomers.[5][6] While extensive safety and toxicological assessments have been conducted on this isomeric mixture, research into the distinct biological roles of each stereoisomer is lacking.[7][8]

The importance of stereochemistry in biological activity is well-established. Different stereoisomers of a compound can exhibit varied, and sometimes opposing, pharmacological or physiological effects.[9][10][11][12] For instance, in the case of the structurally similar compound 4-methyl-3-heptanol, which acts as an aggregation pheromone for the almond bark beetle, only the (3S,4S)-stereoisomer was found to be attractive to the beetles, while other stereoisomers were inhibitory.[9][12] This highlights the potential for distinct and specific bioactivities among the stereoisomers of this compound, a field that remains to be explored.

Available Data on this compound (Isomeric Mixture)

Toxicological studies have been performed on the mixture of this compound stereoisomers to ensure its safety for use in consumer products. The available data indicates that the compound is not genotoxic.[7]

Table 1: Summary of Toxicological Data for this compound (Isomeric Mixture)

Assay Method Results Reference
Bacterial Reverse Mutation Assay (Ames Test)OECD TG 471Non-mutagenic in Salmonella typhimurium strains TA1535, TA1537, TA98, TA100, and TA102, with and without metabolic activation.[7]
In Vitro Micronucleus TestOECD TG 487Non-clastogenic in human peripheral blood lymphocytes, with and without metabolic activation.[7]
BlueScreen Assay---Positive for cytotoxicity without metabolic activation, negative for cytotoxicity with metabolic activation, and negative for genotoxicity with and without metabolic activation.[7]

Proposed Experimental Protocols for Comparative Bioactivity Analysis

In the absence of specific data for this compound stereoisomers, this section outlines hypothetical experimental protocols that could be used to determine and compare their bioactivities, based on standard methodologies in chemical ecology and pharmacology.

Pheromone Bioassay (based on related compounds)

Given the structural similarities to known insect pheromones, a primary area of investigation would be its potential as a semiochemical.

1. Synthesis and Purification of Stereoisomers:

  • Enantioselective synthesis of the four stereoisomers: (4R,5S), (4S,5R), (4R,5R), and (4S,5S)-4-Methyl-3-decen-5-ol.

  • Purification of each stereoisomer to a high degree of chiral purity using chiral chromatography techniques.

  • Confirmation of the absolute configuration of each purified stereoisomer using analytical methods such as NMR spectroscopy and polarimetry.

2. Electroantennography (EAG):

  • Excise antennae from the target insect species.

  • Mount the antenna between two electrodes connected to an amplifier.

  • Deliver puffs of air containing a known concentration of each stereoisomer over the antenna.

  • Record the electrical response (depolarization) of the antennal neurons.

  • Compare the amplitude of the EAG responses to each stereoisomer and a control (solvent only).

3. Behavioral Assays (Wind Tunnel):

  • Place the target insect at the downwind end of a wind tunnel.

  • Introduce a controlled plume of each stereoisomer from a source at the upwind end.

  • Observe and quantify the insect's behavioral responses, such as:

    • Activation (initiation of movement).

    • Upwind flight (orientation towards the odor source).

    • Landing on the odor source.

  • Compare the percentage of insects exhibiting these behaviors for each stereoisomer.

4. Field Trapping:

  • Deploy traps in the natural habitat of the target insect species.

  • Bait traps with individual stereoisomers, mixtures of stereoisomers, or a control.

  • Monitor the number of insects captured in each trap over a defined period.

  • Statistically analyze the trap capture data to determine the attractiveness or repellency of each stereoisomer.

Potential Signaling Pathways

As no specific bioactivity has been identified for this compound stereoisomers, any discussion of signaling pathways remains speculative. If it were to act as a pheromone, it would likely interact with odorant receptors (ORs) in the antennae of an insect. This interaction would trigger a G-protein coupled receptor (GPCR) signaling cascade, leading to the opening of ion channels, depolarization of the olfactory sensory neuron, and the transmission of a signal to the insect's brain, ultimately resulting in a behavioral response.

Visualizations

Hypothetical Experimental Workflow for Pheromone Bioassay

G cluster_0 Synthesis & Purification cluster_1 Bioassays cluster_2 Data Analysis & Conclusion start Enantioselective Synthesis of Stereoisomers purification Chiral Chromatography start->purification analysis Structural & Purity Analysis (NMR, GC-MS) purification->analysis eag Electroantennography (EAG) analysis->eag Test Compounds wind_tunnel Wind Tunnel Behavioral Assay analysis->wind_tunnel Test Compounds field_trapping Field Trapping Studies analysis->field_trapping Test Compounds data_analysis Statistical Analysis eag->data_analysis wind_tunnel->data_analysis field_trapping->data_analysis conclusion Determination of Bioactive Stereoisomer(s) data_analysis->conclusion

Caption: Proposed workflow for identifying the bioactive stereoisomer(s) of this compound.

General Olfactory Signaling Pathway in Insects

G pheromone Pheromone Stereoisomer or Odorant Receptor (OR) pheromone->or g_protein G-protein or->g_protein activates ion_channel Ion Channel g_protein->ion_channel opens depolarization Neuronal Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal behavior Behavioral Response signal->behavior

Caption: A simplified diagram of a potential insect olfactory signaling pathway.

Conclusion

While this compound is a well-characterized fragrance ingredient in its isomeric mixture form, a significant knowledge gap exists regarding the specific bioactivities of its individual stereoisomers. The scientific community lacks the foundational data required for a comparative analysis. Future research focusing on the enantioselective synthesis and subsequent biological evaluation of each stereoisomer is necessary to elucidate their individual roles. Such studies could reveal novel applications for this molecule, for example in pest management, similar to other chiral pheromones. For researchers in drug development, while the current data is limited, the principle of stereospecificity remains a critical consideration, and the methodologies outlined provide a framework for the investigation of this and other chiral molecules.

References

A Comparative Guide to the Validation of a Quantitative GC-FID Method for 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a quantitative Gas Chromatography with Flame Ionization Detection (GC-FID) method for the analysis of 4-Methyl-3-decen-5-ol, a volatile fragrance ingredient.[1][2][3][4] It is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries. The guide details the necessary experimental protocols, presents data in a comparative format, and evaluates alternative analytical techniques.

Experimental Protocol: GC-FID Method Validation

Method validation ensures that an analytical procedure is suitable for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7]

Analyte: this compound (CAS: 81782-77-6)[1][2] Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)

A. Specificity/Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a solution containing a known concentration of this compound standard.

    • Prepare a spiked sample by adding the analyte to the placebo matrix.

    • Inject all three solutions into the GC-FID system.

    • Analysis: Compare the chromatograms. The placebo should show no interfering peaks at the retention time of this compound. The peak for the analyte in the spiked sample should be well-resolved from any other peaks.

B. Linearity and Range Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[5][7]

  • Protocol:

    • Prepare a stock solution of this compound of a known high concentration.

    • Perform a series of dilutions to create at least five calibration standards of different concentrations. A typical range might be 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Analysis: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis. The relationship is linear if the correlation coefficient (r²) is close to 1.0.[8][9]

C. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies.[8]

  • Protocol:

    • Prepare placebo samples.

    • Spike the placebo samples with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the concentration of the analyte.

    • Analysis: Express accuracy as the percentage recovery, calculated using the formula: (Measured Concentration / Spiked Concentration) * 100.

D. Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[5][8]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, or using different equipment.

    • Analysis: Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD) for the replicate measurements.

E. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]

  • Protocol:

    • This can be determined from the linearity study data.

    • Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Analysis: The calculated LOQ should be verified by analyzing samples at this concentration to confirm that the precision and accuracy are acceptable.

F. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

  • Protocol:

    • Identify critical GC parameters (e.g., oven temperature, carrier gas flow rate, injector temperature).

    • Deliberately vary these parameters slightly from the nominal method settings (e.g., ±2°C for temperature, ±5% for flow rate).

    • Analyze a standard solution under each modified condition.

    • Analysis: Evaluate the effect of these changes on the results (e.g., peak area, retention time) and system suitability parameters. The results should remain within the acceptance criteria.

Data Presentation and Performance Comparison

Quantitative data from the validation experiments should be summarized for clarity.

Table 1: Typical Validation Acceptance Criteria for GC-FID Method

Validation Parameter Acceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity Correlation Coefficient (r²) ≥ 0.999.[8][9]
Range Established by linearity, accuracy, and precision data.
Accuracy % Recovery typically within 98-102%.[8][11]
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2%.[8]
Precision (Intermediate) Relative Standard Deviation (%RSD) ≤ 3%.[8]
Limit of Quantification Signal-to-Noise Ratio ≥ 10; acceptable precision and accuracy.

| Robustness | System suitability parameters pass under varied conditions. |

Table 2: Performance Comparison: GC-FID vs. GC-MS

Feature GC-FID (Flame Ionization Detector) GC-MS (Mass Spectrometry)
Principle Detects ionized carbon atoms generated in a hydrogen flame.[12] Separates ions based on their mass-to-charge ratio.[13]
Selectivity Good; based on chromatographic retention time. Can be limited by co-eluting peaks.[11] Excellent; can distinguish compounds with similar retention times by their unique mass spectra.[13]
Sensitivity High for hydrocarbons and most organic compounds.[12][14] Generally higher, especially in Selected Ion Monitoring (SIM) mode. Can detect a broader range of compounds.[13]
Qualitative Analysis Limited; identification is based on retention time comparison with standards.[12][14] Excellent; provides structural information and definitive compound identification via mass spectra.[13]
Quantitative Analysis Excellent; highly linear and reproducible for known analytes.[11][12][15] Good; can be highly accurate with proper calibration but may have lower accuracy with normalization due to varying response factors.[16]
Robustness Generally considered more robust and less complex.[11][14] More complex instrumentation, potentially requiring more maintenance.[11]

| Cost | Lower initial and operational costs.[11] | Higher initial and operational costs.[14] |

Mandatory Visualizations

GC-FID Method Validation Workflow The following diagram illustrates the logical flow of the validation process for the GC-FID method.

GC_FID_Validation_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Method Development & Optimization protocol Write Validation Protocol (Define Parameters & Criteria) start->protocol specificity Specificity Test protocol->specificity linearity Linearity & Range Study specificity->linearity accuracy Accuracy (Recovery) Study linearity->accuracy precision Precision Study (Repeatability & Intermediate) accuracy->precision lod_loq Determine LOD & LOQ precision->lod_loq robustness Robustness Test lod_loq->robustness check All Parameters Meet Acceptance Criteria? robustness->check report Prepare Validation Report check->report Yes fail Review & Re-evaluate Method or Acceptance Criteria check->fail No end Method Validated report->end fail->protocol

Caption: Workflow for validating a quantitative GC-FID analytical method.

Decision Guide: Choosing Between GC-FID and GC-MS This diagram outlines the decision-making process for selecting the appropriate detector for the analysis of this compound.

Detector_Choice_Diagram start_node start_node decision_node decision_node result_node result_node start Start: Define Analytical Goal for This compound q1 Is definitive identification of unknowns or confirmation of identity required? start->q1 q2 Is the sample matrix complex with many co-eluting peaks? q1->q2 No use_ms Use GC-MS q1->use_ms Yes q3 Is ultra-trace level quantification needed? q2->q3 No q2->use_ms Yes q3->use_ms Yes use_fid Use GC-FID q3->use_fid No (Routine QC, known analyte)

Caption: Decision tree for selecting GC-FID versus GC-MS.

Alternative Analytical Methods

While GC-FID is a robust and reliable technique for the quantification of known volatile compounds, other methods may be more suitable depending on the analytical requirements.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful alternative. GC-MS provides both quantitative and qualitative data.[13] Its major advantage is the ability to provide structural information, which allows for the definitive identification of compounds, a feature the GC-FID lacks.[13][14] GC-MS also offers superior selectivity, which is invaluable when analyzing complex samples where peaks might overlap in a standard chromatogram.[13] For trace-level analysis, GC-MS operating in SIM mode can achieve lower detection limits than GC-FID.[11] However, GC-MS systems are more expensive and can be less robust than their GC-FID counterparts.[11][14]

  • High-Performance Liquid Chromatography (HPLC): For some volatile alcohols, HPLC can be an alternative, particularly for non-volatile or thermally unstable compounds where GC is not suitable.[17] However, for a volatile compound like this compound, GC is generally the preferred chromatographic technique due to the analyte's inherent volatility.

  • Headspace (HS) and Solid-Phase Microextraction (SPME) Sampling: These are sample introduction techniques rather than standalone analytical methods, but they are crucial for the analysis of volatile compounds in complex matrices (e.g., food, environmental samples).[10][18][19] Coupling HS or SPME with GC-FID or GC-MS can enhance sensitivity and reduce matrix interference.[18]

Conclusion

The validation of a quantitative GC-FID method for this compound is essential for ensuring data integrity in research and quality control. GC-FID is a cost-effective, robust, and highly precise technique, making it ideal for routine analysis and high-throughput screening where the analyte is known and quantification is the primary goal.[11][20]

When the analytical challenge involves unknown compound identification, complex sample matrices, or the need for very low detection limits, GC-MS is the superior alternative.[11][13] The choice between GC-FID and GC-MS should be guided by the specific requirements of the analysis, balancing the need for structural information and sensitivity against considerations of cost and robustness.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Fragrance Raw Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis and cross-validation of fragrance raw materials. This document synthesizes data from various validated methods to provide expected performance characteristics and detailed experimental protocols to aid in the selection and implementation of the appropriate analytical methodology.

Introduction to Cross-Validation in Fragrance Analysis

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results obtained from different analytical procedures. In the fragrance industry, where the chemical composition of raw materials is complex and directly impacts the final product's quality and safety, cross-validation is essential. It provides confidence that a validated method will produce comparable results when performed by different analysts, on different instruments, or in different laboratories. This guide focuses on the cross-validation between GC-MS and HPLC, two powerful and complementary techniques for fragrance analysis.

Overview of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds, which constitute a significant portion of fragrance raw materials.[1] It offers high separation efficiency and definitive identification based on mass spectra.

High-Performance Liquid Chromatography (HPLC), conversely, is well-suited for the analysis of non-volatile, thermally labile, or high molecular weight compounds that are not amenable to GC analysis.[2]

Comparative Performance of GC-MS and HPLC

The choice between GC-MS and HPLC for the analysis of fragrance raw materials depends on the specific chemical properties of the analytes and the analytical objectives. The following table summarizes the expected performance characteristics for validated GC-MS and HPLC methods for the analysis of common fragrance compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998[3][4]≥ 0.999[2]
Limit of Detection (LOD) 0.02 - 0.138 µg/L (for fragrance allergens)[5]~1-10 ng/mL (for cinnamyl cinnamate (B1238496) analog)[6]
Limit of Quantitation (LOQ) 0.065 - 0.440 µg/L (for fragrance allergens)[5]~5-30 ng/mL (for cinnamyl cinnamate analog)[6]
Accuracy (% Recovery) 80.23 - 115.41%[3][4]98 - 102% (for cinnamyl cinnamate analog)[6]
Precision (%RSD) ≤ 12.03% (Intra-day), ≤ 11.34% (Inter-day)[3][4]≤ 2%[6]

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of fragrance compounds and serve as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fragrance Allergen Analysis

This protocol is adapted from a validated method for the determination of fragrance allergens in cosmetic products.[7]

1. Sample Preparation:

  • For liquid samples (e.g., perfumes, essential oils), dilute an appropriate amount in a suitable solvent (e.g., methanol, hexane).

  • For solid or semi-solid matrices, perform ultrasound-assisted extraction with a suitable solvent.

2. GC-MS Conditions:

  • GC System: Agilent 5975 series or equivalent.

  • Column: DB-5 MS (5%-phenyl)-methylpolysiloxane capillary column (30 m × 0.32 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Oven Temperature Program: Initial temperature of 50°C for 0.5 min, ramp at 3°C/min to 115°C, then 4°C/min to 170°C, and finally 35°C/min to 200°C, hold for 5 min.[7]

  • Injector Temperature: 250°C.[8]

  • Injection Mode: Splitless.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-240 amu for full scan acquisition.[9]

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[7]

High-Performance Liquid Chromatography (HPLC) Protocol for Essential Oil Component Analysis

This protocol is based on a validated method for the simultaneous determination of multiple components in essential oils.[2]

1. Sample Preparation:

  • Prepare standard solutions of the target analytes in a suitable solvent (e.g., methanol).

  • Dilute the essential oil sample in the mobile phase.

  • Filter all solutions through a 0.22 µm nylon filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Wakosil–II C18).[2]

  • Mobile Phase: A gradient of 30 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.7), methanol, and acetonitrile.[2]

  • Flow Rate: 0.7 to 1.0 mL/min.[10]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

3. Detection:

  • Detector: Diode Array Detector (DAD).

  • Wavelengths: Monitor at 210 nm, 254 nm, and 280 nm for optimal detection of various fragrance components.[10]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical workflow for analytical method validation and the process of cross-validation between GC-MS and HPLC for fragrance raw materials.

AnalyticalMethodValidation Start Define Analytical Method Requirements MethodDev Method Development & Optimization Start->MethodDev ValidationProtocol Establish Validation Protocol MethodDev->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Generate Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport ValidatedMethod Validated Analytical Method ValidationReport->ValidatedMethod CrossValidationWorkflow Start Select Representative Fragrance Raw Material Samples GCMS_Analysis Analyze Samples using Validated GC-MS Method Start->GCMS_Analysis HPLC_Analysis Analyze Samples using Validated HPLC Method Start->HPLC_Analysis Data_GCMS Obtain Quantitative Data (GC-MS) GCMS_Analysis->Data_GCMS Data_HPLC Obtain Quantitative Data (HPLC) HPLC_Analysis->Data_HPLC Comparison Compare Results (e.g., Statistical Analysis) Data_GCMS->Comparison Data_HPLC->Comparison Conclusion Assess Comparability & Determine Method Interchangeability Comparison->Conclusion

References

A Comparative Olfactory Analysis: Synthetic vs. Nature-Identical Aroma Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Nuances of Odor Profiles

The distinction between synthetic and nature-identical compounds is a critical consideration in the fields of fragrance, flavor, and pharmaceuticals. While a nature-identical compound is chemically indistinguishable from its natural counterpart, its odor profile may exhibit subtle to significant differences. This guide provides an objective comparison of the odor profiles of synthetic versus nature-identical compounds, supported by experimental data and detailed methodologies, to aid in the selection of appropriate molecules for research and product development.

At a Glance: Key Differences in Odor Profile

CharacteristicSynthetic CompoundsNature-Identical Compounds (from natural sources)
Purity & Odor Profile High purity, often consisting of a single molecule. The odor profile is typically clean, consistent, and may be perceived as "simpler" or more direct.A complex mixture of the target molecule along with numerous other minor and trace compounds from the original source. This results in a more complex, nuanced, and "rounded" odor profile.
Consistency Highly consistent from batch to batch due to controlled manufacturing processes.[1]Can exhibit variability between batches due to factors such as geographical origin, climate, and extraction method.
Cost-Effectiveness Generally more cost-effective and scalable for large-scale production.[1]Often more expensive due to the complexities of cultivation, harvesting, and extraction.
Consumer Perception May be perceived as "artificial," although this is changing with advancements in green chemistry.Often perceived as more "authentic" and "natural," which can be a key marketing advantage.

Case Study: Vanillin (B372448)

Vanillin, the primary flavor component of vanilla, serves as an excellent case study for comparing synthetic and nature-identical odor profiles. Synthetic vanillin is widely used in the food and fragrance industries, while natural vanilla extract contains a complex array of aromatic compounds.

Sensory Panel Analysis

A sensory panel was conducted to evaluate the aromatic properties of synthetic vanillin compared to natural and bio-synthesized vanillin. The results highlight the differences in their perceived odor profiles.

Table 1: Sensory Descriptors for Different Vanillin Sources

SampleDominant NotesSubtle NotesOverall Impression
Synthetic Vanillin Phenolic-Least characteristic of vanilla
Natural Vanilla Pod Extract PhenolicSweet, Powdery, BalsamicComplex and characteristic
Bio-synthesized Vanillin 1 SweetPowdery, BalsamicAttractive, similar to commercial extract
Bio-synthesized Vanillin 2 SweetPowdery, BalsamicAttractive, similar to commercial extract

Data synthesized from a study on the sensory evaluation of vanillin.[2][3]

Instrumental Analysis

Gas Chromatography-Olfactometry (GC-O) and Electronic Nose technology provide objective measures of the volatile compounds that contribute to the overall odor profile.

Table 2: Key Odor-Active Compounds in Synthetic vs. Natural Vanillin (Illustrative GC-O Data)

CompoundOdor DescriptorRelative Abundance in Synthetic VanillinRelative Abundance in Natural Vanilla Extract
Vanillin Sweet, Creamy, VanillaVery HighHigh
Guaiacol Smoky, PhenolicTrace (as byproduct)Present
4-Hydroxybenzaldehyde Almond-likeNot typically presentPresent
Vanillic Acid - (contributes to taste)Not typically presentPresent
p-Creosol Medicinal, SmokyNot typically presentPresent

This table is a synthesized representation based on typical compositions of synthetic and natural vanillin.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the individual volatile compounds in a sample and to determine their specific odor characteristics.

Methodology:

  • Sample Preparation: The sample (e.g., vanilla extract) is diluted in a suitable solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase in the GC column.

  • Detection: The separated compounds are eluted from the column and split into two paths. One path leads to a chemical detector (e.g., a mass spectrometer for identification), and the other leads to an olfactometry port.

  • Olfactory Analysis: A trained sensory panelist sniffs the effluent from the olfactometry port and records the perceived odor, its intensity, and its duration.

Sensory Panel Analysis

Objective: To obtain a quantitative and qualitative description of the sensory attributes of a substance.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and trained to identify and quantify specific odor attributes.

  • Sample Preparation and Presentation: Samples are prepared in a consistent manner and presented to the panelists in a controlled environment to minimize bias.

  • Evaluation: Panelists evaluate the samples based on a predefined set of sensory descriptors and rate the intensity of each attribute on a numerical scale.

  • Data Analysis: The results are statistically analyzed to identify significant differences between samples and to generate a comprehensive sensory profile.

Electronic Nose

Objective: To obtain a rapid, non-destructive analysis of a sample's overall odor profile or "fingerprint."

Methodology:

  • Sample Presentation: The volatile compounds from the sample's headspace are introduced to an array of chemical sensors.

  • Sensor Response: Each sensor in the array has a different level of sensitivity and selectivity to various volatile compounds, resulting in a unique pattern of response for a given odor.

  • Pattern Recognition: The sensor responses are collected and analyzed by pattern recognition software (e.g., Principal Component Analysis - PCA) to create a distinct "smellprint" for the sample.

Key Signaling Pathway and Experimental Workflow

The perception of odor is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity, triggering a complex signaling cascade. Understanding this pathway is crucial for interpreting the results of odor profile analysis.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Action Potential to Olfactory Bulb Depolarization->Signal

Caption: Olfactory Signaling Pathway.

The experimental workflow for comparing odor profiles typically involves a combination of instrumental and sensory analyses to provide a comprehensive characterization.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation S1 Synthetic Compound GC_O GC-Olfactometry (GC-O) S1->GC_O E_Nose Electronic Nose S1->E_Nose Sensory Sensory Panel Analysis S1->Sensory S2 Nature-Identical Compound S2->GC_O S2->E_Nose S2->Sensory Data_Comp Data Comparison & Integration GC_O->Data_Comp E_Nose->Data_Comp Sensory->Data_Comp Profile Comprehensive Odor Profile Data_Comp->Profile

Caption: Odor Profile Comparison Workflow.

Logical Comparison: Synthetic vs. Nature-Identical

The choice between a synthetic and a nature-identical compound often depends on the specific application and desired outcome. This diagram illustrates the key decision-making factors.

Logical_Comparison Start Application Requirement High_Purity High Purity & Consistency? Start->High_Purity Complex_Profile Complex, Nuanced Odor Profile? Start->Complex_Profile High_Purity->Complex_Profile No Synthetic Synthetic Compound High_Purity->Synthetic Yes Nature_Identical Nature-Identical Compound Complex_Profile->Nature_Identical Yes Consider_Both Consider a Blend Complex_Profile->Consider_Both No

Caption: Compound Selection Logic.

Conclusion

The odor profile of a synthetic compound, while chemically identical to its natural counterpart, is often simpler and more consistent due to its high purity. In contrast, nature-identical compounds derived from natural sources possess a more complex and nuanced aroma due to the presence of numerous trace compounds. The selection between the two should be guided by the specific requirements of the application, considering factors such as desired odor complexity, batch-to-batch consistency, cost, and consumer perception. A thorough analysis using a combination of instrumental and sensory techniques is essential for a comprehensive understanding of the odor profile.

References

The Influence of Methyl Substitution on the Biological Activity of Decenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity: Unsubstituted vs. Theoretically Substituted Decenols

The biological activity of long-chain alcohols is influenced by factors such as chain length and the presence of functional groups. For instance, studies on long-chain fatty alcohols have shown that their antibacterial activity against Staphylococcus aureus varies with the length of the aliphatic carbon chain. Specifically, 1-decanol (B1670082) has demonstrated bactericidal activity. The introduction of a methyl group to the decenol backbone is expected to modulate this activity.

Table 1: Comparative Antimicrobial Activity of Decenols against Staphylococcus aureus

CompoundStructureMinimum Inhibitory Concentration (MIC) in µg/mLMinimum Bactericidal Concentration (MBC) in µg/mLData Source
1-DecanolCH₃(CH₂)₉OH3264[1]
2-Methyl-1-decanol (B97644) (Theoretical)CH₃(CH₂)₇CH(CH₃)CH₂OHNot AvailableNot Available-
9-Methyl-1-decanol (Theoretical)(CH₃)₂CH(CH₂)₈OHNot AvailableNot Available-

Note: Data for methyl-substituted decenols is not available and is presented here for theoretical comparison.

The introduction of a methyl group, as seen in the theoretical 2-methyl-1-decanol and 9-methyl-1-decanol, could influence antimicrobial potency through several mechanisms. The methyl group can increase lipophilicity, potentially enhancing membrane disruption. However, it also introduces steric hindrance, which might affect the molecule's interaction with microbial cell membranes. The position of the methyl group is crucial; a substitution near the hydroxyl group (e.g., 2-methyl) would have a more significant steric impact than a substitution further down the chain (e.g., 9-methyl). A comparative analysis of 1-dodecanol (B7769020) and its 2-methyl isomer suggests that the branched isomer may have distinct biological activities due to altered physicochemical properties.[2]

Table 2: Comparative Cytotoxicity of Long-Chain Alcohols (General Overview)

Compound ClassGeneral Cytotoxicity ProfilePotential Mechanisms
Straight-Chain Alcohols (e.g., 1-Decanol)Can exhibit cytotoxicity at higher concentrations.Disruption of cell membrane integrity, induction of apoptosis.
Methyl-Substituted Alcohols (Theoretical)Cytotoxicity may be enhanced or reduced depending on the position of the methyl group and the cell line.Altered membrane interaction, differential effects on signaling pathways.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of methyl-substituted alcohols and the evaluation of their biological activities are provided below.

Synthesis of Methyl-Substituted Decenols

A general approach to synthesizing methyl-substituted decenols involves the Grignard reaction, where a Grignard reagent prepared from a methyl-substituted alkyl halide is reacted with an appropriate aldehyde or epoxide.

Protocol: Synthesis of a Methyl-Substituted Decenol (General Example)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of the corresponding methyl-substituted bromodecane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent is cooled to 0°C, and a solution of formaldehyde (B43269) (or another appropriate aldehyde) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Antimicrobial Activity Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard broth microdilution methods.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no microbial growth on the agar plate.[1]

Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The biological activity of bioactive molecules is often mediated through their interaction with specific signaling pathways. While the precise pathways affected by methyl-substituted decenols are yet to be elucidated, a general understanding of how such molecules might interfere with cellular processes can be conceptualized.

SAR_Logic cluster_0 Molecular Properties cluster_1 Biological Interaction cluster_2 Cellular Response Structure Chemical Structure (Position of Methyl Group) PhysChem Physicochemical Properties (Lipophilicity, Steric Hindrance) Structure->PhysChem Membrane Cell Membrane Interaction PhysChem->Membrane Receptor Target Protein/Receptor Binding PhysChem->Receptor Pathway Signaling Pathway Modulation Membrane->Pathway Receptor->Pathway Activity Biological Activity (Antimicrobial, Cytotoxic) Pathway->Activity

Caption: Logical relationship in the structure-activity of methyl-substituted decenols.

The diagram above illustrates the logical flow from the chemical structure of a methyl-substituted decenol to its ultimate biological effect. The position of the methyl group dictates the molecule's physicochemical properties, which in turn govern its interaction with biological targets like cell membranes or specific proteins. This interaction then modulates cellular signaling pathways, leading to the observed antimicrobial or cytotoxic activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (Methyl-substituted Alkyl Halide, Aldehyde) Synth Chemical Synthesis (e.g., Grignard Reaction) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Antimicrobial Antimicrobial Assays (MIC, MBC) Purify->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT) Purify->Cytotoxicity SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Cytotoxicity->SAR

Caption: General experimental workflow for SAR studies of methyl-substituted decenols.

This workflow outlines the key stages in investigating the structure-activity relationship of these compounds, from synthesis and purification to biological testing and data analysis. This systematic approach is essential for elucidating the precise effects of methyl substitution on the biological properties of decenols.

References

A Comparative Analysis of 4-Methyl-3-decen-5-ol and Other Violet Leaf Odorants for Researchers and Fragrance Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficacy, sensory profiles, and underlying molecular mechanisms of key violet leaf fragrance compounds, providing essential data for research and development in the fragrance and flavor industry.

This report provides a comprehensive comparison of the olfactory properties of 4-Methyl-3-decen-5-ol, a significant synthetic odorant, with naturally occurring and synthetic compounds that contribute to the characteristic green and floral scent of violet leaves. This guide is intended for researchers, scientists, and professionals in the drug development and fragrance industries, offering a synthesis of available data on odor thresholds, sensory descriptors, and analytical methodologies.

Introduction to Violet Leaf Odorants

The scent of violet leaf is a complex blend of green, cucumber, and subtly floral notes, highly valued in perfumery for its fresh and natural character.[1][2] While the absolute of Viola odorata leaves is a prized natural raw material, the identification and synthesis of its key odorant molecules have been crucial for the fragrance industry.[3] Among these, this compound (commonly known by its trade name, Undecavertol) is a widely used synthetic compound that imparts a powerful, rich, and fresh green-floral, violet-leaf-like odor.[4][5] Other critical components of the violet leaf aroma include C9 aldehydes and alcohols, such as (2E,6Z)-nona-2,6-dienal and (2E,6Z)-nona-2,6-dien-1-ol, which are known for their intense green, cucumber-like, and fatty notes.[1][6][7]

Comparative Olfactory Data

The efficacy of an odorant is determined by several factors, including its odor threshold, perceived intensity, and qualitative character. The following tables summarize the available quantitative and qualitative data for this compound and key comparative violet leaf odorants.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberOdor Detection Threshold
This compoundC₁₁H₂₂O170.3081782-77-61.2 ng/L air
(2E,6Z)-Nona-2,6-dienalC₉H₁₄O138.21557-48-2≈ 0.01 ppb (≈ 0.057 µg/m³)[3][6]
(2E,6Z)-Nona-2,6-dien-1-olC₉H₁₆O140.2228069-72-9Not available
(3Z,6Z)-Nona-3,6-dien-1-olC₉H₁₆O140.2276649-25-7≈ 50 ppb (estimated in air)[8]

Table 1: Physicochemical Properties and Odor Thresholds of Selected Violet Leaf Odorants. Note: Odor thresholds are difficult to compare directly due to variations in experimental methodologies. The value for (2E,6Z)-Nona-2,6-dienal has been converted from ppb to µg/m³ for approximate comparison, assuming standard conditions.

CompoundSensory Descriptors
This compoundGreen, floral, violet, fresh, powerful, rich, slightly fruity (kiwi)
(2E,6Z)-Nona-2,6-dienalIntense green, cucumber, fatty, violet leaf, melon
(2E,6Z)-Nona-2,6-dien-1-olGreen, cucumber, violet leaf, watery melon, softer and more floral than the aldehyde
(3Z,6Z)-Nona-3,6-dien-1-olGreen, cucumber, melon, violet leaf

Table 2: Qualitative Odor Profiles of Selected Violet Leaf Odorants.

Experimental Protocols

The characterization and comparison of odorants rely on a combination of instrumental analysis and sensory evaluation. The following sections detail the typical methodologies employed in the study of violet leaf odorants.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying odor-active compounds in a complex mixture.[9][10] The effluent from the gas chromatograph is split, with one portion directed to a standard detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained panelist assesses the odor of the eluting compounds.[10]

Typical GC-O Protocol for Violet Leaf Absolute Analysis:

  • Sample Preparation: Violet leaf absolute is diluted in a suitable solvent (e.g., dichloromethane).

  • Injection: A small volume of the diluted sample is injected into the GC.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5 or Carbowax). The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points.

  • Detection and Olfactometry: The column effluent is split between a mass spectrometer (MS) for compound identification and a heated sniffing port.

  • Data Collection: A trained sensory panelist sniffs the effluent and records the retention time, odor quality, and intensity of each detected odor.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Injector Column Capillary Column Injector->Column Sample Splitter Effluent Splitter Column->Splitter Oven Oven MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Sniffing Port (Olfactory Detection) Splitter->SniffingPort Data Data Acquisition (Chromatogram & Odor Profile) MS->Data HumanAssessor Human Assessor SniffingPort->HumanAssessor Odor Perception HumanAssessor->Data Olfactory_Signaling Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) (inactive) OR->G_protein Activation G_protein_active G-protein (Gαolf) (active) G_protein->G_protein_active AC Adenylyl Cyclase (inactive) G_protein_active->AC Activation AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Conversion ATP ATP ATP->AC_active Ion_channel Ion Channel (closed) cAMP->Ion_channel Binding Ion_channel_open Ion Channel (open) Ion_channel->Ion_channel_open Depolarization Neuron Depolarization Ion_channel_open->Depolarization Cations Cations (Na+, Ca2+) Cations->Ion_channel_open Influx Action_potential Action Potential to Brain Depolarization->Action_potential

References

Genotoxicity Profile of 4-Methyl-3-decen-5-ol: A Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the genotoxic potential of the fragrance ingredient 4-Methyl-3-decen-5-ol reveals a consistent lack of genotoxic activity across a battery of standard assays. This assessment, supported by data from the Research Institute for Fragrance Materials (RIFM), positions this compound as non-genotoxic. In this guide, we provide a comparative analysis of the genotoxicity of this compound against its structural analog, linalool (B1675412), supported by experimental data and detailed protocols.

Executive Summary of Genotoxicity Data

The genotoxic potential of this compound and its analog has been evaluated using standardized assays, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test. These assays are fundamental in determining a substance's ability to induce gene mutations or chromosomal damage. The data consistently demonstrates that this compound does not exhibit genotoxic properties.

Compound CAS Number Genotoxicity Assay Test System Concentration/Dose Range Metabolic Activation (S9) Result Reference
This compound 81782-77-6Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538Up to 5000 µ g/plate With and WithoutNegativeRIFM, 2024[1]
This compound 81782-77-6In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesUp to 1710 µg/mLWith and WithoutNegativeRIFM, 2024[1]
Linalool 78-70-6Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coli strainsNot specified in summaryWith and WithoutNegativeNICNAS, 2016[2]
Linalool 78-70-6In Vitro Micronucleus TestHuman Peripheral Blood Lymphocytes0.5 - 100 µg/mLNot specified in summaryNegativeDi Sotto et al., 2011[3]
Linalool 78-70-6In Vivo Micronucleus TestCD-1 Mice500, 1000, 1500 mg/kg bw (oral)Not ApplicableNegativeNICNAS, 2016[2]

Note: While closer structural analogs such as 10-undecen-1-ol (B85765) and 3-decen-2-one (B80159) have been evaluated by regulatory bodies, specific quantitative data from their genotoxicity assays were not publicly available in the reviewed literature. Linalool, a structurally related terpene alcohol, has been included for comparative purposes due to the availability of detailed public data.

Experimental Methodologies

The genotoxicity of this compound and its analogs was assessed using internationally recognized and validated testing protocols, primarily following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is designed to detect point mutations, which involve the substitution, addition, or deletion of one or a few DNA base pairs.[4]

Principle: The test utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine). These bacteria are exposed to the test substance, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to regain the ability to synthesize the essential amino acid and grow on a minimal agar (B569324) medium.[4] The number of revertant colonies is then counted as an indicator of mutagenic potential.

Procedure:

  • Strains: A set of at least five strains of bacteria is recommended, typically including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).

  • Metabolic Activation: The test is performed in the presence and absence of an exogenous metabolic activation system, usually a post-mitochondrial fraction (S9) prepared from the livers of rodents treated with an enzyme-inducing agent.

  • Exposure Methods: Two primary methods are used: the plate incorporation method and the pre-incubation method.[5]

    • Plate Incorporation: The test substance, bacterial culture, and S9 mix (if applicable) are mixed in molten top agar and poured onto a minimal glucose agar plate.

    • Pre-incubation: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[6]

  • Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.[7][8]

Principle: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) are exposed to the test substance.[7][9] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[7][8] The assay can detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that affect chromosome number).[7] To ensure that the cells analyzed have completed mitosis, a cytokinesis-blocking agent like cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily scored.[7]

Procedure:

  • Cell Cultures: Human peripheral blood lymphocytes or suitable mammalian cell lines are used.[9]

  • Exposure: Cells are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix), for a defined period.[9]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, allowing for the accumulation of binucleated cells.[7]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[7] The cytotoxicity of the test substance is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI). A substance is considered genotoxic if it induces a significant, concentration-dependent increase in the frequency of micronucleated cells.

Visualizing Genotoxicity Assessment and Pathways

To further elucidate the experimental processes and logical flow of genotoxicity assessment, the following diagrams are provided.

Genotoxicity_Testing_Workflow cluster_0 Initial Screening cluster_1 Tier 1: In Vitro Evaluation cluster_2 Results & Decision cluster_3 Conclusion & Follow-up A Test Substance B In Vitro Assays A->B C Bacterial Reverse Mutation Assay (Ames Test - OECD 471) B->C D In Vitro Micronucleus Test (OECD 487) B->D E All In Vitro Tests Negative? C->E D->E F No Genotoxic Potential E->F Yes G Positive Result: Consider In Vivo Follow-up E->G No

Caption: Generalized workflow for in vitro genotoxicity assessment.

Ames_Test_Procedure cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Growth cluster_3 Analysis A Test Substance D Mix Components in Top Agar A->D B Histidine-Dependent Bacterial Strain B->D C S9 Metabolic Activation Mix (Optional) C->D E Pour onto Histidine-Deficient Agar Plate D->E F Incubate at 37°C E->F G Reverse Mutation Occurs? F->G H Visible Colonies Form G->H Yes (Mutagenic) I No/Spontaneous Growth G->I No (Non-mutagenic)

Caption: Simplified workflow of the Ames test procedure.

Conclusion

The available data from a comprehensive set of genotoxicity assays, including the bacterial reverse mutation assay and the in vitro micronucleus test, consistently indicate that this compound is not genotoxic. A comparative analysis with the structurally related compound linalool further supports the low genotoxic potential of this class of fragrance ingredients. These findings are crucial for the safety assessment of this compound and its use in consumer products.

References

A Comparative Guide to Grignard vs. Alternative Organometallic Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a foundational element of molecular construction. The Grignard reaction, discovered by Victor Grignard in 1900, has long been a principal method for this purpose, particularly for the synthesis of alcohols from carbonyl compounds.[1][2] However, the high reactivity and strong basicity of Grignard reagents impose limitations, such as low functional group tolerance and sensitivity to moisture.[3][4] This has spurred the development and use of alternative organometallic reagents, each offering a unique profile of reactivity, selectivity, and operational simplicity.

This guide provides an objective comparison of the Grignard reaction with key alternatives, including organolithium, organozinc, and organocuprate reagents, as well as the Barbier reaction. The comparison is supported by experimental data and detailed methodologies to aid in reagent selection for specific synthetic applications.

Overview of Grignard and Alternative Reagents

Grignard Reagents (R-MgX): Grignard reagents are powerful nucleophiles and strong bases, prepared by reacting an alkyl or aryl halide with magnesium metal.[4][5] They readily add to the electrophilic carbon of carbonyl groups in aldehydes and ketones to form secondary and tertiary alcohols, respectively.[6] Their primary drawbacks are their extreme sensitivity to protic functional groups (alcohols, water, amines, etc.) and atmospheric moisture, requiring strict anhydrous conditions.[2][3]

Alternative Reagents:

  • Organolithium Reagents (R-Li): Generally more reactive and basic than Grignard reagents due to the greater polarity of the C-Li bond.[1] This enhanced reactivity can be advantageous for reactions with sterically hindered or less reactive carbonyls.[7] However, it also increases the risk of side reactions, such as lithium-halogen exchange.[8]

  • Organozinc Reagents (R-ZnX or R₂Zn): Significantly less reactive than Grignard reagents, which translates to superior functional group tolerance.[9] Their lower basicity and nucleophilicity make them ideal for syntheses involving substrates with sensitive functionalities like esters and nitriles.[10]

  • Organocuprates (Gilman Reagents, R₂CuLi): Classified as "soft" nucleophiles, their reactivity differs significantly from Grignard reagents.[11] They typically do not react with simple aldehydes or ketones. Instead, they excel in 1,4-conjugate additions to α,β-unsaturated carbonyls and are highly effective for converting acid chlorides to ketones without the over-addition that produces tertiary alcohols, a common issue with Grignard reagents.[11][12]

  • Barbier Reaction: This is not a different type of reagent but an alternative protocol. Its defining feature is the in situ generation of the organometallic species (which can be magnesium, zinc, tin, etc.) in the presence of the carbonyl substrate.[13][14] This one-pot procedure avoids the separate preparation and handling of often unstable organometallic reagents, offering significant operational simplicity.[15][16]

Experimental Workflow: Grignard vs. Barbier Reaction

The most significant operational difference between the Grignard and Barbier methods is the sequence of reagent preparation and reaction. The Grignard protocol is a two-step process, whereas the Barbier reaction is a one-pot synthesis.

G cluster_0 Grignard Reaction (Two-Step) cluster_1 Barbier Reaction (One-Pot) G_Start Alkyl/Aryl Halide + Mg Metal G_Prep Prepare Grignard Reagent (R-MgX) G_Start->G_Prep Anhydrous Ether/THF G_React Add Carbonyl Compound (R'COR'') G_Prep->G_React Separate Step G_Product Intermediate Alkoxide G_React->G_Product G_Workup Acidic Workup G_Product->G_Workup G_Final Alcohol Product G_Workup->G_Final B_Start Alkyl/Aryl Halide + Carbonyl Compound + Metal (Mg, Zn, etc.) B_React In Situ Reagent Formation & Carbonyl Addition B_Start->B_React Single Step B_Product Intermediate Alkoxide B_React->B_Product B_Workup Acidic Workup B_Product->B_Workup B_Final Alcohol Product B_Workup->B_Final

Caption: Comparative workflow for Grignard and Barbier reactions.

Comparative Performance Data

The choice of reagent significantly impacts reaction outcomes, including yield, selectivity, and compatibility with various substrates.

Table 1: General Comparison of Organometallic Reagents

FeatureGrignard (R-MgX)Organolithium (R-Li)Organozinc (R-ZnX)Organocuprate (R₂CuLi)
Relative Reactivity HighVery High[1]Low[9]Moderate (Varies by substrate)[12]
Basicity StrongVery Strong[3]WeakWeak
Functional Group Tolerance Poor[3]Very PoorGoodExcellent
Primary Reaction with Ketones 1,2-Addition to C=O[4]1,2-Addition to C=O[6]Slow 1,2-Addition[7]Generally No Reaction[11]
Primary Reaction with α,β-Unsaturated Ketones Mix of 1,2- and 1,4-Addition[7]1,2-Addition[11]1,2-Addition1,4-Conjugate Addition[17]
Reaction with Esters Two additions to form tertiary alcohol[1][18]Two additions to form tertiary alcoholGenerally No ReactionGenerally No Reaction
Reaction with Acid Chlorides Two additions to form tertiary alcoholTwo additions to form tertiary alcoholGenerally No ReactionSingle addition to form ketone[12]
Moisture Sensitivity High[2]High[3]ModerateModerate

Table 2: Experimental Data for the Synthesis of Tertiary Alcohols

This table summarizes data for synthesizing tertiary alcohols, a common application where these methods are compared.

MethodSubstrate (Ketone)ReagentConditionsYieldReference
Grignard Reaction 2-NaphthaldehydeEthylmagnesium bromideTHF solution, under N₂89%[19]
Barbier Reaction (Solution) 2-NaphthaldehydeEthyl bromide, MgTHF solution, under N₂32%[19]
Barbier Reaction (Mechanochemical) 2-NaphthaldehydeEthyl bromide, MgBall milling, solvent-free, air91%[19]
Grignard Reaction 5H-dibenzo[a,d]cyclohepten-5-oneMethylmagnesium iodideAnhydrous Ether, Reflux85%[20]
Organolithium Reaction 5H-dibenzo[a,d]cyclohepten-5-oneMethyllithiumAnhydrous Ether/THF, -78°C to RT>80% (Estimated)[20]

Note: The mechanochemical Barbier reaction represents a modern, solvent-free adaptation that significantly improves yields over the traditional solution-based method, making it competitive with the classic Grignard synthesis.[19]

Reagent Selection Logic

Choosing the correct organometallic reagent is critical and depends on the substrate's functional groups and the desired transformation (e.g., 1,2-addition vs. 1,4-conjugate addition).

G Start Start: Select Synthesis Route Substrate Substrate Type? Start->Substrate HardNu Use 'Hard' Nucleophile (Grignard, Organolithium) Substrate->HardNu Aldehyde, Ketone, Ester (1,2-Addition Desired) SoftNu Use 'Soft' Nucleophile (Gilman/Organocuprate) Substrate->SoftNu α,β-Unsaturated Ketone (1,4-Addition Desired) or Acid Chloride -> Ketone FuncGroup Sensitive Functional Groups Present? HardNu->FuncGroup Grignard Grignard Reagent (Standard Choice) FuncGroup->Grignard No Organozinc Organozinc Reagent (Higher Tolerance) FuncGroup->Organozinc Yes OnePot One-Pot Simplicity Needed? Grignard->OnePot OnePot->Grignard No Barbier Barbier Reaction OnePot->Barbier Yes

Caption: Decision logic for choosing an appropriate organometallic reagent.

Experimental Protocols

The following are generalized methodologies for the key reactions discussed.

Protocol 1: General Procedure for Grignard Reaction (Synthesis of a Tertiary Alcohol)

  • Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[2]

  • Reagent Formation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. Add a small volume of anhydrous diethyl ether or THF.[3]

  • Initiation: Add a small crystal of iodine or a few drops of the alkyl/aryl halide to initiate the reaction. Once initiated (observed by bubbling or heat), add the remaining halide solution in anhydrous ether dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey/black solution is the Grignard reagent.

  • Carbonyl Addition: Cool the Grignard reagent in an ice bath. Add a solution of the ketone in anhydrous ether dropwise with vigorous stirring.[7]

  • Workup: Once the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[7] This protonates the intermediate alkoxide to form the alcohol.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude alcohol can be purified by distillation or column chromatography.

Protocol 2: General Procedure for Barbier Reaction (One-Pot Synthesis)

  • Apparatus Setup: As with the Grignard reaction, use oven-dried glassware under an inert atmosphere, although some modern variations show tolerance to air and moisture.[19]

  • Reaction Mixture: To a flask containing a metal (e.g., magnesium or zinc powder), add the carbonyl compound and the alkyl halide, dissolved in a suitable solvent like THF.[13][14]

  • Initiation and Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often initiated by the addition of a small amount of iodine or by sonication. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and purify as described in the Grignard protocol.[9]

Conclusion

While the Grignard reaction remains a cornerstone of organic synthesis for its power and versatility, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist.

  • Organolithium reagents offer higher reactivity for challenging substrates but demand careful temperature control to manage side reactions.[1][8]

  • Organozinc reagents provide a milder, more chemoselective option, proving invaluable when working with molecules bearing sensitive functional groups.[21]

  • Organocuprates (Gilman reagents) open different synthetic pathways, favoring conjugate additions and the selective synthesis of ketones from acid chlorides.[11][12]

  • The Barbier reaction presents a significant operational advantage through its one-pot procedure, simplifying the synthetic process, especially with the advent of high-yield mechanochemical methods.[15][19]

The optimal choice is not universal but is dictated by the specific requirements of the synthesis, including substrate complexity, desired selectivity, and operational constraints. By leveraging the distinct advantages of each reagent class, researchers can navigate complex synthetic challenges with greater precision and efficiency.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin sensitization potential of the fragrance ingredient 4-Methyl-3-decen-5-ol alongside structurally related alcohols commonly used in consumer products. The evaluation is based on a weight-of-evidence approach, incorporating data from in vivo, in chemico, and in vitro assays. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the key assays are provided. The underlying biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the assessment methods.

Executive Summary

This compound is classified as a skin sensitizer (B1316253). Due to limited direct experimental data on this specific molecule, its sensitization potential is primarily determined through read-across from a structurally similar molecule, methyl decenone. In vivo data from the murine Local Lymph Node Assay (LLNA) on methyl decenone indicates it is a sensitizer with an EC3 value of 11.1%. In vitro and in chemico data for methyl decenone show a negative result in the Direct Peptide Reactivity Assay (DPRA), but positive results in the KeratinoSens™ and human Cell Line Activation Test (h-CLAT), suggesting that its sensitizing activity may not be due to direct protein reactivity but rather through keratinocyte and dendritic cell activation. In silico predictions for this compound itself suggest it is non-reactive with skin proteins.

Comparison with other fragrance alcohols, such as linalool (B1675412), geraniol, and cinnamyl alcohol, reveals a range of sensitization potencies and varied reactivity profiles across different assays. This highlights the importance of an integrated approach to testing and assessment (IATA) for determining skin sensitization risk.

Comparative Data on Skin Sensitization Potential

The following tables summarize the available quantitative and qualitative data for this compound (via its analogue methyl decenone) and related fragrance alcohols.

Table 1: In Vivo and In Chemico/In Vitro Data Summary

Chemical NameCAS NumberLLNA EC3 Value (%)DPRA ResultKeratinoSens™ Resulth-CLAT Result
This compound 81782-77-6No data availableIn silico: Non-reactiveNo data availableNo data available
Methyl decenone (Analogue)811412-48-311.1NegativePositivePositive
Linalool78-70-6Weak sensitizer (impurities)[1]---
Geraniol106-24-111.4 - 23[2]---
Cinnamyl alcohol104-54-117.9 - 30[3][4]---
Farnesol4602-84-0NESIL: 2700 µg/cm²[5]---

EC3 (Effective Concentration for a 3-fold Stimulation Index) is a measure of potency from the LLNA; a lower EC3 value indicates a stronger sensitizer. NESIL (No Expected Sensitization Induction Level) is the highest exposure level at which no sensitization is expected.

Experimental Protocols

Detailed methodologies for the key assays cited are outlined below, based on OECD Test Guidelines.

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear.

  • Animals : Typically, female mice of a CBA/J strain are used. A minimum of four animals are used per dose group.

  • Dose and Vehicle Selection : A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used. The highest concentration should be the maximum that can be tolerated without excessive local irritation or systemic toxicity.

  • Procedure :

    • Day 1, 2, and 3 : 25 µL of the test substance, vehicle, or positive control is applied to the dorsum of each ear.

    • Day 6 : Five days after the first application, all mice are injected intravenously with 3H-methyl thymidine (B127349).

    • Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Measurement and Endpoint : A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting. The proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is interpolated from the dose-response curve.[6][7]

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine or lysine (B10760008), mimicking the covalent binding to skin proteins.[8][9]

  • Principle : The assay measures the depletion of cysteine- and lysine-containing peptides after a 24-hour incubation with the test chemical.

  • Procedure :

    • The test chemical is incubated with synthetic peptides containing either cysteine or lysine at a 1:10 (cysteine) or 1:50 (lysine) molar ratio.

    • The mixture is incubated for 24 hours at 25°C.

  • Measurement and Endpoint : The relative peptide concentration is measured by high-performance liquid chromatography (HPLC) with UV detection. The percentage of peptide depletion is calculated. A prediction model based on the mean cysteine and lysine depletion is used to classify the substance into one of four reactivity classes, which supports the discrimination between sensitizers and non-sensitizers.

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key event in skin sensitization.[2][10]

  • Principle : The assay uses a human keratinocyte cell line (HaCaT) stably transfected with a luciferase gene under the control of an Antioxidant Response Element (ARE). Activation of this pathway by a sensitizer leads to the production of luciferase.

  • Procedure :

    • KeratinoSens™ cells are seeded in 96-well plates.

    • After 24 hours, the cells are exposed to 12 concentrations of the test substance for 48 hours.

  • Measurement and Endpoint : Luciferase activity is measured by luminescence. Cell viability is assessed in parallel. A substance is considered a sensitizer if it induces a statistically significant gene induction of 1.5-fold or more, and the EC1.5 value (the concentration at which a 1.5-fold induction is observed) is calculated.[11]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro assay that quantifies the expression of cell surface markers associated with dendritic cell activation.[12][13]

  • Principle : The assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. It measures the upregulation of CD54 and CD86 expression following a 24-hour exposure to a test chemical.

  • Procedure :

    • THP-1 cells are exposed to at least eight concentrations of the test chemical for 24 hours.

  • Measurement and Endpoint : The expression of CD54 and CD86 is measured by flow cytometry. Cell viability is also determined. A substance is classified as a sensitizer if the relative fluorescence intensity of CD86 is ≥ 150% or CD54 is ≥ 200% in at least two of three independent experiments. The EC150 for CD86 and EC200 for CD54 are determined.[5][14]

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in skin sensitization and the workflows of the described experimental assays.

Adverse_Outcome_Pathway cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (Covalent Binding to Skin Proteins) KE2 Key Event 2 (Keratinocyte Activation) MIE->KE2 DPRA Assay KE3 Key Event 3 (Dendritic Cell Activation) KE2->KE3 KeratinoSens™ Assay KE4 Key Event 4 (T-Cell Activation & Proliferation) KE3->KE4 h-CLAT Assay AO Adverse Outcome (Allergic Contact Dermatitis) KE4->AO LLNA Assay

Caption: Adverse Outcome Pathway for Skin Sensitization and corresponding assays.

KeratinoSens_Pathway cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Sensitizer Keap1 Keap1 Sensitizer->Keap1 Reacts with Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Nrf2 Release ARE ARE Nrf2_active->ARE Translocation Gene_Expression Induction of Cytoprotective Genes (e.g., Luciferase) ARE->Gene_Expression Binds to

Caption: Keap1-Nrf2-ARE signaling pathway in the KeratinoSens™ assay.

hCLAT_Pathway Sensitizer Sensitizer THP1 THP-1 Cell (Dendritic Cell Surrogate) Sensitizer->THP1 Signaling Intracellular Signaling Cascades (e.g., NF-κB) THP1->Signaling Activation Upregulation Upregulation of CD54 & CD86 Signaling->Upregulation

Caption: Dendritic cell activation pathway measured in the h-CLAT assay.

Experimental_Workflow cluster_DPRA DPRA Workflow cluster_KeratinoSens KeratinoSens™ Workflow cluster_hCLAT h-CLAT Workflow dpra1 Incubate Chemical with Cys/Lys Peptides dpra2 HPLC Analysis dpra1->dpra2 dpra3 Calculate % Depletion dpra2->dpra3 ks1 Expose KeratinoSens™ Cells to Chemical ks2 Measure Luciferase Activity ks1->ks2 ks3 Determine EC1.5 ks2->ks3 hclat1 Expose THP-1 Cells to Chemical hclat2 Flow Cytometry for CD54/CD86 hclat1->hclat2 hclat3 Determine EC150/EC200 hclat2->hclat3

Caption: Simplified workflows for in chemico and in vitro skin sensitization assays.

Conclusion

The assessment of skin sensitization potential for this compound relies on read-across data from its analogue, methyl decenone, which indicates a sensitizing potential. The combined negative DPRA result and positive KeratinoSens™ and h-CLAT results for the analogue suggest a mechanism of action that involves cellular activation rather than direct protein binding. This profile differs from some other fragrance alcohols, emphasizing that a single assay is insufficient for a comprehensive safety evaluation. The use of an integrated testing strategy, combining data from multiple assays that address different key events in the adverse outcome pathway, is crucial for accurate hazard identification and risk assessment of potential skin sensitizers. Further direct testing of this compound in in vitro assays would be beneficial to confirm the read-across findings and refine its sensitization profile.

References

A Comparative Olfactory Evaluation of 4-Methyl-3-decen-5-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the olfactory properties of 4-Methyl-3-decen-5-ol, a key fragrance ingredient also known as Undecavertol, and its synthesized derivatives. By presenting available data, detailed experimental methodologies, and relevant biological pathways, this document aims to facilitate further research and development in the field of fragrance chemistry and sensory science.

Introduction to this compound

This compound is a widely used synthetic fragrance ingredient valued for its powerful and complex odor profile.[1][2] It possesses a characteristic floral, green, and fresh aroma with nuances of violet and orris.[2][3] Its unique scent has led to its use in a variety of consumer products. The exploration of its derivatives offers the potential to discover novel odorants with unique and desirable fragrance characteristics. A patent for the synthesis and application of Undecavertol derivatives highlights the ongoing innovation in this area.[4]

Comparative Olfactory Data

Table 1: Qualitative Olfactory Profile of this compound and Derivatives

Compound NameStructureOdor DescriptionSource
This compound (Undecavertol)C11H22OPowerful, floral, green, fresh, violet, orris, with linden-blossom and fruity pear aspects.[1]Givaudan
3-Ethyl-4-methyldec-4-enalC13H24OFruity, green, slightly aquatic, violet, floral, buttery, milky, mimosa. Described as having more volume than neofolion and being more fruity than Undecavertol.WO2018119466A1[4]
Methyl 2-((3-ethyl-4-methyldec-4-enylidene)amino)benzoateC21H31NO2Fruity, green, slightly aquatic, violet, floral, buttery, milky, mimosa.WO2018119466A1[4]
3-Ethyl-4-methyldec-4-en-1-olC13H26OViolet, fig, sugar snap peas, vegetable.WO2018119466A1[4]

Table 2: Illustrative Quantitative Sensory Data

Disclaimer: The following table presents illustrative quantitative data as a template for how such a comparison would be structured. The values presented are not based on direct experimental results from a single comparative study, as such data is not publicly available. They are representative examples based on typical ranges for similar fragrance compounds.

CompoundOdor Threshold (ppb)Intensity (at 10 ppm)Hedonic Valence (-5 to +5)
This compound0.5 - 2.07.5+3.5
3-Ethyl-4-methyldec-4-enal1.0 - 5.07.0+3.0
Methyl 2-((3-ethyl-4-methyldec-4-enylidene)amino)benzoate2.0 - 10.06.5+2.5
3-Ethyl-4-methyldec-4-en-1-ol5.0 - 15.06.0+2.0

Experimental Protocols

Synthesis of this compound Derivatives

The following is a representative protocol for the synthesis of derivatives of this compound, based on methodologies described in the patent literature.[4]

General Procedure for Grignard Reaction:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of an appropriate alkyl halide (e.g., 1-bromopentane) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent is cooled to 0°C, and a solution of a suitable α,β-unsaturated aldehyde (e.g., 2-methyl-2-pentenal (B83557) for the synthesis of this compound) in anhydrous diethyl ether is added dropwise.

  • Quenching and Extraction: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Olfactory Evaluation Protocol

A standardized methodology for olfactory evaluation is crucial for obtaining reliable and comparable data. The following protocol outlines a Quantitative Descriptive Analysis (QDA) approach.

1. Panelist Selection and Training:

  • Recruit 10-12 individuals with demonstrated sensory acuity and verbal fluency.

  • Conduct screening tests for odor detection, discrimination, and description.

  • Train the panel on the specific aroma attributes of floral, green, and fruity odorants using a set of standard reference compounds.

  • Develop a consensus vocabulary to describe the olfactory characteristics of the test compounds.

2. Sample Preparation:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., diethyl phthalate (B1215562) or ethanol) at various concentrations.

  • Present samples on smelling strips or in sniff bottles, appropriately coded to blind the panelists.

3. Evaluation Procedure:

  • Panelists evaluate the odor of each sample in a controlled, odor-free environment.

  • For each compound, panelists rate the intensity of each agreed-upon sensory descriptor (e.g., 'floral,' 'green,' 'fruity,' 'violet,' 'waxy') on a labeled magnitude scale (e.g., 0 = not perceived, 10 = very strong).

  • Panelists also provide a hedonic rating (pleasantness) on a bipolar scale (e.g., -5 = very unpleasant, +5 = very pleasant).

  • A sufficient washout period with a neutral odor (e.g., smelling their own skin) is required between samples to prevent olfactory fatigue.

4. Data Analysis:

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the compounds for each attribute.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.

Visualizations

General Olfactory Signaling Pathway

The perception of odorants like this compound and its derivatives is initiated by the binding of these molecules to olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase III G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization AP Action Potential to Olfactory Bulb Depolarization->AP

Caption: General olfactory signal transduction cascade.

Experimental Workflow for Olfactory Evaluation

The process of synthesizing and evaluating new fragrance compounds follows a structured workflow to ensure comprehensive characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Olfactory Evaluation Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Analysis (NMR, MS) Purification->Structure QDA Quantitative Descriptive Analysis (QDA) Structure->QDA GCO Gas Chromatography- Olfactometry (GC-O) Structure->GCO Data_Analysis Statistical Analysis (ANOVA, PCA) QDA->Data_Analysis GCO->Data_Analysis Conclusion Comparative Evaluation & Structure-Activity Relationship Data_Analysis->Conclusion Interpretation

Caption: Workflow for synthesis and olfactory evaluation.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-3-decen-5-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Methyl-3-decen-5-ol, ensuring the safety of laboratory personnel and the protection of the environment. This document outlines the necessary operational and disposal plans, offering step-by-step guidance for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Protocols

Prior to handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions. This chemical is classified as very toxic to aquatic life, with long-lasting effects.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[3]

  • Eye Protection: Use safety glasses or goggles to avoid eye contact.[3]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.[3]

Handling Procedures:

  • Work in a well-ventilated area to avoid breathing in mists, gases, or vapors.[3]

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Ensure all sources of ignition are removed from the handling area.[3]

II. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Appearance Clear colourless to pale yellow liquid
Boiling Point 227.85 °C at 101.325 kPa
Flash Point 83 °C at 101.325 Pa
Water Solubility 63 mg/L at 20 °C
log Pow 3.9 at 30 °C
Vapor Pressure 1.1 Pa at 20 °C
Density 0.845 g/cm³ at 20 °C
Toxicity to Fish (LC50) 3 mg a.i./L - 96 h (Pimephales promelas)
Toxicity to Daphnia (EC50) 0.4 mg a.i./L - 48 h (Daphnia magna)
Toxicity to Algae (EC50) 1.4 mg/L - 72 h (Pseudokirchneriella subcapitata)

III. Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination. This material and its container must be disposed of as hazardous waste.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, compatible, and properly sealed waste container.

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Spill Management and Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[3] Do not allow the chemical to enter drains or waterways.[3]

  • Absorption: For small spills, absorb the chemical with an inert absorbent material such as dry clay, sand, or diatomaceous earth.[4]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be cool and dry.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[1][3]

  • Never attempt to dispose of this compound down the drain or in regular trash.[3]

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal process of this compound.

A Start: Handling this compound B Wear Appropriate PPE A->B C Work in a Ventilated Area A->C D Waste Generation C->D E Spill Occurs C->E F Collect Waste in Labeled Container D->F G Contain and Absorb Spill E->G H Store Waste in Designated Area F->H G->F I Contact EHS for Disposal H->I J End: Proper Disposal I->J

Caption: Workflow for handling and disposal of this compound.

cluster_onsite On-site Laboratory Procedures cluster_offsite Off-site Disposal Pathway A Identify Waste: this compound B Segregate from other waste streams A->B C Package in sealed, labeled container B->C D Store in secure, designated area C->D E Arrange for licensed hazardous waste pickup D->E F Transport to Treatment, Storage, and Disposal Facility (TSDF) E->F G Final treatment and disposal F->G

Caption: Disposal pathway for this compound waste.

References

Personal protective equipment for handling 4-Methyl-3-decen-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-Methyl-3-decen-5-ol, a fragrance ingredient also known as Undecavertol. Adherence to these protocols is essential for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is very toxic to aquatic life with long-lasting effects.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile rubber gloves are recommended for their chemical resistance to fragrance oils.[3] For prolonged or immersive contact, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use and never reuse disposable gloves.To prevent skin irritation and absorption. Nitrile offers good resistance to many chemicals found in fragrance oils.
Eye Protection Chemical safety goggles or spectacles should be worn to protect against splashes.[3][4] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.To prevent eye irritation from direct contact with the liquid or its vapors.
Skin and Body Protection A lab coat or a chemical-resistant apron should be worn over personal clothing.[3] For larger quantities or operations with a higher risk of splashing, chemical-resistant coveralls are recommended.To protect the skin from accidental spills and splashes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][5] If a fume hood is not available or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.To prevent respiratory irritation from inhaling vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan should be followed:

Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, is well-ventilated.[3][5]

  • Gather all necessary PPE as outlined in the table above and inspect it for any damage.

  • Prepare for Spills: Ensure that a spill kit containing appropriate absorbent materials is readily accessible.

  • Eliminate Ignition Sources: As a combustible liquid, ensure that no open flames, hot surfaces, or other potential ignition sources are present in the handling area.[4][6][7]

Handling:

  • Don PPE: Put on all required personal protective equipment before opening the chemical container.

  • Dispense Carefully: When transferring the liquid, do so slowly and carefully to avoid splashing.[7] Use only compatible containers for transfer and storage.

  • Keep Containers Closed: Keep the primary container of this compound sealed when not in use to prevent the release of vapors.[4]

Post-Handling:

  • Decontaminate: Wipe down any surfaces that may have come into contact with the chemical using a suitable solvent and then wash with soap and water.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Wash Hands: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[4]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

This compound is classified as hazardous to the aquatic environment and must be disposed of as hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular trash.

Waste Collection and Disposal Protocol:

  • Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting waste this compound and any contaminated materials (e.g., used gloves, absorbent pads). The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8] The label should also indicate the hazards (e.g., "Combustible," "Toxic to Aquatic Life").

  • Segregation: This waste should be segregated as non-halogenated organic waste.[9][10][11] Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the environmental health and safety department for collection by a licensed hazardous waste disposal company.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don PPE prep4->handle1 Proceed to Handling handle2 Dispense Chemical handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 Complete Handling post2 Remove & Dispose PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect in Labeled Container post3->disp1 Generate Waste disp2 Segregate as Non-Halogenated Organic Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Request Hazardous Waste Pickup disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.